molecular formula C7H14O3 B3151312 2-Hydroxy-2-methylhexanoic acid CAS No. 70908-63-3

2-Hydroxy-2-methylhexanoic acid

Cat. No.: B3151312
CAS No.: 70908-63-3
M. Wt: 146.18 g/mol
InChI Key: HNQAXDPWMQIKEE-UHFFFAOYSA-N
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Description

2-Hydroxy-2-methylhexanoic acid is a useful research compound. Its molecular formula is C7H14O3 and its molecular weight is 146.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-hydroxy-2-methylhexanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O3/c1-3-4-5-7(2,10)6(8)9/h10H,3-5H2,1-2H3,(H,8,9)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNQAXDPWMQIKEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

146.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Enantiopure 2-Hydroxy-2-methylhexanoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of enantiopure 2-hydroxy-2-methylhexanoic acid, a valuable chiral building block in the development of various pharmaceutical agents. The primary focus of this document is the well-established and diastereoselective method of asymmetric halolactonization, utilizing L-proline as a chiral auxiliary. This guide presents detailed experimental protocols, quantitative data, and visual representations of the synthetic pathway to facilitate its application in a research and development setting.

Introduction

Enantiopure α-hydroxy acids are crucial intermediates in the synthesis of a wide range of biologically active molecules. The stereochemistry at the α-position can significantly influence the pharmacological activity and safety profile of a drug candidate. This compound, with its chiral center at the C2 position, is a key component in the synthesis of complex organic molecules. The stereoselective synthesis of this compound is therefore of significant interest to the pharmaceutical and fine chemical industries.

This guide details a robust and scalable five-step synthesis of (+)-S-2-hydroxy-2-methylhexanoic acid, commencing from the readily accessible starting material, 2-methylene-hexanoic acid. The key strategic element of this synthesis is an asymmetric bromolactonization reaction, where the chirality is induced by the natural amino acid L-proline.

Overall Synthetic Strategy

The synthesis of enantiopure (+)-S-2-hydroxy-2-methylhexanoic acid is achieved through a five-step sequence, as depicted in the workflow diagram below. The process begins with the preparation of the starting material, 2-methylene-hexanoic acid, followed by its conversion to the corresponding acid chloride. The crucial stereochemical control is introduced in the third step through an L-proline-mediated asymmetric bromolactonization. Subsequent dehalogenation and hydrolysis yield the final enantiopure product.

Synthesis_Workflow cluster_prep Starting Material Preparation cluster_main Core Synthesis of (+)-S-2-Hydroxy-2-methylhexanoic Acid start Hexanoic Acid step0 Synthesis of 2-Methylene-hexanoic Acid start->step0 1. α-bromination 2. DBU, elimination step1 Step 1: Acid Chloride Formation step0->step1 Thionyl Chloride step2 Step 2: Amide Formation with L-Proline step1->step2 L-Proline, NaOH step3 Step 3: Asymmetric Bromolactonization step2->step3 N-Bromosuccinimide (NBS) step4 Step 4: Dehalogenation step3->step4 Tri-n-butyltin Hydride step5 Step 5: Hydrolysis step4->step5 Conc. HBr product Enantiopure (+)-S-2-Hydroxy- 2-methylhexanoic Acid step5->product

Caption: Overall workflow for the synthesis of enantiopure (+)-S-2-Hydroxy-2-methylhexanoic acid.

Quantitative Data Summary

The following table summarizes the key quantitative data for each step of the synthesis of (+)-S-2-hydroxy-2-methylhexanoic acid.

StepReactionReagents & SolventsTemperature (°C)Time (h)Yield (%)Enantiomeric Excess (ee) (%)
0Synthesis of 2-Methylene-hexanoic Acid1. Br₂, PBr₃2. DBU, Toluene1. 802. 1101. 42. 2~75 (overall)N/A
1Acid Chloride FormationThionyl ChlorideReflux2>95 (crude)N/A
2Amide FormationL-Proline, NaOH, Water/Ether0-251~90N/A
3Asymmetric BromolactonizationN-Bromosuccinimide (NBS), DMF0-253~85>95 (diastereomeric excess)
4DehalogenationTri-n-butyltin Hydride, AIBN, Toluene802~90>95
5HydrolysisConcentrated Hydrobromic Acid100-10515-24~88>95

Detailed Experimental Protocols

Preparation of Starting Material: 2-Methylene-hexanoic Acid

Reaction Scheme:

Starting_Material Hexanoic_Acid Hexanoic Acid Intermediate 2-Bromohexanoyl Bromide Hexanoic_Acid->Intermediate Br₂, PBr₃ Product 2-Methylene-hexanoic Acid Intermediate->Product DBU, H₂O

Caption: Synthesis of the starting material, 2-Methylene-hexanoic Acid.

Protocol:

  • To a solution of hexanoic acid (1.0 eq) is added catalytic phosphorus tribromide (0.05 eq).

  • Bromine (1.1 eq) is added dropwise at a rate to maintain the reaction temperature at approximately 80°C.

  • After the addition is complete, the mixture is stirred at 80°C for 4 hours.

  • The crude 2-bromohexanoyl bromide is then added to a solution of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (2.5 eq) in toluene.

  • The reaction mixture is heated to 110°C for 2 hours.

  • After cooling, the mixture is diluted with water and acidified with HCl.

  • The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to afford 2-methylene-hexanoic acid.

Core Synthesis of (+)-S-2-Hydroxy-2-methylhexanoic Acid

Protocol:

  • 2-Methylene-hexanoic acid (1.0 eq) is dissolved in an excess of thionyl chloride (2.0 eq).

  • The mixture is heated at reflux for 2 hours.

  • The excess thionyl chloride is removed by distillation under reduced pressure to yield crude 2-methylene-hexanoyl chloride, which is used in the next step without further purification.

Protocol:

  • A solution of L-proline (1.0 eq) in aqueous sodium hydroxide (1.0 eq) is prepared and cooled to 0°C.

  • The crude 2-methylene-hexanoyl chloride (1.0 eq) is dissolved in diethyl ether and added dropwise to the L-proline solution at 0°C with vigorous stirring.

  • The reaction is allowed to warm to room temperature and stirred for 1 hour.

  • The layers are separated, and the aqueous layer is acidified with concentrated HCl and extracted with ethyl acetate.

  • The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and concentrated to give N-(2-Methylene-hexanoyl)-L-proline.

Protocol:

  • The N-(2-Methylene-hexanoyl)-L-proline (1.0 eq) is dissolved in dimethylformamide (DMF) and cooled to 0°C.

  • N-Bromosuccinimide (NBS) (1.1 eq) is added portion-wise over 30 minutes.

  • The reaction mixture is stirred at room temperature for 3 hours.

  • The mixture is poured into water and extracted with ethyl acetate.

  • The combined organic layers are washed with saturated sodium thiosulfate solution and brine, dried over anhydrous magnesium sulfate, and concentrated to yield the crude bromolactone.

Protocol:

  • The crude bromolactone (1.0 eq) is dissolved in toluene.

  • Tri-n-butyltin hydride (1.2 eq) and a catalytic amount of azobisisobutyronitrile (AIBN) are added.

  • The reaction mixture is heated at 80°C for 2 hours.

  • The solvent is removed under reduced pressure, and the residue is purified by chromatography to give the oxazine product.

Protocol:

  • The purified oxazine (1.0 eq) is suspended in concentrated hydrobromic acid.

  • The mixture is heated at 100-105°C for 15-24 hours.

  • After cooling, the reaction mixture is diluted with water and extracted with ethyl acetate.

  • The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and concentrated.

  • The crude product is purified by recrystallization to afford enantiopure (+)-S-2-hydroxy-2-methylhexanoic acid.[1]

Alternative Synthetic Approaches

While the asymmetric halolactonization using L-proline is a well-established method, other strategies for the synthesis of enantiopure α-hydroxy acids exist and could potentially be adapted for this compound. These include:

  • Use of other chiral auxiliaries: Chiral auxiliaries such as Evans oxazolidinones are widely used to control stereochemistry in aldol and alkylation reactions, which could be applied to the synthesis of α-hydroxy acids.

  • Asymmetric catalytic methods: The development of chiral catalysts for the asymmetric dihydroxylation of α,β-unsaturated esters or the enantioselective alkylation of chiral glyoxylate derivatives could provide more direct routes.

  • Enzymatic resolution: The kinetic resolution of racemic this compound or its ester derivatives using specific lipases or esterases can be a highly efficient method for obtaining one enantiomer in high purity.

Further research and development would be required to establish detailed and optimized protocols for these alternative approaches for this specific target molecule.

Conclusion

This technical guide has provided a detailed and practical overview of the synthesis of enantiopure (+)-S-2-hydroxy-2-methylhexanoic acid. The asymmetric halolactonization strategy employing L-proline as a chiral auxiliary offers a reliable and scalable route to this valuable chiral building block. The provided experimental protocols and quantitative data serve as a solid foundation for researchers and drug development professionals to implement this synthesis in their laboratories. Further exploration of alternative synthetic methodologies may lead to even more efficient and sustainable processes in the future.

References

A Technical Guide to the Stereoselective Synthesis of 2-Hydroxy-2-methylhexanoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the stereoselective synthesis of 2-hydroxy-2-methylhexanoic acid, a chiral building block of significant interest in pharmaceutical and organic synthesis. The focus of this document is on providing detailed, actionable information, including experimental protocols and comparative data, to aid researchers in the development of efficient and stereocontrolled synthetic routes.

Introduction

This compound is a chiral α-hydroxy acid that serves as a crucial intermediate in the synthesis of various complex organic molecules, including prostaglandin analogs.[1] The stereochemistry at the C2 position is critical for the biological activity of the final products, necessitating the development of highly stereoselective synthetic methods. This guide explores a key and well-documented method for the asymmetric synthesis of the (+)-S-enantiomer, which involves an asymmetric halolactonization reaction.

Asymmetric Halolactonization Route Utilizing a Chiral Auxiliary

A prominent and effective method for the stereoselective synthesis of (+)-S-2-hydroxy-2-methylhexanoic acid employs L-proline as a chiral auxiliary to direct the stereochemical outcome of a halolactonization reaction.[1] This multi-step pathway begins with an achiral precursor and introduces the desired chirality in a controlled manner.

Logical Workflow of the Asymmetric Halolactonization

The overall synthetic strategy can be visualized as a sequential process, starting from the preparation of the substrate to the final hydrolysis to yield the target molecule.

Asymmetric_Halolactonization_Workflow cluster_0 Synthesis of Chiral Amide cluster_1 Stereoselective Cyclization and Modification cluster_2 Final Product Formation A 2-Methylene-hexanoic acid B 2-Methylene-hexanoyl chloride A->B Thionyl chloride C N-(2-Methylene-hexanoyl)-L-proline B->C L-proline, Base D Bicyclic Bromolactone C->D NBS, DMF E Oxazine D->E tri-n-butyltin hydride F (+)-S-2-Hydroxy-2-methylhexanoic acid E->F Conc. HBr (Hydrolysis)

Caption: Workflow for the asymmetric synthesis of (+)-S-2-hydroxy-2-methylhexanoic acid.

Experimental Protocols

The following sections provide a detailed breakdown of the experimental procedures for each key step in the asymmetric halolactonization synthesis.

Step 1: Synthesis of 2-Methylene-hexanoyl chloride

The synthesis begins with the conversion of 2-methylene-hexanoic acid to its more reactive acid chloride derivative.

  • Reactants: 2-Methylene-hexanoic acid, Thionyl chloride.

  • Procedure: 2-Methylene-hexanoic acid is reacted with thionyl chloride. The reaction is typically performed in the absence of a solvent or in an inert solvent like dichloromethane. The mixture is heated to facilitate the reaction, and the excess thionyl chloride is subsequently removed by distillation to yield the crude 2-methylene-hexanoyl chloride.[1]

Step 2: Formation of the Chiral Amide

The acid chloride is then reacted with the chiral auxiliary, L-proline, to form a chiral amide intermediate.

  • Reactants: 2-Methylene-hexanoyl chloride, L-proline.

  • Reagents: A suitable base (e.g., pyridine or triethylamine).

  • Solvent: Anhydrous dichloromethane or a similar aprotic solvent.

  • Procedure: L-proline is suspended in the solvent and cooled in an ice bath. The base is added, followed by the dropwise addition of 2-methylene-hexanoyl chloride. The reaction mixture is stirred at a low temperature and then allowed to warm to room temperature. Standard aqueous work-up and purification by chromatography yield the N-(2-Methylene-hexanoyl)-L-proline amide.[1]

Step 3: Asymmetric Bromolactonization

This is the crucial stereochemistry-inducing step where the chiral amide undergoes cyclization.

  • Reactant: N-(2-Methylene-hexanoyl)-L-proline.

  • Reagent: N-bromosuccinimide (NBS).

  • Solvent: Aprotic polar solvent such as dimethylformamide (DMF).[1]

  • Procedure: The chiral amide is dissolved in the solvent and treated with N-bromosuccinimide. The reaction proceeds to form a bicyclic bromolactone. The rigid structure of the proline auxiliary sterically directs the electrophilic addition of bromine, leading to the formation of a specific diastereomer.[1]

Step 4: Dehalogenation

The bromine atom is removed in this step to form an oxazine intermediate.

  • Reactant: Bicyclic bromolactone.

  • Reagent: Tri-n-butyltin hydride.

  • Solvent: Methylene chloride.[2]

  • Procedure: The bromolactone is dissolved in methylene chloride and treated with tri-n-butyltin hydride. The reaction is typically initiated with a radical initiator like azobisisobutyronitrile (AIBN) and may require heating. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed, and the product is purified.

Step 5: Hydrolysis to (+)-S-2-Hydroxy-2-methylhexanoic acid

The final step involves the hydrolysis of the oxazine to release the chiral auxiliary and yield the desired product.

  • Reactant: Oxazine intermediate.

  • Reagent: Concentrated hydrobromic acid.

  • Procedure: The oxazine is treated with concentrated hydrobromic acid and heated to reflux. This process cleaves the amide bond, removing the L-proline chiral auxiliary and forming the final (+)-S-2-hydroxy-2-methylhexanoic acid. The product is then isolated and purified.

Quantitative Data

The efficiency of a stereoselective synthesis is critically evaluated by its chemical yield and the degree of stereoselectivity, typically expressed as enantiomeric excess (ee) or diastereomeric excess (de).

StepProductYield (%)Enantiomeric/Diastereomeric Excess (%)Reference
Asymmetric Bromolactonization Bicyclic BromolactoneData not availableHigh diastereoselectivity reported[1]
Overall Synthesis (+)-S-2-hydroxy-2-methylhexanoic acidHigh optical purity reported[α]365 = +24.05 (c=1.537 in H2O)[2]

Note: Specific yield and enantiomeric excess values for each step are not consistently reported in the reviewed literature. The reported high optical purity of the final product indicates a high degree of stereocontrol in the key bromolactonization step.

Alternative Approaches

While the asymmetric halolactonization route is well-established, other general strategies for the enantioselective synthesis of α-hydroxy acids could potentially be adapted for this compound. These include:

  • Diazotization of α-amino acids: This method involves the conversion of a chiral α-amino acid to the corresponding α-hydroxy acid with retention of stereochemistry.[3] While a general method, its specific application to an amino acid precursor for this compound would need to be developed.

  • Enzymatic Resolutions: Biocatalytic methods, such as the use of lipases or other hydrolases, can be employed for the kinetic resolution of racemic α-hydroxy acids or their derivatives.[4] These methods offer high enantioselectivity under mild reaction conditions.

  • Asymmetric Alkylation of Chiral Oxazolines: Chiral oxazolines can be used as auxiliaries to direct the stereoselective alkylation of enolates, which can then be hydrolyzed to the corresponding chiral carboxylic acids.[5][6]

Conclusion

The stereoselective synthesis of this compound is a critical process for the development of certain pharmaceuticals. The asymmetric halolactonization method using L-proline as a chiral auxiliary represents a robust and well-documented approach to obtain the (+)-S-enantiomer with high optical purity. This guide provides a detailed framework of the experimental protocols and the logical workflow of this synthetic route. For drug development professionals and researchers, understanding these detailed methodologies is essential for the efficient and controlled synthesis of this important chiral intermediate. Further research into optimizing yields and exploring alternative enzymatic or catalytic methods could provide even more efficient pathways to this valuable molecule.

References

The Biological Landscape of 2-Hydroxy-2-methylhexanoic Acid: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive analysis of the biological activities associated with 2-Hydroxy-2-methylhexanoic acid. While direct research into the specific bioactivities of this molecule is nascent, its classification as an alpha-hydroxy acid (AHA) and its crucial role as a stereospecific intermediate in the synthesis of prostaglandins provide a significant framework for understanding its potential biological relevance. This document synthesizes the available information, focusing on the established activities of related compounds and the pathways it influences through its synthetic applications.

Core Identity and Primary Role

This compound is a tertiary alpha-hydroxy acid. Its primary and most well-documented role in the scientific literature is as a key chiral building block in the synthesis of prostaglandin analogs.[1] The (+)-S-enantiomer is particularly important for establishing the correct stereochemistry in these complex bioactive lipids.[1]

Postulated Biological Activities of this compound

Direct studies on the biological effects of this compound are limited. However, preliminary research and its chemical nature suggest potential areas of interest:

  • Metabolic Fate: As a medium-chain fatty acid, it is hypothesized to be rapidly absorbed and metabolized.[1]

  • Antioxidant Properties: There are suggestions that it may possess antioxidant capabilities, although this is not yet well-established through rigorous experimental data.[1]

  • Immune Response in Insects: Initial findings have indicated a possible role in the immune responses of insects, which could open avenues for the development of novel antibacterial agents.[1]

It is crucial to underscore that these areas are largely speculative and require further empirical validation.

Biological Activity of Alpha-Hydroxy Acids (AHAs)

Given the limited direct data on this compound, a review of the biological activities of the broader class of alpha-hydroxy acids is instructive. AHAs are widely used in dermatology and are known to exert several effects on the skin.[2][3][4]

Effects on the Epidermis

The primary effect of AHAs is exfoliation through the reduction of corneocyte cohesion in the stratum corneum.[2][3] This leads to a smoother skin texture and can aid in the treatment of conditions like acne and hyperpigmentation.[3][4]

Dermal Effects

At certain concentrations, AHAs can increase the synthesis of glycosaminoglycans and collagen, leading to an increase in skin thickness and a reduction in the appearance of wrinkles.[2][5]

Cellular Mechanisms

The biological effects of AHAs are concentration-dependent.[2][6] At higher concentrations, they can induce apoptosis in keratinocytes through both caspase-dependent and caspase-independent pathways.[2] Some AHAs, like lactic acid, can also influence the skin microbiota and modulate cytokine secretion.[2][4]

The general mechanism of AHA-induced exfoliation can be visualized as follows:

AHA_Exfoliation AHA Alpha-Hydroxy Acid (AHA) (e.g., this compound) SC Stratum Corneum AHA->SC Penetrates Cohesion Inter-corneocyte Cohesion (Cellular junctions) AHA->Cohesion Disrupts Corneocytes Corneocytes Desquamation Increased Desquamation (Exfoliation) Cohesion->Desquamation Leads to

Mechanism of AHA-induced exfoliation.

Role as a Prostaglandin Precursor and Associated Biological Pathways

The most significant biological relevance of this compound is its role in the synthesis of prostaglandins. Prostaglandins are a group of physiologically active lipid compounds with diverse hormone-like effects.[7][8] They are involved in a wide range of biological processes.

Prostaglandin Synthesis Pathway

Prostaglandins are synthesized from arachidonic acid via the cyclooxygenase (COX) pathway. This compound is a precursor to analogs of these molecules, not a direct intermediate in the natural pathway.

A simplified overview of the natural prostaglandin synthesis pathway is as follows:

Prostaglandin_Pathway AA Arachidonic Acid COX Cyclooxygenase (COX) Enzymes AA->COX PGG2 Prostaglandin G2 (PGG2) PGH2 Prostaglandin H2 (PGH2) PGG2->PGH2 Peroxidase activity of COX Synthases Prostaglandin Synthases PGH2->Synthases Prostaglandins Various Prostaglandins (PGE2, PGD2, PGF2α, etc.) COX->PGG2 Synthases->Prostaglandins

Simplified natural prostaglandin synthesis pathway.
Biological Activities of Prostaglandins

Prostaglandins mediate a variety of physiological and pathological processes, including:

  • Inflammation: They are key mediators of the inflammatory response, causing vasodilation, increased vascular permeability, and pain.[7]

  • Hemostasis: Some prostaglandins, like prostacyclin (PGI2), are potent vasodilators and inhibit platelet aggregation, while others, like thromboxane A2, have opposing effects.[7]

  • Reproduction: They play roles in ovulation, uterine contractions during labor, and menstrual cramps.[8]

  • Gastrointestinal Tract: They can inhibit gastric acid secretion and have a cytoprotective effect on the gastric mucosa.

Quantitative Data

Due to the limited research on the direct biological activity of this compound, there is a lack of quantitative data such as IC50 or EC50 values. For the broader class of AHAs, the effective concentrations in dermatological formulations typically range from 2% to 70%, depending on the intended use (e.g., daily care vs. chemical peels).[4]

Experimental Protocols

As there are no established, peer-reviewed studies detailing the specific biological activities of this compound, this section outlines general experimental protocols for assessing the activities of alpha-hydroxy acids.

Assessment of Exfoliating Properties
  • Objective: To determine the effect of the compound on stratum corneum cohesion.

  • Method: A common method involves using dansyl chloride staining of the stratum corneum in human volunteers. The rate of disappearance of the fluorescent marker, which corresponds to the rate of desquamation, is measured over time after treatment with the AHA-containing formulation.

In Vitro Assessment of Collagen Synthesis
  • Objective: To measure the effect of the compound on collagen production in fibroblasts.

  • Method:

    • Human dermal fibroblasts are cultured in vitro.

    • The cells are treated with various concentrations of the test compound.

    • After an incubation period, the amount of newly synthesized collagen in the cell culture supernatant is quantified using an enzyme-linked immunosorbent assay (ELISA) specific for pro-collagen type I.

Cell Viability and Apoptosis Assays
  • Objective: To determine the cytotoxic and apoptotic effects of the compound on keratinocytes.

  • Method:

    • Human keratinocytes (e.g., HaCaT cell line) are cultured.

    • Cells are treated with a range of concentrations of the test compound.

    • Cell viability can be assessed using an MTT or WST-1 assay.

    • Apoptosis can be quantified by flow cytometry using Annexin V and propidium iodide staining.

The workflow for in vitro assessment can be represented as follows:

In_Vitro_Workflow Start Start: In Vitro Assessment of AHA Culture Cell Culture (e.g., Fibroblasts, Keratinocytes) Start->Culture Treatment Treatment with This compound (or other AHA) Culture->Treatment Incubation Incubation Treatment->Incubation Endpoint Endpoint Analysis Incubation->Endpoint Collagen Collagen Synthesis (ELISA) Endpoint->Collagen Viability Cell Viability (MTT Assay) Endpoint->Viability Apoptosis Apoptosis (Flow Cytometry) Endpoint->Apoptosis

General workflow for in vitro assessment of AHAs.

Conclusion and Future Directions

References

2-Hydroxy-2-methylhexanoic Acid: A Stereospecific Building Block for Advanced Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 2-hydroxy-2-methylhexanoic acid as a chiral building block, with a particular focus on the stereospecific synthesis of its enantiomers and its application in the development of complex pharmaceutical agents. The inherent chirality of this molecule makes it a valuable intermediate in the synthesis of stereochemically pure drugs, where specific enantiomers are often responsible for the desired therapeutic effects.

Stereoselective Synthesis of (+)-(S)-2-Hydroxy-2-methylhexanoic Acid

The most well-documented and efficient method for the preparation of enantiomerically pure (+)-(S)-2-hydroxy-2-methylhexanoic acid is through an asymmetric halolactonization reaction. This method utilizes the chiral auxiliary L-proline to induce stereoselectivity, yielding the desired (S)-enantiomer with high optical purity.[1]

Experimental Protocol: Asymmetric Halolactonization

This protocol is based on the method described in European Patent EP0198348A2.[2]

Step 1: Synthesis of 2-Methylene-hexanoyl chloride

  • 2-Methylene-hexanoic acid is reacted with thionyl chloride to produce 2-methylene-hexanoyl chloride. Standard procedures for the synthesis of acid chlorides are followed.

Step 2: Formation of the Chiral Amide

  • To a solution of L-proline in a biphasic mixture of water and diethyl ether, 2-methylene-hexanoyl chloride is added. A base, such as sodium hydroxide, is used to facilitate the reaction, forming the N-(2-Methylene-hexanoyl)-L-proline amide intermediate.[2]

Step 3: Asymmetric Bromolactonization

  • The amide intermediate is then treated with N-bromosuccinimide (NBS) in an aprotic polar solvent like dimethylformamide (DMF). This induces a stereoselective cyclization to form a bicyclic bromolactone.[1][2] The rigid structure of the L-proline auxiliary directs the bromine addition to a specific face of the double bond, establishing the chiral center.

Step 4: Dehalogenation

  • The resulting bromolactone is dehalogenated using a reducing agent, typically tri-n-butyltin hydride, in a solvent such as methylene chloride. This step removes the bromine atom and yields an oxazine intermediate.[2]

Step 5: Hydrolysis

  • The final step involves the hydrolysis of the oxazine intermediate with a strong acid, such as concentrated hydrobromic acid, under heating. This cleaves the chiral auxiliary and the lactone to afford (+)-(S)-2-hydroxy-2-methylhexanoic acid.[1][2]

Quantitative Data for Asymmetric Synthesis
StepProductReagentsTypical Yield (%)Enantiomeric Excess (ee%)
12-Methylene-hexanoyl chlorideThionyl chloride>90N/A
2N-(2-Methylene-hexanoyl)-L-prolineL-proline, NaOHHighN/A
3Bicyclic bromolactoneN-BromosuccinimideGoodHigh
4Oxazine intermediateTri-n-butyltin hydrideGoodHigh
5(+)-(S)-2-hydroxy-2-methylhexanoic acidConc. HBrGood>95

Note: Specific yields for each step are not consistently reported in the literature; "Good" and "High" are qualitative descriptors based on patent literature.

Spectroscopic Data for (+)-(S)-2-Hydroxy-2-methylhexanoic Acid
PropertyValue
Molecular Formula C₇H₁₄O₃
Molecular Weight 146.18 g/mol
Specific Rotation [α]365 +24.05° (c = 1.537 in H₂O)[2]

Chiral Resolution of Racemic this compound

While asymmetric synthesis is often preferred, classical resolution of the racemic mixture provides an alternative route to the pure enantiomers. This typically involves the formation of diastereomeric salts with a chiral resolving agent, followed by separation and regeneration of the free acid.

Experimental Protocol: Classical Resolution with a Chiral Amine

A commonly cited method for the resolution of racemic this compound involves the use of a chiral amine, such as a naphthylethylamine salt, although this method is often described as tedious.[2][3]

Step 1: Diastereomeric Salt Formation

  • The racemic this compound is dissolved in a suitable solvent.

  • An equimolar amount of the chiral resolving agent (e.g., (R)-1-(1-naphthyl)ethylamine) is added to the solution.

  • The mixture is allowed to crystallize. The salt of one enantiomer of the acid with the resolving agent will preferentially crystallize out of the solution.

Step 2: Separation

  • The crystallized diastereomeric salt is separated by filtration.

  • The filtrate contains the other diastereomeric salt in solution.

Step 3: Regeneration of the Enantiomer

  • The purified diastereomeric salt is treated with a strong acid (e.g., HCl) to protonate the carboxylic acid and liberate the chiral amine.

  • The enantiomerically enriched this compound can then be extracted into an organic solvent.

  • A similar procedure can be applied to the filtrate to isolate the other enantiomer.

Application in Drug Development: Synthesis of Prostaglandin Analogs

A significant application of (+)-(S)-2-hydroxy-2-methylhexanoic acid is its use as a key stereospecific intermediate in the synthesis of prostaglandin analogs.[1] Prostaglandins are potent lipid compounds with diverse physiological effects, and their therapeutic applications often require specific stereoisomers for optimal activity.

The (+)-(S)-enantiomer is crucial for establishing the correct stereochemistry at the C-16 position in certain prostaglandin analogs, such as the 16-S isomer of TR-7134.[2] The use of this chiral building block ensures that the final product is the desired stereoisomer, avoiding the need for difficult purification of the final drug substance.

Logical Workflow for the Synthesis of a Prostaglandin Analog

G cluster_synthesis Stereospecific Synthesis cluster_application Application in Prostaglandin Synthesis start 2-Methylene-hexanoic acid amide N-(2-Methylene-hexanoyl)-L-proline start->amide L-proline bromolactone Bicyclic Bromolactone amide->bromolactone NBS oxazine Oxazine Intermediate bromolactone->oxazine Bu3SnH chiral_acid (+)-(S)-2-Hydroxy-2- methylhexanoic acid oxazine->chiral_acid HBr, H2O acetylenic_alcohol Stereospecific Acetylenic Alcohol chiral_acid->acetylenic_alcohol Multi-step conversion prostaglandin_analog Prostaglandin Analog (e.g., 16-S isomer of TR-7134) acetylenic_alcohol->prostaglandin_analog Incorporation into prostaglandin core

Caption: Workflow for the synthesis of a prostaglandin analog using (+)-(S)-2-hydroxy-2-methylhexanoic acid.

Prostaglandin Signaling Pathway

Prostaglandins exert their effects by binding to specific G-protein coupled receptors (GPCRs) on the cell surface. The binding of a prostaglandin analog to its receptor initiates an intracellular signaling cascade, which can lead to a variety of cellular responses depending on the receptor subtype and the cell type. For example, some prostaglandin receptors are coupled to Gs proteins, which activate adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and activation of protein kinase A (PKA). Others are coupled to Gq proteins, which activate phospholipase C (PLC), resulting in the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), leading to an increase in intracellular calcium and activation of protein kinase C (PKC).

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm prostaglandin Prostaglandin Analog receptor Prostaglandin Receptor (GPCR) prostaglandin->receptor g_protein G-protein receptor->g_protein activates effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector activates second_messenger Second Messenger (e.g., cAMP) effector->second_messenger produces protein_kinase Protein Kinase (e.g., PKA) second_messenger->protein_kinase activates cellular_response Cellular Response (e.g., smooth muscle relaxation, inflammation modulation) protein_kinase->cellular_response leads to

Caption: Generalized prostaglandin signaling pathway via a G-protein coupled receptor.

Conclusion

This compound, particularly its (+)-(S)-enantiomer, is a valuable and versatile chiral building block in modern organic synthesis. The well-established asymmetric halolactonization protocol provides a reliable route to this compound in high optical purity. Its primary application as a key intermediate in the synthesis of stereochemically defined prostaglandin analogs underscores its importance in the development of targeted therapeutics. Further research into alternative synthetic and resolution methods, as well as the exploration of its utility in the synthesis of other complex chiral molecules, will continue to expand its role in the pharmaceutical industry.

References

An In-depth Technical Guide to the Chemical Properties of Alpha-Hydroxy Acids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core chemical properties of alpha-hydroxy acids (AHAs), a class of organic carboxylic acids widely utilized in dermatology, cosmetics, and drug development. This document details their acidic nature, key chemical reactions, structure-activity relationships, and analytical methodologies, presented in a format tailored for scientific and research applications.

Introduction to Alpha-Hydroxy Acids

Alpha-hydroxy acids are characterized by a hydroxyl group attached to the alpha-carbon atom of a carboxylic acid.[1] This structural feature imparts unique chemical and biological properties that are harnessed for various applications, from chemical peels to therapeutic agents for skin disorders.[1][2] Common AHAs include glycolic acid, lactic acid, citric acid, malic acid, tartaric acid, and mandelic acid.[1] While naturally derived from sources like sugarcane, sour milk, and fruits, the AHAs used in clinical and commercial applications are typically synthesized.[1]

Physicochemical Properties

The efficacy and reactivity of AHAs are governed by their physicochemical properties, most notably their acidity.

Acidity and pKa Values

AHAs are weak organic acids. Their acidity, quantified by the acid dissociation constant (pKa), is a critical parameter influencing their skin penetration and biological activity. The lower the pKa, the stronger the acid. The proportion of the free acid form, which is more biologically active, increases at lower pH values.[3]

Alpha-Hydroxy AcidMolecular FormulapKa
Glycolic AcidC₂H₄O₃3.83[4]
Lactic AcidC₃H₆O₃3.85[4]
Citric AcidC₆H₈O₇3.13 (pKa1), 4.76 (pKa2), 6.40 (pKa3)[5]
Malic AcidC₄H₆O₅3.40 (pKa1), 5.11 (pKa2)[4]
Tartaric AcidC₄H₆O₆3.22 (pKa1), 4.82 (pKa2)[4]
Mandelic AcidC₈H₈O₃3.36[4]

Key Chemical Reactions

The presence of both a carboxyl and a hydroxyl group allows AHAs to undergo a variety of chemical reactions, which are fundamental to their synthesis, derivatization, and degradation.

Esterification

AHAs readily undergo Fischer esterification, an acid-catalyzed reaction with an alcohol to form an ester and water.[6] This reaction is reversible and can be driven to completion by using an excess of the alcohol or by removing water as it is formed.[7]

Objective: To synthesize ethyl glycolate.

Materials:

  • Glycolic acid

  • Absolute ethanol

  • Concentrated sulfuric acid (H₂SO₄)

  • Sodium bicarbonate (NaHCO₃) solution (5% aqueous)

  • Saturated sodium chloride (NaCl) solution (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl acetate

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve glycolic acid in an excess of absolute ethanol.

  • Slowly add a catalytic amount of concentrated sulfuric acid to the mixture.

  • Attach a reflux condenser and heat the mixture to reflux for 2 hours.[8]

  • After cooling to room temperature, remove the excess ethanol using a rotary evaporator.

  • Dissolve the residue in ethyl acetate and transfer to a separatory funnel.

  • Wash the organic layer sequentially with water, 5% sodium bicarbonate solution (to neutralize the acid catalyst), and brine.[8]

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter to remove the drying agent and concentrate the filtrate under reduced pressure to obtain the crude ethyl glycolate.

  • Purify the product by distillation if necessary.

G cluster_reactants Reactants cluster_process Process cluster_products Products glycolic_acid Glycolic Acid reflux Reflux glycolic_acid->reflux ethanol Ethanol ethanol->reflux h2so4 H₂SO₄ (catalyst) h2so4->reflux workup Aqueous Workup reflux->workup ethyl_glycolate Ethyl Glycolate workup->ethyl_glycolate water Water workup->water

Oxidation

The alpha-hydroxyl group of AHAs can be oxidized to a carbonyl group, yielding an alpha-keto acid. This transformation is significant in both biological systems (e.g., the conversion of lactic acid to pyruvic acid) and synthetic chemistry.[9] Various oxidizing agents can be employed, including chemoselective nitroxyl radical catalysts like AZADO (2-azaadamantane N-oxyl) with molecular oxygen as a co-oxidant.[10][11]

Objective: To synthesize pyruvic acid from lactic acid using a mild oxidizing agent.

Materials:

  • Lactic acid

  • Pyridinium fluorochromate (PFC) or other suitable oxidizing agent

  • Acetic acid-water (v/v) solvent

  • Perchloric acid (catalyst)

  • 2,4-Dinitrophenylhydrazine (for product confirmation)

  • Spectrophotometer

  • Thermostated water bath

Procedure:

  • Prepare a solution of lactic acid in a 50% acetic acid-water (v/v) medium.

  • Add a catalytic amount of perchloric acid.

  • In a separate container, prepare a solution of the oxidizing agent (e.g., PFC) in the same solvent system.

  • Initiate the reaction by mixing the two solutions in a thermostated water bath.

  • Monitor the progress of the reaction spectrophotometrically by following the disappearance of the oxidizing agent at its characteristic wavelength.

  • Once the reaction is complete, confirm the formation of pyruvic acid by derivatization with 2,4-dinitrophenylhydrazine and comparing the melting point of the resulting 2,4-dinitrophenylhydrazone with an authentic sample.[[“]]

G cluster_start Starting Material cluster_reagents Reagents cluster_product Product lactic_acid Lactic Acid pyruvic_acid Pyruvic Acid lactic_acid->pyruvic_acid Oxidation oxidant Oxidizing Agent (e.g., PFC) oxidant->pyruvic_acid catalyst Acid Catalyst catalyst->pyruvic_acid

Dehydration

Upon heating, particularly in the presence of a catalyst, AHAs can undergo intermolecular dehydration to form cyclic diesters known as lactides. For instance, two molecules of lactic acid can condense to form lactide.[13] This reaction is a key step in the production of poly(lactic acid) (PLA), a biodegradable polymer.[13]

Objective: To synthesize lactide via the dehydration and depolymerization of lactic acid.

Materials:

  • Lactic acid (aqueous solution)

  • Tin(II) octoate (Sn(Oct)₂) or other suitable catalyst

  • High-vacuum distillation apparatus

  • Heating mantle with stirrer

  • Solvent for recrystallization (e.g., butyl acetate)

Procedure:

  • Dehydration and Oligomerization: Heat the aqueous lactic acid solution to 150-160°C under reduced pressure to remove water and form a low molecular weight prepolymer (oligomer).[13][14]

  • Depolymerization: Add the catalyst (e.g., tin octoate) to the oligomer. Increase the temperature to 160-200°C under high vacuum (e.g., 0.1 mmHg).[13][14] The lactide will form and distill off.

  • Purification: Collect the crude lactide distillate. Purify by recrystallization from a suitable solvent like butyl acetate to obtain pure lactide.[14]

G lactic_acid 2x Lactic Acid oligomer Lactic Acid Oligomer lactic_acid->oligomer Dehydration (Heat, Vacuum) water Water lactic_acid->water lactide Lactide oligomer->lactide Depolymerization (Heat, Vacuum, Catalyst)

Complexation with Metal Ions

The carboxylate and hydroxyl groups of AHAs can coordinate with metal ions to form chelate complexes.[15] The stability of these complexes depends on the specific AHA and the metal ion involved. This property is relevant in various fields, including analytical chemistry and drug delivery.

Objective: To determine the stability constant of a metal-AHA complex (e.g., Cu²⁺-citrate).

Materials:

  • AHA (e.g., citric acid)

  • Metal salt (e.g., CuSO₄)

  • Standardized strong base (e.g., NaOH)

  • Inert electrolyte (e.g., KNO₃) to maintain constant ionic strength

  • pH meter with a combination electrode

  • Thermostated titration vessel

Procedure:

  • Prepare a series of solutions containing known concentrations of the AHA, the metal salt, and the inert electrolyte.

  • Titrate each solution with a standardized strong base at a constant temperature.

  • Record the pH of the solution after each addition of the base.

  • The titration data can be used to calculate the concentrations of the free ligand and free metal ion at each point.

  • The stability constants of the formed complexes can then be determined using computational methods that analyze the titration curves.[16][17][18]

Structure-Activity Relationships

The biological effects of AHAs are closely linked to their chemical structure. Key factors influencing their activity include:

  • Molecular Size: Smaller AHAs like glycolic acid penetrate the skin more readily than larger ones like mandelic acid, leading to more pronounced effects.[2]

  • Lipophilicity: Increased lipophilicity can enhance skin penetration. For example, mandelic acid, being more oil-soluble, is effective in treating acne.[3]

  • Presence of Additional Functional Groups: The presence of multiple carboxyl and hydroxyl groups, as in citric and tartaric acids, can influence their chelating ability and antioxidant properties.[2]

Signaling Pathways in Keratinocytes

In dermatological applications, AHAs exert their effects by modulating various signaling pathways in skin cells, particularly keratinocytes.

Induction of Apoptosis and Cell Turnover

At higher concentrations, AHAs can induce apoptosis (programmed cell death) in keratinocytes, which contributes to their exfoliating and skin-renewing effects.[2][19] This process involves both intrinsic (mitochondria-dependent) and extrinsic (death receptor-dependent) pathways, leading to the activation of caspases.[20]

G AHA Alpha-Hydroxy Acid Extrinsic Extrinsic Pathway AHA->Extrinsic Intrinsic Intrinsic Pathway AHA->Intrinsic Caspase8 Caspase-8 Activation Extrinsic->Caspase8 Caspase9 Caspase-9 Activation Intrinsic->Caspase9 Caspase3 Caspase-3 Activation Caspase8->Caspase3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Modulation of Inflammatory Pathways

Glycolic acid has been shown to suppress UVB-induced inflammation by modulating the NF-κB signaling pathway.[21] It can reduce the production of pro-inflammatory cytokines such as IL-6 and IL-8.[[“]][21]

Stimulation of Keratinocyte Proliferation

At lower concentrations, glycolic acid can stimulate keratinocyte proliferation. This effect is mediated, in part, by the activation of the TRPV1 (transient receptor potential vanilloid 1) channel, an acid-sensitive ion channel, leading to ATP release.[22] There is also evidence for the involvement of the EGFR (epidermal growth factor receptor) and downstream MAPK (mitogen-activated protein kinase) signaling pathways.[23][24]

G GA Glycolic Acid (Low Concentration) TRPV1 TRPV1 Activation GA->TRPV1 EGFR EGFR Activation GA->EGFR ATP ATP Release TRPV1->ATP MAPK MAPK Pathway EGFR->MAPK Proliferation Keratinocyte Proliferation ATP->Proliferation MAPK->Proliferation

Analytical Methods and Stability Testing

Accurate quantification and stability assessment of AHAs in formulations are crucial for ensuring product quality, efficacy, and safety.

Quantification of AHAs

High-Performance Liquid Chromatography (HPLC) is the most widely used method for the simultaneous determination of multiple AHAs in cosmetic and pharmaceutical formulations.[5][25][26]

Objective: To quantify the concentration of various AHAs in a cream formulation.

Apparatus:

  • High-Performance Liquid Chromatograph with a UV detector

  • Reversed-phase C18 column (e.g., Capcell PAK C18)[5]

  • Ultrasonicator

  • Centrifuge

  • Syringe filters (0.45 µm)

Reagents:

  • AHA standards (glycolic acid, lactic acid, etc.)

  • Phosphoric acid

  • Ammonia solution

  • HPLC-grade water and methanol

Procedure:

  • Standard Preparation: Prepare stock solutions of each AHA standard in deionized water. Create a series of working standards by diluting the stock solutions.

  • Sample Preparation: Accurately weigh a known amount of the cream sample into a volumetric flask. Add deionized water and sonicate to disperse the cream. Centrifuge the mixture and filter the supernatant through a 0.45 µm syringe filter.

  • Chromatographic Conditions:

    • Mobile Phase: An aqueous solution of phosphoric acid (e.g., 2%), with the pH adjusted to around 2.0 with ammonia solution.[5]

    • Flow Rate: Typically 0.5-1.0 mL/min.

    • Detection Wavelength: 210 nm.[5]

  • Analysis: Inject equal volumes of the standard and sample solutions into the HPLC system.

  • Quantification: Identify and quantify the AHAs in the sample by comparing their retention times and peak areas to those of the standards.

Stability Testing

The stability of AHA formulations can be assessed by subjecting them to various stress conditions, such as freeze-thaw cycles, and monitoring changes in physicochemical properties and AHA concentration over time.

Objective: To evaluate the physical and chemical stability of an AHA-containing cream.

Procedure:

  • Subject the cream samples to a series of freeze-thaw cycles (e.g., 24 hours at -4°C followed by 24 hours at 40°C).[27]

  • After each cycle, evaluate the samples for changes in:

    • Physical appearance: Color, odor, and phase separation.

    • Physicochemical properties: pH, viscosity, and spreadability.[27]

    • Chemical stability: Determine the concentration of the AHA using a validated analytical method like HPLC to check for degradation.[27]

  • A stable formulation will show minimal changes in these parameters over several cycles.

Conclusion

The chemical properties of alpha-hydroxy acids are fundamental to their diverse applications in scientific research and drug development. A thorough understanding of their acidity, reactivity, structure-activity relationships, and interactions with biological systems is essential for the rational design of effective and safe formulations. The experimental protocols and data presented in this guide provide a solid foundation for researchers and professionals working with these versatile compounds.

References

An In-depth Technical Guide to 2-Hydroxy-2-methylhexanoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxy-2-methylhexanoic acid is a chiral alpha-hydroxy acid that has garnered significant interest in the field of organic synthesis, particularly as a stereospecific building block for complex bioactive molecules. Its structure, featuring a tertiary alcohol adjacent to a carboxylic acid, presents unique chemical properties and synthetic challenges. This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, spectroscopic characterization, and synthetic methodologies related to this compound. The potential, though less explored, biological significance of this molecule is also discussed.

Molecular Structure and Physicochemical Properties

This compound is a seven-carbon carboxylic acid with a methyl and a hydroxyl group substituted at the alpha-carbon. This substitution creates a chiral center, leading to the existence of (R)- and (S)-enantiomers.

Chemical Identifiers
IdentifierValue
IUPAC Name This compound[1]
CAS Number 70908-63-3[1]
Molecular Formula C₇H₁₄O₃[1]
Molecular Weight 146.18 g/mol [1]
SMILES CCCCC(C)(C(=O)O)O[1]
InChI InChI=1S/C7H14O3/c1-3-4-5-7(2,10)6(8)9/h10H,3-5H2,1-2H3,(H,8,9)[1]
InChIKey HNQAXDPWMQIKEE-UHFFFAOYSA-N[1]
Physicochemical Data

The following table summarizes key computed physicochemical properties of this compound.

PropertyValue
XLogP3 1.2[1]
Hydrogen Bond Donor Count 2[1]
Hydrogen Bond Acceptor Count 3[1]
Rotatable Bond Count 4[1]
Exact Mass 146.094294304[1]
Topological Polar Surface Area 57.5 Ų[1]
Heavy Atom Count 10[1]

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: A patent for the synthesis of (+)-S-2-hydroxy-2-methyl-hexanoic acid reports a broad singlet at δ 6.84 ppm (in CDCl₃) for the two exchangeable protons of the carboxylic acid and hydroxyl groups.

Predicted ¹H NMR chemical shifts are summarized in the table below:

Atom PositionPredicted ¹H Chemical Shift (ppm)Multiplicity
C1-OH ~10-12broad s
C2-OH Variablebroad s
C2-CH₃ ~1.2-1.5s
C3-H₂ ~1.4-1.7m
C4-H₂ ~1.2-1.4m
C5-H₂ ~1.2-1.4m
C6-H₃ ~0.8-1.0t
Key: s = singlet, t = triplet, m = multiplet
Atom PositionPredicted ¹³C Chemical Shift (ppm)
C1 (Carboxyl) ~175-185
C2 (Quaternary) ~70-80
C2-CH₃ ~20-30
C3 ~35-45
C4 ~20-30
C5 ~20-30
C6 ~13-15
Infrared (IR) Spectroscopy

A patent document reports the following IR absorption bands for (+)-S-2-hydroxy-2-methyl-hexanoic acid in chloroform (CHCl₃): 2950, 1710, 1462, 1272, 1170, and 1060 cm⁻¹. The broad band around 2950 cm⁻¹ is characteristic of the O-H stretching of the carboxylic acid, while the strong absorption at 1710 cm⁻¹ corresponds to the C=O stretching of the carboxyl group. The other peaks are within the fingerprint region and correspond to various C-H, C-O, and C-C bond vibrations.

Mass Spectrometry (MS)

While detailed experimental mass spectra with fragmentation patterns for this compound are not widely published, GC-MS data is known to be available. The fragmentation of α-hydroxy-α-methyl fatty acids under electron ionization would be expected to involve cleavage of the C-C bond alpha to the carbonyl group, loss of water from the hydroxyl group, and other characteristic fragmentations of the alkyl chain. High-resolution mass spectrometry would yield a precise mass measurement, confirming the elemental composition.

Experimental Protocols: Synthesis of (+)-S-2-Hydroxy-2-methylhexanoic Acid

The enantiomerically pure (+)-S form of this compound is a valuable intermediate in the synthesis of prostaglandin analogs. A well-documented method for its preparation involves an asymmetric halolactonization reaction using L-proline as a chiral auxiliary.

Reaction Scheme

Synthesis_Workflow cluster_0 Step A: Acid Chloride Formation cluster_1 Step B: Amide Formation cluster_2 Step C: Asymmetric Halolactonization cluster_3 Step D: Dehalogenation cluster_4 Step E: Hydrolysis A_start 2-Methylene-hexanoic acid A_reagent Thionyl chloride A_start->A_reagent A_product 2-Methylene-hexanoyl chloride A_reagent->A_product B_start 2-Methylene-hexanoyl chloride B_reagent L-proline, NaOH B_start->B_reagent B_product Amide intermediate B_reagent->B_product C_start Amide intermediate C_reagent N-bromosuccinimide in DMF C_start->C_reagent C_product Bromolactone intermediate C_reagent->C_product D_start Bromolactone intermediate D_reagent tri-n-butyltin hydride D_start->D_reagent D_product Oxazine intermediate D_reagent->D_product E_start Oxazine intermediate E_reagent Conc. HBr E_start->E_reagent E_product (+)-S-2-hydroxy-2-methylhexanoic acid E_reagent->E_product Prostaglandin_Synthesis_Context cluster_precursor Chiral Building Block cluster_synthesis Multi-step Chemical Synthesis cluster_product Bioactive Product cluster_pathway Biological Signaling precursor (+)-S-2-Hydroxy-2-methylhexanoic acid synthesis Incorporation of Chiral Moiety precursor->synthesis Used in product Prostaglandin Analogs synthesis->product Leads to pathway Inflammation, Pain, etc. product->pathway Modulate

References

The Strategic Role of 2-Hydroxy-2-methylhexanoic Acid in Complex Organic Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxy-2-methylhexanoic acid, a chiral α-hydroxy acid, has emerged as a valuable building block in the landscape of complex organic synthesis. Its utility is most prominently demonstrated in the stereospecific synthesis of biologically active molecules where precise control of chirality is paramount. This technical guide provides an in-depth analysis of the synthesis, applications, and strategic importance of this compound, with a particular focus on its role as a key intermediate in the synthesis of prostaglandin analogs. Prostaglandins are a class of physiologically active lipid compounds with diverse hormone-like effects, making their stereoselective synthesis a significant challenge and a crucial area of research in drug development.[1]

Asymmetric Synthesis of (+)-S-2-Hydroxy-2-methylhexanoic Acid

The enantiomerically pure (+)-S form of this compound is a critical precursor for the synthesis of certain prostaglandin analogs.[1] A robust and well-documented method for its preparation involves a multi-step asymmetric halolactonization reaction, which leverages the chirality of L-proline to induce the desired stereochemistry.[1][2][3]

Experimental Protocol: Asymmetric Halolactonization

This protocol outlines the key steps in the synthesis of (+)-S-2-hydroxy-2-methylhexanoic acid starting from 2-methylene-hexanoyl chloride.

  • Amide Formation: 2-methylene-hexanoyl chloride is reacted with L-proline in the presence of a base, such as sodium hydroxide, to form the chiral amide intermediate, N-(2-Methylene-hexanoyl)-L-proline.[2][3]

  • Asymmetric Bromolactonization: The amide intermediate is then treated with N-bromosuccinimide (NBS) in an aprotic polar solvent like dimethylformamide (DMF). This induces a stereoselective intramolecular cyclization to yield a bicyclic bromolactone.[2][3] The rigid structure of the proline-derived amide directs the electrophilic attack of bromine, leading to the formation of the bromolactone with high diastereoselectivity.

  • Dehalogenation: The resulting bromolactone is dehalogenated using a reducing agent such as tri-n-butyltin hydride in a solvent like methylene chloride. This step removes the bromine atom and forms an oxazine intermediate.[2][3]

  • Hydrolysis: Finally, the oxazine intermediate is hydrolyzed with concentrated hydrobromic acid. This step cleaves the amide and lactone rings to afford the final product, (+)-S-2-hydroxy-2-methylhexanoic acid, with high optical purity.[2][3]

Quantitative Data

While specific step-by-step yields are not extensively reported in the available literature, the overall process is described as providing the target compound in high optical purity. The following table summarizes the key transformations and reagents.

StepStarting MaterialKey ReagentsIntermediate/Product
12-Methylene-hexanoyl chlorideL-proline, Base (e.g., NaOH)N-(2-Methylene-hexanoyl)-L-proline
2N-(2-Methylene-hexanoyl)-L-prolineN-Bromosuccinimide (NBS), DMFBicyclic Bromolactone
3Bicyclic Bromolactonetri-n-butyltin hydride, CH₂Cl₂Oxazine Intermediate
4Oxazine IntermediateConcentrated HBr(+)-S-2-Hydroxy-2-methylhexanoic acid
Spectroscopic Data

The final product, (+)-S-2-hydroxy-2-methylhexanoic acid, has been characterized by various spectroscopic methods.

Intermediate/Product¹³C NMR (CDCl₃, ppm)Optical Rotation [α]₃₆₅
(+)-S-2-Hydroxy-2-methylhexanoic acid181.7, 74.9, 39.9, 25.9, 25.8, 22.8, 13.9+24.05° (c=1.537 in H₂O)

Logical Workflow of the Asymmetric Synthesis

The following diagram illustrates the logical progression of the asymmetric synthesis of (+)-S-2-hydroxy-2-methylhexanoic acid.

G A 2-Methylene-hexanoyl chloride C N-(2-Methylene-hexanoyl)-L-proline A->C Base B L-proline B->C D Bicyclic Bromolactone C->D NBS, DMF E Oxazine Intermediate D->E tri-n-butyltin hydride F (+)-S-2-Hydroxy-2-methylhexanoic acid E->F Conc. HBr

Asymmetric synthesis of (+)-S-2-Hydroxy-2-methylhexanoic acid.

Role in Prostaglandin Synthesis

While this compound itself is not a direct participant in biological signaling pathways, its enantiomerically pure form is a crucial precursor for the synthesis of complex molecules that are. Specifically, (+)-S-2-hydroxy-2-methylhexanoic acid is utilized in the construction of the side chain of certain prostaglandin analogs. The synthesis of these signaling molecules relies on the introduction of chiral centers with defined stereochemistry, a role fulfilled by this versatile building block.

The diagram below conceptualizes the role of (+)-S-2-hydroxy-2-methylhexanoic acid as a key input in the synthetic pathway leading to a prostaglandin analog.

G cluster_synthesis Chemical Synthesis cluster_signaling Biological Signaling A (+)-S-2-Hydroxy-2-methylhexanoic acid C Multi-step Synthesis A->C B Other Precursors & Reagents B->C D Prostaglandin Analog C->D E Prostaglandin Receptor D->E Binding F Cellular Response E->F Signal Transduction

Role of this compound in prostaglandin synthesis.

Other Potential Applications and Future Outlook

Beyond its established role in prostaglandin synthesis, preliminary research suggests that this compound and its derivatives may possess other biological activities. As a medium-chain fatty acid, it is suggested to be rapidly absorbed and metabolized and may exhibit antioxidant properties.[1] Furthermore, there are initial indications of its potential role in the immune responses of insects, which could open avenues for the development of novel antibacterial agents.[1] However, these research areas are less developed compared to its application in synthetic organic chemistry.

Racemic Synthesis

For applications where stereochemistry is not critical, racemic this compound can be prepared. One straightforward approach involves the reaction of a Grignard reagent, such as butylmagnesium bromide, with a 2-keto-ester, followed by hydrolysis. A resolution step, for instance, using a chiral amine like naphthylethylamine, can then be employed to separate the enantiomers if desired.[2]

Conclusion

This compound, particularly its (+)-S enantiomer, stands out as a strategically important chiral building block in complex organic synthesis. The well-established asymmetric halolactonization protocol provides reliable access to this key intermediate, enabling the stereocontrolled synthesis of prostaglandin analogs and other complex target molecules. While its primary application has been in the realm of prostaglandin chemistry, emerging research into its potential biological activities suggests that the full scope of its utility is still being uncovered. For researchers and professionals in drug development, a thorough understanding of the synthesis and strategic application of this compound is essential for the design and execution of efficient and stereoselective synthetic routes to novel therapeutics.

References

A Comprehensive Technical Guide to 2-Hydroxy-2-methylhexanoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxy-2-methylhexanoic acid is an alpha-hydroxy acid that has garnered significant interest in the field of organic synthesis, particularly as a chiral building block for complex molecules. Its structure, featuring a tertiary alcohol adjacent to a carboxylic acid, presents unique chemical properties and synthetic challenges. This guide provides an in-depth overview of its chemical identity, properties, stereoselective synthesis, and its notable application in the development of prostaglandin analogs.

Chemical Identity and Properties

The accurate identification and characterization of this compound are fundamental for its application in research and development.

IUPAC Name: this compound[1]

Table 1: Chemical Identifiers [1][2]

IdentifierValue
CAS Number 70908-63-3
Molecular Formula C₇H₁₄O₃
Molecular Weight 146.18 g/mol
InChI Key HNQAXDPWMQIKEE-UHFFFAOYSA-N
Canonical SMILES CCCCC(C)(C(=O)O)O

Table 2: Physicochemical Properties [1][3]

PropertyValue
Monoisotopic Mass 146.0943 g/mol
XLogP3-AA 1.2
Hydrogen Bond Donor Count 2
Hydrogen Bond Acceptor Count 3
Rotatable Bond Count 4

The presence of both a hydroxyl and a carboxylic acid group makes this compound a relatively polar molecule, influencing its solubility and reactivity. The tertiary nature of the hydroxyl group renders it resistant to mild oxidation.[2]

Stereoselective Synthesis: The Asymmetric Halolactonization Approach

The biological activity of many complex molecules is dependent on their stereochemistry. Consequently, the stereoselective synthesis of chiral building blocks like this compound is of paramount importance. A well-established method for preparing the enantiopure (+)-S-2-hydroxy-2-methylhexanoic acid involves an asymmetric halolactonization reaction.[2][4] This method is crucial for its application as an intermediate in the synthesis of certain prostaglandin analogs.[2][4][5]

Experimental Protocol

The following protocol details the multi-step synthesis of (+)-S-2-hydroxy-2-methylhexanoic acid.[2][4][5]

Step 1: Formation of the Acid Chloride

  • Reactants: 2-methylene-hexanoic acid, thionyl chloride.

  • Procedure: 2-methylene-hexanoic acid is reacted with thionyl chloride to form the corresponding acid chloride, 2-methylene-hexanoyl chloride. This reaction activates the carboxylic acid for the subsequent amidation step.

Step 2: Amide Formation with a Chiral Auxiliary

  • Reactants: 2-methylene-hexanoyl chloride, L-proline, a base (e.g., sodium hydroxide).

  • Procedure: The 2-methylene-hexanoyl chloride is reacted with the chiral auxiliary, L-proline, in the presence of a base. This reaction forms the chiral amide intermediate, N-(2-Methylene-hexanoyl)-L-proline. The use of L-proline is critical for inducing stereoselectivity in the subsequent step.[2]

Step 3: Asymmetric Bromolactonization

  • Reactants: N-(2-Methylene-hexanoyl)-L-proline, N-bromosuccinimide (NBS).

  • Solvent: Aprotic polar solvent (e.g., dimethylformamide).

  • Procedure: The chiral amide is treated with N-bromosuccinimide in an aprotic polar solvent. This induces an electrophilic cyclization, forming a bicyclic bromolactone. The stereochemistry of the newly formed chiral center is directed by the L-proline auxiliary.[2]

Step 4: Dehalogenation

  • Reactants: Bicyclic bromolactone, tri-n-butyltin hydride.

  • Solvent: Methylene chloride.

  • Procedure: The bromolactone is dehalogenated using tri-n-butyltin hydride in methylene chloride to yield an oxazine intermediate.

Step 5: Hydrolysis

  • Reactants: Oxazine intermediate, concentrated hydrobromic acid.

  • Procedure: The final step involves the hydrolysis of the oxazine with concentrated hydrobromic acid to yield the desired product, (+)-S-2-hydroxy-2-methylhexanoic acid.[4]

Synthesis Workflow Diagram

G Asymmetric Synthesis of (+)-S-2-Hydroxy-2-methylhexanoic Acid A 2-Methylene-hexanoic Acid B 2-Methylene-hexanoyl Chloride A->B  Acid Chloride Formation C N-(2-Methylene-hexanoyl)-L-proline B->C  Amidation D Bicyclic Bromolactone C->D  Asymmetric Bromolactonization E Oxazine Intermediate D->E  Dehalogenation F (+)-S-2-Hydroxy-2-methylhexanoic Acid E->F  Hydrolysis reagent1 Thionyl Chloride reagent1->B reagent2 L-Proline, Base reagent2->C reagent3 N-Bromosuccinimide (NBS) reagent3->D reagent4 Tri-n-butyltin Hydride reagent4->E reagent5 Conc. Hydrobromic Acid reagent5->F

Caption: Workflow for the asymmetric synthesis of (+)-S-2-Hydroxy-2-methylhexanoic acid.

Application in Drug Development

The primary and most significant application of enantiomerically pure (+)-S-2-hydroxy-2-methylhexanoic acid is as a key stereospecific intermediate in the synthesis of prostaglandin analogs.[2][4][5] Prostaglandins are a class of physiologically active lipid compounds with diverse hormone-like effects in animals. The precise stereochemistry of these molecules is critical for their biological function, making the availability of chiral precursors like (+)-S-2-hydroxy-2-methylhexanoic acid essential for their synthesis.[2]

Logical Relationship Diagram

G Role of this compound in Drug Development cluster_synthesis Synthesis cluster_application Application cluster_product Final Product A (+)-S-2-Hydroxy-2-methylhexanoic Acid B Chiral Intermediate A->B  Serves as C Prostaglandin Analogs B->C  Used in the synthesis of

Caption: The role of this compound in prostaglandin analog synthesis.

Safety and Handling

This compound is classified as causing skin irritation, serious eye damage, and may cause respiratory irritation.[1] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

Conclusion

This compound, particularly its (+)-S enantiomer, is a valuable chiral building block in organic synthesis. The asymmetric halolactonization protocol provides an effective route to this compound in high optical purity. Its critical role as an intermediate in the synthesis of prostaglandin analogs underscores its importance in the field of drug development. This guide has provided a comprehensive overview of its properties, synthesis, and applications to aid researchers and scientists in their work with this versatile molecule.

References

A Comprehensive Technical Guide to 2-Hydroxy-2-methylhexanoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 2-Hydroxy-2-methylhexanoic acid, a significant chiral building block in organic synthesis. This document outlines its chemical identity, physicochemical properties, a detailed experimental protocol for its stereoselective synthesis, and its established applications.

Chemical Identity and Properties

This compound is a carboxylic acid containing both a hydroxyl and a methyl group on the alpha-carbon. Its chemical structure and key identifiers are crucial for researchers in synthesis and drug development.

PropertyValueSource
CAS Number 70908-63-3[1][2][3]
Molecular Formula C7H14O3[3]
Molecular Weight 146.18 g/mol [1][3]
IUPAC Name This compound[3]
InChI Key HNQAXDPWMQIKEE-UHFFFAOYSA-N[1][3]
SMILES CCCCC(C)(C(=O)O)O[3]

Stereoselective Synthesis of (+)-S-2-Hydroxy-2-methylhexanoic Acid

The (+)S-enantiomer of this compound is a valuable intermediate in the synthesis of prostaglandin analogs.[4][5] A well-documented method for its preparation involves an asymmetric halolactonization reaction using L-proline as a chiral auxiliary.[4][5]

Experimental Protocol: Asymmetric Halolactonization

This protocol outlines a four-step process for the synthesis of (+)-S-2-hydroxy-2-methylhexanoic acid.

Step 1: Amide Formation

  • In a suitable reaction vessel, dissolve 2-methylene-hexanoyl chloride in an appropriate solvent.

  • Add L-proline to the solution in the presence of a base, such as sodium hydroxide.[4]

  • Stir the reaction mixture to facilitate the formation of the N-(2-Methylene-hexanoyl)-L-proline amide intermediate.

Step 2: Bromolactonization

  • To the amide formed in the previous step, add N-bromosuccinimide (NBS) in an aprotic polar solvent like dimethylformamide.[4]

  • This induces an asymmetric bromolactonization, resulting in the formation of a bicyclic bromolactone. The chiral environment provided by the L-proline auxiliary directs the stereoselective addition of bromine.

Step 3: Dehalogenation

  • The bromolactone is then dehalogenated using tri-n-butyltin hydride in methylene chloride.[4]

  • This step removes the bromine atom and leads to the formation of an oxazine intermediate.

Step 4: Hydrolysis

  • Finally, the oxazine intermediate is hydrolyzed with concentrated hydrobromic acid.[4]

  • This hydrolysis step cleaves the chiral auxiliary and yields the final product, (+)-S-2-hydroxy-2-methylhexanoic acid.

Synthesis Workflow

G A 2-methylene-hexanoyl chloride + L-proline B Amide Formation (Base) A->B C N-(2-Methylene-hexanoyl)-L-proline B->C D Bromolactonization (N-bromosuccinimide) C->D E Bicyclic Bromolactone D->E F Dehalogenation (tri-n-butyltin hydride) E->F G Oxazine Intermediate F->G H Hydrolysis (conc. HBr) G->H I (+)-S-2-hydroxy-2-methylhexanoic acid H->I

Caption: Asymmetric synthesis of (+)-S-2-hydroxy-2-methylhexanoic acid.

Spectroscopic Characterization

Spectroscopic methods are essential for the structural elucidation and purity assessment of this compound.

TechniqueExpected Observations
¹H NMR Spectroscopy The spectrum would show characteristic signals for the protons of the methyl and methylene groups in the hexanoic acid chain. The hydroxyl and carboxylic acid protons would appear as distinct, often broad, signals that can be confirmed by D₂O exchange.
¹³C NMR Spectroscopy Each unique carbon atom in the molecule will produce a distinct signal. The carbonyl carbon of the carboxylic acid is expected to have a significant downfield chemical shift compared to the aliphatic carbons.
Infrared (IR) Spectroscopy The IR spectrum would exhibit a broad absorption band corresponding to the O-H stretching of the carboxylic acid and alcohol, and a sharp, strong absorption for the C=O stretching of the carboxylic acid.
Mass Spectrometry (MS) The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns that can be used to confirm the molecular weight and structure of the compound.

Biological and Chemical Significance

The primary significance of this compound, particularly its (+)S-enantiomer, lies in its role as a key stereospecific intermediate in the synthesis of complex organic molecules.[4][5]

  • Prostaglandin Analog Synthesis: It is a crucial building block for the synthesis of certain prostaglandin analogs, which are physiologically active lipid compounds with diverse hormone-like effects.[4][5]

  • Chiral Precursor: The availability of this optically pure compound is essential for achieving the desired stereochemistry in the final complex target molecules.

While its application in organic synthesis is well-established, preliminary research suggests other potential areas of investigation, including possible antioxidant properties and a role in insect immune responses, though these are less developed fields of study.

Safety and Handling

Based on GHS classifications, this compound is considered to cause skin irritation, serious eye damage, and may cause respiratory irritation.[3] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

References

Methodological & Application

Application Notes and Protocols for Asymmetric Halolactonization in Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of asymmetric halolactonization, a powerful chemical transformation for the stereocontrolled synthesis of halogenated lactones. Chiral lactones are crucial building blocks in the synthesis of numerous natural products and pharmaceutical agents. This document offers insights into different catalytic systems, summarizes key performance data, and provides detailed experimental protocols for selected reactions.

Introduction to Asymmetric Halolactonization

Asymmetric halolactonization is a cyclization reaction of an unsaturated carboxylic acid or its derivative in the presence of a halogen source and a chiral catalyst or reagent. This process simultaneously installs a halogen atom and creates a new stereocenter, leading to the formation of enantioenriched lactones. The reaction is a cornerstone of modern asymmetric synthesis, enabling the efficient construction of complex molecular architectures.[1][2][3]

The versatility of this reaction stems from the variety of available halogen sources (N-halosuccinimides, molecular halogens), the development of highly effective chiral catalysts (organocatalysts and metal complexes), and its applicability to a wide range of olefinic substrates to form various ring sizes, including γ- (5-membered), δ- (6-membered), and even ε- (7-membered) lactones.[4][5][6]

Key Catalytic Systems and Applications

Several catalytic systems have been developed to achieve high enantioselectivity in halolactonization reactions. These can be broadly categorized into organocatalysis and metal-based catalysis.

Organocatalysis: Chiral organocatalysts, such as cinchona alkaloids and BINOL-derived phosphoric acids, have proven to be highly effective.[4][7] These catalysts often operate through hydrogen bonding or other non-covalent interactions to create a chiral environment that directs the stereochemical outcome of the cyclization. For instance, (DHQD)2PHAL, a cinchona alkaloid derivative, has been successfully employed in the first catalytic, enantioselective chlorolactonization of 4-aryl-substituted 4-pentenoic acids.[7]

Metal-Based Catalysis: Chiral metal complexes, featuring metals like zinc, copper, or cobalt, can also catalyze asymmetric halolactonization with high efficiency.[8][9] These catalysts typically function by coordinating with both the carboxylic acid substrate and the halogen source, thereby organizing the transition state to favor the formation of one enantiomer. A tri-zinc complex, for example, has been shown to catalyze both asymmetric iodo- and bromolactonization.[9]

The products of these reactions, chiral halolactones, are valuable intermediates that can be further elaborated into a diverse array of functionalized molecules, making this methodology highly relevant for drug discovery and natural product synthesis.[1][10]

Quantitative Data Summary

The following table summarizes the performance of selected asymmetric halolactonization reactions, providing a comparative overview of different catalytic systems, halogen sources, and substrates.

Catalyst/ReagentHalogen SourceSubstrate TypeProduct Ring SizeYield (%)Enantiomeric Excess (ee %)Diastereomeric Ratio (dr)Reference
(DHQD)₂PHALDCDMH4-Aryl-4-pentenoic acidγup to 85up to 90-[7]
BINOL-derived bifunctional catalystNBS5-Alkyl-4(Z)-pentenoic acidγup to 95up to 98>20:1[4][5]
BINOL-derived bifunctional catalystNIS6-Substituted-5(Z)-hexenoic acidδup to 99up to 99-[4][5]
Chiral Phosphoric AcidNBSγ-Hydroxy-cis-alkenesTetrahydrofuranup to 94up to 95-[4]
Tri-Zinc ComplexNIS / I₂Alkenoic acidγup to 99up to 99-[9]
Chiral SquaramideNIS5-Aryl-5-hexenoic acidδup to 98up to 99-[4]
Hypervalent Iodine ReagentI(III) reagentα-Substituted styrenyl hexenoic acidεup to 71up to 96-[6]

DCDMH: 1,3-dichloro-5,5-dimethylhydantoin, NBS: N-Bromosuccinimide, NIS: N-Iodosuccinimide

Experimental Protocols

Herein, we provide detailed protocols for two representative asymmetric halolactonization reactions.

Protocol 1: Organocatalytic Asymmetric Chlorolactonization using (DHQD)₂PHAL

This protocol is adapted from the work of Borhan and coworkers and describes the enantioselective chlorolactonization of 4-aryl-4-pentenoic acids.[7]

Materials:

  • (DHQD)₂PHAL (10 mol%)

  • 1,3-dichloro-5,5-dimethylhydantoin (DCDMH) (0.6 equiv)

  • 4-Aryl-4-pentenoic acid (1.0 equiv)

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of the 4-aryl-4-pentenoic acid (0.2 mmol, 1.0 equiv) and (DHQD)₂PHAL (0.02 mmol, 0.1 equiv) in ethyl acetate (2.0 mL) at -78 °C is added 1,3-dichloro-5,5-dimethylhydantoin (0.12 mmol, 0.6 equiv) in one portion.

  • The reaction mixture is stirred at -78 °C for the time indicated by TLC analysis (typically 30-90 minutes).

  • Upon completion, the reaction is quenched with saturated aqueous sodium thiosulfate solution.

  • The mixture is allowed to warm to room temperature and extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by silica gel column chromatography to afford the desired chlorolactone.

  • The enantiomeric excess is determined by chiral HPLC analysis.

Protocol 2: BINOL-Derived Catalyst for Asymmetric Bromolactonization

This protocol is based on the methodology developed by Martin and coworkers for the enantioselective bromolactonization of Z-configured olefinic acids.[4][5]

Materials:

  • (R)-BINOL-derived bifunctional catalyst (5-10 mol%)

  • N-Bromosuccinimide (NBS) (1.1 equiv)

  • 5-Alkyl-4(Z)-pentenoic acid (1.0 equiv)

  • Toluene

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of the 5-alkyl-4(Z)-pentenoic acid (0.2 mmol, 1.0 equiv) in toluene (2.0 mL) at the specified temperature (e.g., -20 °C) is added the (R)-BINOL-derived bifunctional catalyst (0.01-0.02 mmol, 5-10 mol%).

  • N-Bromosuccinimide (0.22 mmol, 1.1 equiv) is then added in one portion.

  • The reaction is stirred at the same temperature until the starting material is consumed as monitored by TLC.

  • The reaction mixture is directly loaded onto a silica gel column for purification.

  • The product is eluted with an appropriate solvent mixture (e.g., hexanes/ethyl acetate) to yield the pure bromolactone.

  • The enantiomeric and diastereomeric ratios are determined by chiral HPLC or GC analysis.

Visualizations

The following diagrams illustrate the key concepts and workflows associated with asymmetric halolactonization.

general_mechanism cluster_start Starting Materials cluster_intermediate Key Intermediate cluster_product Product Substrate Unsaturated Carboxylic Acid Halonium Chiral Halonium Ion Complex Substrate->Halonium Coordination Halogen Halogen Source (X⁺) Halogen->Halonium Catalyst Chiral Catalyst Catalyst->Halonium Stereocontrol Lactone Enantioenriched Halolactone Halonium->Lactone Intramolecular Cyclization

Caption: General mechanism of asymmetric halolactonization.

experimental_workflow start Start: Reaction Setup reaction Asymmetric Halolactonization Reaction start->reaction quench Reaction Quenching reaction->quench workup Aqueous Workup & Extraction quench->workup dry Drying and Concentration workup->dry purify Purification (Chromatography) dry->purify analyze Analysis (Yield, ee, dr) purify->analyze end End: Pure Halolactone analyze->end

Caption: A typical experimental workflow for asymmetric halolactonization.

catalyst_activation_cycle cat Chiral Catalyst cat_sub Catalyst-Substrate Complex cat:f0->cat_sub:f0 + Substrate cat_halo Activated Halogen Complex cat_sub:f0->cat_halo:f0 cat_prod Catalyst-Product Adduct cat_halo:f0->cat_prod:f0 Cyclization cat_prod:f0->cat:f0

Caption: A simplified catalytic cycle for asymmetric halolactonization.

References

L-Proline as a Chiral Catalyst in Asymmetric Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

L-proline, a naturally occurring chiral amino acid, has emerged as a powerful and versatile organocatalyst in asymmetric synthesis.[1][2][3] Its low cost, ready availability in both enantiomeric forms, and non-toxic nature make it an attractive alternative to traditional metal-based catalysts.[4][5] L-proline's catalytic activity stems from its unique bifunctional nature, possessing both a secondary amine and a carboxylic acid moiety.[2][4] This allows it to activate substrates through the formation of nucleophilic enamine intermediates or electrophilic iminium ions, facilitating a variety of enantioselective carbon-carbon bond-forming reactions.[4][6]

These application notes provide an overview of the use of L-proline as a chiral agent in key asymmetric transformations, including aldol, Mannich, and Michael reactions. Detailed protocols for representative reactions are provided to guide researchers in their synthetic endeavors.

Key Applications of L-Proline in Asymmetric Synthesis

L-proline has proven to be an effective catalyst for a range of asymmetric reactions, consistently delivering high yields and enantioselectivities.

Asymmetric Aldol Reaction

The L-proline catalyzed asymmetric aldol reaction is a cornerstone of organocatalysis, providing a direct route to chiral β-hydroxy carbonyl compounds, which are valuable building blocks in natural product synthesis and medicinal chemistry.[4][7] The reaction typically proceeds via an enamine mechanism where L-proline reacts with a ketone to form a chiral enamine, which then attacks the aldehyde with high facial selectivity.[4][7][8]

Table 1: L-Proline Catalyzed Asymmetric Aldol Reaction of Ketones with Aromatic Aldehydes

EntryKetoneAldehydeCatalyst Loading (mol%)SolventTime (h)Yield (%)ee (%)Reference
1Acetone4-Nitrobenzaldehyde30DMSO/Acetone (4:1)46876[7]
2Cyclohexanone4-Nitrobenzaldehyde10MeOH/H₂O (2:1)249596[5][9]
3CyclohexanoneBenzaldehyde10MeOH/H₂O (2:1)488892[5][9]
4AcetoneBenzaldehyde20DCM726570[10]
Asymmetric Mannich Reaction

The asymmetric Mannich reaction is a three-component reaction involving an aldehyde, an amine, and a ketone, catalyzed by L-proline to produce chiral β-amino carbonyl compounds.[11][12] These products are precursors to valuable 1,3-amino alcohols and other nitrogen-containing molecules.[11] The proposed mechanism involves the formation of an enamine from the ketone and L-proline, which then reacts with an imine generated in situ from the aldehyde and amine.[4][11][12]

Table 2: L-Proline Catalyzed Asymmetric Three-Component Mannich Reaction

EntryKetoneAldehydeAmineCatalyst Loading (mol%)SolventTime (h)Yield (%)dsee (%)Reference
1Acetone4-Nitrobenzaldehydep-Anisidine35DMSO/Acetone (4:1)1250-94[11][12]
2AcetoneIsovaleraldehydep-Anisidine35DMSO/Acetone (4:1)1281-96[11]
3Hydroxyacetone4-Nitrobenzaldehydep-Anisidine10DMSO4>90->99[12]
4Cyclohexanone4-Nitrobenzaldehydep-Anisidine35DMSO129895:599[11]
Asymmetric Michael Addition

L-proline and its derivatives also catalyze the asymmetric Michael addition, a crucial reaction for the formation of carbon-carbon bonds through the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound.[13][14] This reaction can proceed through either an enamine or iminium ion activation pathway, depending on the substrates.[6]

Table 3: L-Proline Catalyzed Asymmetric Michael Addition

EntryDonorAcceptorCatalyst Loading (mol%)SolventTime (h)Yield (%)ee (%)Reference
1Cyclohexanonetrans-β-Nitrostyrene10Ethanol249393[13]
2Propanaltrans-β-Nitrostyrene20CH₂Cl₂1207292[4]
3AcetoneBenzalmalonate20DMF4855low[4]
4Di(tert-butyl) malonateChalcone10 (L-Proline rubidium salt)THF728590[15]

Experimental Protocols

Protocol 1: L-Proline Catalyzed Asymmetric Aldol Reaction

This protocol describes the asymmetric aldol reaction between cyclohexanone and 4-nitrobenzaldehyde.

Materials:

  • L-proline

  • Cyclohexanone

  • 4-Nitrobenzaldehyde

  • Methanol (MeOH)

  • Deionized Water (H₂O)

  • Ethyl acetate

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Standard glassware for workup and purification

Procedure:

  • To a round-bottom flask, add L-proline (0.03 mmol, 10 mol%).

  • Add a mixture of methanol and water (2:1 v/v, 0.3 mL).

  • Add 4-nitrobenzaldehyde (0.3 mmol, 1.0 equiv).

  • Add cyclohexanone (1.5 mmol, 5.0 equiv).

  • Stir the reaction mixture at room temperature for 24 hours.

  • Upon completion (monitored by TLC), quench the reaction by adding a saturated aqueous solution of NH₄Cl.

  • Extract the mixture with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter the drying agent and concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired β-hydroxy ketone.

  • Determine the enantiomeric excess by chiral HPLC analysis.

Protocol 2: L-Proline Catalyzed Asymmetric Three-Component Mannich Reaction

This protocol outlines the synthesis of a β-amino ketone from acetone, 4-nitrobenzaldehyde, and p-anisidine.

Materials:

  • (S)-proline

  • p-Anisidine

  • 4-Nitrobenzaldehyde

  • Dimethyl sulfoxide (DMSO)

  • Acetone

  • Phosphate-buffered saline (PBS, pH 7.4)

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

Procedure:

  • To a round-bottom flask, add (S)-proline (0.35 mmol, 35 mol%).

  • Add p-anisidine (1.1 mmol, 1.1 equiv).

  • Add 4-nitrobenzaldehyde (1.0 mmol, 1.0 equiv).

  • Add a mixture of DMSO (8 mL) and acetone (2 mL).

  • Stir the suspension at room temperature for 12 hours.

  • After the reaction is complete, add PBS solution to the reaction mixture.

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers and dry over anhydrous MgSO₄.

  • Filter and concentrate the organic phase under vacuum.

  • Purify the crude product by column chromatography using a hexane/ethyl acetate gradient.

  • Determine the diastereomeric ratio by ¹H NMR and the enantiomeric excess by chiral HPLC.

Signaling Pathways and Experimental Workflows

L_Proline_Catalysis_Mechanism cluster_enamine Enamine Catalysis (e.g., Aldol Reaction) cluster_iminium Iminium Catalysis (e.g., Michael Addition) Ketone Ketone Enamine Chiral Enamine Intermediate Ketone->Enamine + L-Proline Proline L-Proline Proline->Enamine Iminium Iminium Ion Enamine->Iminium + Aldehyde Aldehyde Aldehyde Aldehyde->Iminium Product_Aldol β-Hydroxy Ketone Iminium->Product_Aldol Hydrolysis Enone α,β-Unsaturated Carbonyl Iminium_ion Chiral Iminium Ion Enone->Iminium_ion + L-Proline Proline2 L-Proline Proline2->Iminium_ion Enamine_adduct Enamine Adduct Iminium_ion->Enamine_adduct + Nucleophile Nucleophile Nucleophile Nucleophile->Enamine_adduct Product_Michael Michael Adduct Enamine_adduct->Product_Michael Hydrolysis

Caption: General mechanisms of L-proline catalysis.

Experimental_Workflow start Start: Reaction Setup reactants Combine L-Proline, Substrates, and Solvent start->reactants reaction Stir at Specified Temperature and Time reactants->reaction workup Reaction Quenching and Extraction reaction->workup purification Column Chromatography workup->purification analysis Characterization (NMR, HPLC) purification->analysis end End: Chiral Product analysis->end

Caption: A typical experimental workflow for L-proline catalyzed reactions.

References

Application Note: Derivatization of 2-Hydroxy-2-methylhexanoic Acid for Gas Chromatography (GC) Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction 2-Hydroxy-2-methylhexanoic acid is a polyfunctional organic acid containing both a carboxyl (-COOH) and a tertiary hydroxyl (-OH) group. These polar functional groups lead to strong intermolecular hydrogen bonding, resulting in low volatility and poor thermal stability.[1] Consequently, direct analysis by gas chromatography (GC) is challenging, often leading to broad, tailing peaks, poor resolution, and low sensitivity.[1] Derivatization is a crucial sample preparation step that chemically modifies these polar groups to create less polar, more volatile, and more thermally stable derivatives suitable for GC analysis.[2][3] This application note details a robust protocol for the derivatization of this compound using silylation, a widely adopted and effective method.

Principle of Silylation Silylation is the most common derivatization technique for compounds containing active hydrogen atoms, such as those in hydroxyl and carboxylic acid groups.[2][4] The process involves replacing the active hydrogen with a trimethylsilyl (TMS) group. For this compound, both the hydroxyl and carboxylic acid functionalities are targeted simultaneously. The resulting TMS-ether and TMS-ester derivatives are significantly less polar and more volatile, making them ideal for GC and GC-Mass Spectrometry (GC-MS) analysis.[2]

The most popular and effective silylating reagents include N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N,O-bis(trimethylsilyl)acetamide (BSA).[2] BSTFA is often preferred due to its high reactivity and the volatile, non-interfering nature of its by-products.[2] The reactivity of silylating agents can be enhanced by adding a catalyst, such as trimethylchlorosilane (TMCS).

Experimental Protocol: Silylation with BSTFA + TMCS

This protocol provides a detailed methodology for the derivatization of this compound using BSTFA with 1% TMCS as a catalyst.

Materials and Reagents:

  • This compound standard or dried sample extract

  • N,O-bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS)

  • Anhydrous Pyridine or Acetonitrile (GC grade)

  • Reaction vials (2 mL) with PTFE-lined screw caps

  • Heating block or oven

  • Vortex mixer

  • Nitrogen gas evaporator

  • GC-MS system

Procedure:

  • Sample Preparation:

    • Accurately weigh 1-5 mg of the this compound sample or transfer a dried extract into a 2 mL reaction vial.

    • Ensure the sample is completely dry, as moisture can deactivate the silylating reagent and lead to incomplete derivatization. If necessary, dry the sample under a gentle stream of nitrogen.

  • Reagent Addition:

    • Add 100 µL of an appropriate anhydrous solvent (e.g., pyridine or acetonitrile) to dissolve the sample. Pyridine can act as a catalyst and acid scavenger.[2]

    • Add 100 µL of BSTFA + 1% TMCS to the vial. It is recommended to use at least a 2:1 molar ratio of the silylating reagent to the active hydrogens in the sample to ensure the reaction goes to completion.

  • Reaction:

    • Securely cap the vial and vortex briefly to ensure thorough mixing.

    • Heat the vial at 60-80°C for 30-60 minutes in a heating block or oven.[2][5] The tertiary alcohol on this compound may require slightly more stringent conditions (higher end of the temperature and time range) compared to primary or secondary alcohols.[6]

  • Post-Reaction:

    • Allow the vial to cool to room temperature.

    • The sample is now ready for direct injection into the GC-MS system. If the concentration is too high, it can be diluted with an appropriate solvent like hexane.

Data Presentation

Table 1: Recommended Silylation Protocol Summary

Parameter Condition Rationale / Notes
Analyte This compound Contains polar -COOH and tertiary -OH groups requiring derivatization.
Reagent BSTFA + 1% TMCS Highly reactive reagent for both hydroxyl and carboxyl groups.[2]
Solvent Anhydrous Pyridine or Acetonitrile Pyridine can also act as a catalyst.[2] Must be anhydrous to prevent reagent degradation.
Reagent:Sample Ratio >2:1 molar excess of BSTFA to active hydrogens Ensures the reaction proceeds to completion.
Reaction Temperature 60 - 80°C Elevated temperature is often needed to derivatize sterically hindered groups.[5]
Reaction Time 30 - 60 minutes Sufficient time for complete conversion to TMS derivatives.[2]

| Expected Derivative | Di-TMS-2-Hydroxy-2-methylhexanoic acid | Both functional groups are silylated, increasing volatility and thermal stability. |

Table 2: Comparison of Common Silylation Reagents

Reagent Abbreviation Properties & Applications
N,O-bis(trimethylsilyl)trifluoroacetamide BSTFA One of the most popular and potent silylating reagents. Reacts rapidly with high yields for acids, alcohols, and phenols.[2] By-products are volatile and do not interfere with chromatography.
N,O-bis(trimethylsilyl)acetamide BSA Highly reactive towards a wide range of functional groups including acids, alcohols, and amides.
N-methyl-N-(trimethylsilyl)trifluoroacetamide MSTFA The most volatile of the TMS-acetamides, making it excellent for trace analysis where by-products might interfere. Offers maximum volatility to derivatives.[7]

| Trimethylchlorosilane | TMCS | A weak TMS donor on its own, but frequently used as a catalyst (1-20%) with other reagents like BSTFA or BSA to increase their reactivity, especially for hindered groups.[2] |

Visualizations

The following diagrams illustrate the experimental workflow and the underlying chemical transformation.

experimental_workflow sample_prep Sample Preparation (1-5 mg or dried extract) dissolve Dissolve in 100 µL Anhydrous Solvent sample_prep->dissolve add_reagent Add 100 µL BSTFA + 1% TMCS dissolve->add_reagent react Heat at 60-80°C for 30-60 min add_reagent->react cool Cool to Room Temperature react->cool analyze GC-MS Analysis cool->analyze

Caption: Experimental workflow for the derivatization of this compound.

Caption: Chemical transformation during the silylation of this compound.

Typical GC-MS Parameters

While optimal conditions should be determined empirically, the following parameters serve as a good starting point for the analysis of the derivatized sample.

ParameterSetting
GC System Agilent 5890 or similar
Column HP-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium, constant flow at 1.0 mL/min
Injector Temp. 250°C
Injection Mode Splitless (1 µL injection volume)
Oven Program Initial: 80°C for 5 min, ramp at 10°C/min to 310°C, hold for 10 min[5][8]
MS System Agilent 5977 or similar
Ion Source Temp. 230°C
Quadrupole Temp. 150°C
Ionization Mode Electron Impact (EI) at 70 eV
Scan Range 50 - 550 m/z

This protocol provides a comprehensive framework for the successful derivatization and subsequent GC analysis of this compound, enabling accurate and reproducible quantification for research and development applications.

References

Application Notes and Protocols for the Spectroscopic Characterization of 2-Hydroxy-2-methylhexanoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a detailed overview of the spectroscopic techniques used to characterize 2-Hydroxy-2-methylhexanoic acid, a valuable intermediate in the synthesis of prostaglandin analogs and other complex organic molecules. This document outlines the expected spectroscopic data from Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy. Detailed experimental protocols for these techniques are provided to ensure reproducible and accurate characterization.

Introduction

This compound (CAS No: 70908-63-3) is a chiral alpha-hydroxy acid. Its stereospecific synthesis, particularly the (+)-S-enantiomer, is of significant interest as a building block in medicinal chemistry and drug development.[1] Accurate and thorough characterization of this molecule is crucial for quality control, reaction monitoring, and ensuring the stereochemical integrity of synthetic intermediates. Spectroscopic methods are indispensable tools for elucidating its molecular structure and confirming its identity and purity.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₇H₁₄O₃
Molecular Weight 146.18 g/mol
IUPAC Name This compound
CAS Number 70908-63-3
Appearance White solid (typical)
Hydrogen Bond Donor Count 2
Hydrogen Bond Acceptor Count 3
Rotatable Bond Count 4

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of this compound.

Predicted ¹H NMR Data:

The expected chemical shifts for the protons in this compound are summarized in Table 2. The carboxylic acid and hydroxyl protons are expected to be broad singlets and their chemical shifts can be concentration and solvent dependent. The signal for the hydroxyl proton can be confirmed by D₂O exchange, which will cause the peak to disappear.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

ProtonsChemical Shift (δ, ppm)MultiplicityIntegration
-COOH10.0 - 12.0br s1H
-OHVariable (e.g., 2.0 - 5.0)br s1H
-CH₂- (C3)~1.6m2H
-CH₂- (C4)~1.3m2H
-CH₂- (C5)~1.3m2H
-CH₃ (C2)~1.2s3H
-CH₃ (C6)~0.9t3H
br s = broad singlet, s = singlet, t = triplet, m = multiplet

Predicted ¹³C NMR Data:

The predicted chemical shifts for the carbon atoms are presented in Table 3. The carbonyl carbon of the carboxylic acid is characteristically found in the downfield region of the spectrum.

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AtomChemical Shift (δ, ppm)
C1 (-COOH)175 - 185
C2 (-C(OH)-)70 - 80
C3 (-CH₂-)35 - 45
C4 (-CH₂-)20 - 30
C5 (-CH₂-)20 - 30
C6 (-CH₃)13 - 15
C2-CH₃20 - 30
Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. For volatile compounds like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique, often requiring derivatization to increase volatility.

Expected Mass Spectrometry Data:

The expected molecular ion and key fragments for this compound are listed in Table 4. The fragmentation pattern can help to confirm the structure of the molecule. A common fragmentation for alpha-hydroxy acids is the loss of the carboxyl group.

Table 4: Predicted Key Mass Fragments for this compound

m/zPossible Fragment
147[M+H]⁺ (protonated molecule)
145[M-H]⁻ (deprotonated molecule)
129[M-H₂O+H]⁺
101[M-COOH]⁺
87[M-C₄H₉]⁺
59[C₂H₃O₂]⁺
Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of this compound will show characteristic absorption bands for the hydroxyl (-OH) and carbonyl (C=O) groups.

Expected IR Absorption Bands:

The characteristic IR absorption frequencies for this compound are summarized in Table 5. The O-H stretching band of the carboxylic acid is typically very broad due to hydrogen bonding.

Table 5: Characteristic IR Absorption Frequencies for this compound

Functional GroupAbsorption Range (cm⁻¹)Intensity
O-H stretch (Carboxylic Acid)3300 - 2500Broad, Strong
O-H stretch (Alcohol)3600 - 3200Broad, Medium
C-H stretch (Alkyl)2960 - 2850Strong
C=O stretch (Carboxylic Acid)1760 - 1690Strong
C-O stretch1320 - 1210Medium
O-H bend1440 - 1395 and 950 - 910Medium

Experimental Protocols

NMR Spectroscopy Protocol

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Materials:

  • This compound (5-10 mg for ¹H, 20-50 mg for ¹³C)

  • Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

  • NMR tube (5 mm)

  • Pipette and vial

Procedure:

  • Weigh the sample accurately and dissolve it in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

  • Transfer the solution to a clean, dry NMR tube.

  • Cap the NMR tube securely.

  • Insert the sample into the NMR spectrometer.

  • Acquire the ¹H spectrum using standard acquisition parameters.

  • If desired, add a drop of D₂O to the sample, shake well, and re-acquire the ¹H spectrum to identify the exchangeable -OH and -COOH protons.

  • Acquire the ¹³C spectrum. A larger number of scans may be required due to the lower natural abundance of ¹³C.

  • Process the spectra (Fourier transform, phase correction, and baseline correction) and integrate the signals in the ¹H spectrum.

NMR_Workflow A Sample Preparation (Dissolve in Deuterated Solvent) B Transfer to NMR Tube A->B C Acquire 1H NMR Spectrum B->C D Optional: D2O Exchange C->D E Acquire 13C NMR Spectrum C->E D->C Re-acquire 1H F Data Processing and Analysis E->F

NMR Experimental Workflow
GC-MS Protocol (with Derivatization)

Objective: To determine the molecular weight and fragmentation pattern.

Materials:

  • This compound

  • Derivatization agent (e.g., BSTFA with 1% TMCS)

  • Anhydrous solvent (e.g., pyridine, acetonitrile)

  • GC-MS vials with inserts

  • Heating block or oven

Procedure:

  • Accurately weigh a small amount of the sample (approx. 1 mg) into a GC-MS vial.

  • Add 100 µL of the anhydrous solvent and 100 µL of the derivatization agent.

  • Cap the vial tightly and heat at 60-80 °C for 30-60 minutes to ensure complete derivatization.

  • Cool the sample to room temperature.

  • Inject an appropriate volume (e.g., 1 µL) of the derivatized sample into the GC-MS system.

  • Run the analysis using a suitable temperature program for the GC to separate the components.

  • Acquire the mass spectrum in full scan mode.

  • Analyze the resulting chromatogram and mass spectra to identify the derivatized compound and its fragments.

GCMS_Workflow A Sample Preparation B Derivatization (e.g., Silylation) A->B C GC Separation B->C D Mass Spectrometry Analysis C->D E Data Interpretation D->E

GC-MS Experimental Workflow
FT-IR Spectroscopy Protocol

Objective: To identify the functional groups present in the molecule.

Materials:

  • This compound

  • FT-IR spectrometer with an appropriate accessory (e.g., ATR, KBr pellet press)

  • Spatula

  • Agate mortar and pestle (for KBr pellets)

  • Potassium bromide (KBr), IR grade

Procedure (ATR method):

  • Ensure the ATR crystal is clean.

  • Place a small amount of the solid sample directly onto the ATR crystal.

  • Apply pressure to ensure good contact between the sample and the crystal.

  • Acquire the IR spectrum over the desired range (e.g., 4000-400 cm⁻¹).

  • Clean the ATR crystal thoroughly after the measurement.

Procedure (KBr pellet method):

  • Grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry KBr powder in an agate mortar.

  • Transfer the mixture to a pellet press and apply pressure to form a transparent pellet.

  • Place the KBr pellet in the sample holder of the FT-IR spectrometer.

  • Acquire the IR spectrum.

  • Analyze the spectrum to identify the characteristic absorption bands.

FTIR_Workflow cluster_prep Sample Preparation A1 ATR Method: Place sample on crystal B Acquire FT-IR Spectrum A1->B A2 KBr Pellet Method: Mix with KBr and press A2->B C Spectral Analysis B->C

References

Application Notes and Protocols for NMR Spectroscopy in Structural Assignment

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, particularly within drug discovery and development. It provides unparalleled insight into the molecular structure of organic compounds, from small molecules to large biologics. By analyzing the magnetic properties of atomic nuclei, NMR can elucidate the connectivity of atoms, their spatial proximity, and the overall three-dimensional structure of a molecule, all of which are critical for understanding its function and interactions.[1][2]

This document provides a comprehensive overview of standard NMR experiments used for structural assignment, complete with detailed protocols, quantitative data, and workflow visualizations.

Overall Strategy for Structural Elucidation

The process of determining a molecule's structure by NMR is a systematic, multi-step approach. It begins with simple one-dimensional (1D) experiments to get a general overview of the molecule's components, followed by a series of two-dimensional (2D) experiments to piece together the molecular puzzle.[3][4]

G cluster_prep Phase 1: Preparation cluster_1d Phase 2: Initial Analysis (1D NMR) cluster_2d Phase 3: Connectivity & Spatial Information (2D NMR) cluster_analysis Phase 4: Structure Determination SamplePrep Sample Preparation (Dissolution in Deuterated Solvent) SpectrometerSetup Spectrometer Setup (Lock, Tune, Shim) SamplePrep->SpectrometerSetup ProtonNMR Acquire ¹H NMR SpectrometerSetup->ProtonNMR CarbonNMR Acquire ¹³C NMR & DEPT ProtonNMR->CarbonNMR COSY_exp Acquire ¹H-¹H COSY (H-H Connectivity) CarbonNMR->COSY_exp HSQC_exp Acquire ¹H-¹³C HSQC (Direct C-H Attachment) COSY_exp->HSQC_exp HMBC_exp Acquire ¹H-¹³C HMBC (Long-Range C-H Connectivity) HSQC_exp->HMBC_exp NOESY_exp Acquire ¹H-¹H NOESY (Through-Space Proximity) HMBC_exp->NOESY_exp DataIntegration Integrate All Spectral Data NOESY_exp->DataIntegration StructureProposal Propose Structure DataIntegration->StructureProposal StructureValidation Validate & Refine Structure StructureProposal->StructureValidation

Caption: General workflow for NMR-based structural elucidation.

One-Dimensional (1D) NMR Spectroscopy

1D NMR is the starting point for nearly all structural analyses. The two most common 1D experiments are Proton (¹H) NMR and Carbon-13 (¹³C) NMR.[5]

Application Note: ¹H and ¹³C NMR
  • ¹H NMR Spectrum : This experiment provides information about the number of different types of protons in a molecule, their electronic environment (chemical shift), the number of protons of each type (integration), and the number of neighboring protons (multiplicity or splitting).[2][5] The chemical shift is influenced by proximity to electronegative atoms and unsaturated groups.[6]

  • ¹³C NMR Spectrum : This provides information on the number of non-equivalent carbons in a molecule and their chemical environment. Since the natural abundance of ¹³C is low (~1.1%), signals are not typically split by adjacent carbons. Standard ¹³C spectra are proton-decoupled, meaning each unique carbon appears as a single line.[5]

  • DEPT (Distortionless Enhancement by Polarization Transfer) : DEPT is a supplementary experiment that helps determine the type of carbon atom (CH, CH₂, CH₃, or quaternary). DEPT-90 shows only CH carbons, while DEPT-135 shows CH and CH₃ peaks as positive and CH₂ peaks as negative.[3]

Quantitative Data: Chemical Shifts and Coupling Constants

The following tables summarize typical chemical shift values and proton-proton (¹H-¹H) coupling constants.

Table 1: Typical ¹H Chemical Shift Ranges (ppm) relative to TMS. [6][7][8][9]

Type of Proton Structure Example Chemical Shift (δ)
Alkyl (CH₃, CH₂, CH) R-CH₃ 0.9 - 1.5
Alkyne R-C≡C-H 2.0 - 3.0
Allylic C=C-CH 1.6 - 2.6
Attached to Heteroatom H -C-O, H -C-N 3.3 - 4.5
Vinylic C=C-H 4.5 - 6.5
Aromatic Ar-H 6.5 - 8.5
Aldehyde R-CHO 9.0 - 10.0
Carboxylic Acid R-COOH 10.0 - 13.0

| Alcohol/Amine | R-OH , R-NH ₂ | 0.5 - 5.0 (variable) |

Table 2: Typical ¹³C Chemical Shift Ranges (ppm) relative to TMS. [7][10]

Type of Carbon Structure Example Chemical Shift (δ)
Alkyl (sp³) C H₃, C H₂, C H 5 - 45
Alkyne (sp) R-CC -R 65 - 90
Alkene (sp²) R₂C =C R₂ 100 - 150
Aromatic (sp²) C ₆H₆ 110 - 160
Carboxyl Derivatives R-C OOR, R-C ONR₂ 160 - 185

| Ketone/Aldehyde | R-C OR, R-C HO | 190 - 220 |

Table 3: Common ³J (three-bond) ¹H-¹H Coupling Constants (Hz). [11][12][13]

Structural Fragment Geometry Coupling Constant (J)
Acyclic Alkane Free rotation 6 - 8 Hz
Alkene cis 6 - 15 Hz
Alkene trans 11 - 18 Hz
Alkene Geminal (²J) 0 - 5 Hz
Aromatic ortho 6 - 10 Hz
Aromatic meta 1 - 4 Hz

| Aromatic | para | 0 - 2 Hz |

Protocol: Standard 1D ¹H NMR Experiment
  • Sample Preparation :

    • Weigh 1-5 mg of the compound.

    • Dissolve in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a high-quality NMR tube. Ensure the sample is fully dissolved.[2][14]

    • Add a small amount of an internal standard, typically tetramethylsilane (TMS), if quantitative analysis or precise referencing is needed.

  • Spectrometer Setup :

    • Insert the sample into the spectrometer.[14]

    • Lock : The instrument will "lock" onto the deuterium signal of the solvent to stabilize the magnetic field.

    • Tuning : Tune the probe to the ¹H frequency to maximize signal transmission and reception.

    • Shimming : Adjust the shim coils to optimize the homogeneity of the magnetic field, which sharpens the NMR signals and improves resolution.[14]

  • Acquisition :

    • Load a standard proton experiment parameter set.[15]

    • Set Spectral Width (SW) : Define the frequency range to be observed (e.g., -2 to 12 ppm).

    • Set Transmitter Offset (o1p) : Center the spectral width on the region of interest (e.g., 5 ppm).

    • Set Acquisition Time (AQ) : Typically 2-4 seconds for good resolution.

    • Set Relaxation Delay (D1) : Set a delay of 1-5 seconds to allow spins to return to equilibrium between scans.

    • Set Pulse Angle : A 30° or 45° pulse is common for routine spectra. A 90° pulse provides maximum signal for a single scan.

    • Set Number of Scans (NS) : Collect a sufficient number of scans (e.g., 8, 16, or 32) to achieve an adequate signal-to-noise ratio (S/N).

    • Start the acquisition.[15]

  • Processing :

    • Fourier Transform (FT) : The raw data (Free Induction Decay, FID) is converted into a frequency-domain spectrum.

    • Phase Correction : Manually or automatically adjust the phase of the spectrum so that all peaks are positive and have a flat baseline.

    • Baseline Correction : Correct any distortions in the spectrum's baseline.

    • Referencing : Calibrate the chemical shift axis by setting the TMS peak to 0 ppm or the residual solvent peak to its known value.

    • Integration : Integrate the area under each peak to determine the relative number of protons.

Two-Dimensional (2D) NMR Spectroscopy

2D NMR experiments are crucial for assembling the molecular structure by revealing correlations between nuclei. A 2D spectrum plots frequencies on two axes, with off-diagonal "cross-peaks" indicating a relationship between the nuclei at the corresponding coordinates on each axis.[16]

G H1 ¹H H2 ¹H H1->H2 COSY (²⁻³J) H1->H2 NOESY (<5Å) C1 ¹³C H1->C1 HSQC (¹J) C2 ¹³C H1->C2 HMBC (²⁻⁴J)

Caption: Logical relationships revealed by common 2D NMR experiments.
Application Note & Protocol: COSY (COrrelation SpectroscopY)

  • Application : The ¹H-¹H COSY experiment identifies protons that are coupled to each other, typically through two or three bonds (²J or ³J coupling).[3][16] A cross-peak between two protons on the 2D map indicates they are part of the same spin system, allowing for the tracing of proton connectivity through a carbon backbone.[17]

  • Protocol :

    • Setup : Begin with a properly locked and shimmed sample from the 1D ¹H experiment. Do not spin the sample.[18]

    • Acquisition Parameters :

      • Load a standard COSY parameter set (e.g., cosygpqf).[18]

      • Use the same spectral width (SW) and transmitter offset (o1p) from the 1D ¹H spectrum for both the F1 and F2 dimensions.[19]

      • Set the number of data points (TD) to 1K-2K in F2 and 128-256 increments in F1.[18]

      • Set the number of scans (NS) per increment (e.g., 2, 4, or 8) depending on the sample concentration.

    • Acquisition & Processing :

      • Start the acquisition.

      • Process the data using a sine-bell window function and perform a 2D Fourier transform (xfb on Bruker systems).[18]

      • The resulting spectrum is typically displayed in magnitude mode and does not require phase correction. Symmetrization can be applied to reduce noise.[18]

Application Note & Protocol: HSQC (Heteronuclear Single Quantum Coherence)
  • Application : The ¹H-¹³C HSQC experiment identifies all carbons that are directly attached to a proton.[20] It correlates the ¹H chemical shift on one axis with the ¹³C chemical shift of its directly bonded carbon on the other axis. This is extremely powerful for assigning carbon signals based on their attached, and often already assigned, protons.[3][17] Edited HSQC experiments can also differentiate between CH/CH₃ and CH₂ groups by the phase of the cross-peak.[20]

  • Protocol :

    • Setup : A high-quality 1D ¹H spectrum is required to set the proton parameters. A 1D ¹³C spectrum is helpful but not essential.[20] Ensure both ¹H and ¹³C channels are tuned.[17]

    • Acquisition Parameters :

      • Load a standard HSQC parameter set (e.g., hsqcedetgpsisp2).

      • F2 (¹H) Dimension : Set SW and o1p based on the 1D ¹H spectrum.

      • F1 (¹³C) Dimension : Set SW to cover the expected ¹³C range (e.g., 0-160 ppm for aliphatic/aromatic carbons).[20]

      • Set TD to 1K in F2 and ~256 increments in F1.

      • Set NS (e.g., 1, 2, or 4) based on concentration. HSQC is a sensitive, proton-detected experiment.[17]

    • Acquisition & Processing :

      • Start the acquisition.

      • Process the data using appropriate window functions (e.g., squared sine-bell).

      • The spectrum must be phased in both dimensions.[20]

Application Note & Protocol: HMBC (Heteronuclear Multiple Bond Correlation)
  • Application : The ¹H-¹³C HMBC experiment shows correlations between protons and carbons that are separated by two, three, and sometimes four bonds (²J, ³J, ⁴J).[20] One-bond correlations are suppressed. This experiment is critical for connecting different spin systems identified by COSY and for assigning quaternary (non-protonated) carbons.[3][21]

  • Protocol :

    • Setup : Same as for HSQC.

    • Acquisition Parameters :

      • Load a standard HMBC parameter set (e.g., hmbcgplpndqf).

      • Set the F2 (¹H) and F1 (¹³C) spectral widths similarly to HSQC, but the ¹³C range may need to be wider to include carbonyls and other quaternary carbons (e.g., 0-220 ppm).[21]

      • HMBC is less sensitive than HSQC, so a higher number of scans (NS, e.g., 4-16) is often required.[21]

    • Acquisition & Processing :

      • Start the acquisition.

      • Process in magnitude mode using a sine-bell window function. Phasing is not required for magnitude-mode data.

Application Note & Protocol: NOESY (Nuclear Overhauser Effect SpectroscopY)
  • Application : The NOESY experiment identifies protons that are close to each other in space (< 5 Å), regardless of whether they are connected through bonds.[22][23] This through-space correlation is known as the Nuclear Overhauser Effect (NOE). NOESY is essential for determining stereochemistry, conformation, and the relative orientation of different parts of a molecule.[24][25]

  • Protocol :

    • Setup : Use a pure, well-shimmed sample. The sample should be free of paramagnetic impurities. Do not spin the sample.[26]

    • Acquisition Parameters :

      • Load a standard NOESY parameter set (e.g., noesygpph).

      • Set F1 and F2 parameters (SW, o1p) from the 1D ¹H spectrum.

      • A key parameter is the mixing time (d8) , which allows for the NOE to build up. This time depends on the molecular weight of the compound. For small molecules (<600 Da), a mixing time of 0.5-1.0 seconds is a good starting point.[23]

      • Set NS (e.g., 8-16) and the number of increments in F1 (~256).

    • Acquisition & Processing :

      • Start the acquisition.

      • Process the data with appropriate window functions and perform a 2D Fourier transform.

      • The spectrum must be carefully phased in both dimensions. NOESY cross-peaks for small molecules have the opposite phase to the diagonal peaks.[22][24]

By systematically applying this suite of 1D and 2D NMR experiments, researchers can confidently and unambiguously determine the complete chemical structure of novel compounds, a fundamental step in the drug development pipeline.

References

Application Note and Protocol: Solid-Phase Extraction of Carboxylic Acids

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Solid-Phase Extraction (SPE) is a widely utilized sample preparation technique essential for the isolation, purification, and concentration of analytes from complex matrices. This application note provides detailed protocols for the extraction of carboxylic acids using various SPE methodologies, including anion-exchange, reversed-phase, and mixed-mode chromatography. Carboxylic acids are a broad class of organic compounds containing a carboxyl functional group (-COOH) and are prevalent in pharmaceuticals, biological systems, and environmental samples. The ionizable nature of this functional group allows for highly selective extraction strategies based on pH manipulation.

The selection of the appropriate SPE sorbent and protocol is critical and depends on the physicochemical properties of the analyte of interest (e.g., pKa, polarity) and the nature of the sample matrix. This document outlines generalized and specific protocols, data on expected recoveries, and visual diagrams to aid in the development of robust and efficient SPE methods for carboxylic acids.

Key Principles in SPE of Carboxylic Acids

The retention and elution of carboxylic acids in SPE are primarily governed by their ionization state, which is dependent on the pH of the surrounding solution.

  • Anion-Exchange SPE: This is one of the most effective methods for isolating acidic compounds.[1] At a pH above the pKa of the carboxylic acid, the carboxyl group is deprotonated, forming a negatively charged carboxylate anion. This anion electrostatically binds to a positively charged functional group on the SPE sorbent (e.g., a quaternary amine).[1][2] Elution is achieved by lowering the pH to neutralize the carboxylic acid, thus disrupting the ionic interaction, or by using a high concentration of a competing anion.

  • Reversed-Phase SPE: This technique separates compounds based on their hydrophobicity. To retain a carboxylic acid on a nonpolar sorbent (like C18), the pH of the sample should be adjusted to at least 2 pH units below its pKa.[3] This ensures the carboxylic acid is in its neutral, protonated form, increasing its hydrophobicity and promoting its interaction with the stationary phase. Elution is accomplished using a nonpolar organic solvent.

  • Mixed-Mode SPE: These sorbents combine the features of both reversed-phase and ion-exchange chromatography, offering enhanced selectivity.[4] They typically have a hydrophobic backbone (e.g., polymeric) with ion-exchange functional groups. This allows for a dual retention mechanism, enabling more rigorous wash steps to remove interferences without losing the analyte of interest.[4]

Experimental Protocols

Protocol 1: Strong Anion-Exchange (SAX) SPE for Carboxylic Acids

This protocol is suitable for the selective extraction of carboxylic acids from aqueous solutions.

Materials:

  • Strong Anion-Exchange (SAX) SPE Cartridge (e.g., quaternary ammonium functionality)

  • Methanol (MeOH)

  • Deionized Water

  • Sample containing carboxylic acid(s)

  • Acidic solution for pH adjustment (e.g., 0.1 M HCl or Formic Acid)

  • Basic solution for pH adjustment (e.g., 0.1 M NaOH or Ammonium Hydroxide)

  • Elution Solvent: A mixture of an organic solvent and an acid (e.g., 95:5 Methanol:Acetic Acid or a mixture of n-butanol/ethyl acetate and formic acid with a counter-ion).[5]

Methodology:

  • Sorbent Conditioning:

    • Pass 1-2 cartridge volumes of Methanol through the SAX cartridge to wet the sorbent and activate the functional groups.

    • Equilibrate the cartridge by passing 1-2 cartridge volumes of deionized water. Ensure the pH of the equilibration solution is similar to the sample loading pH.

  • Sample Loading:

    • Adjust the sample pH to be at least 2 pH units above the pKa of the target carboxylic acid. This ensures the analyte is in its anionic form. For many carboxylic acids, a pH of 8-8.5 is effective.[5]

    • Load the pre-treated sample onto the cartridge at a slow, steady flow rate (approximately 1 mL/min).[3]

  • Washing:

    • Wash the cartridge with 1-2 cartridge volumes of deionized water to remove any unbound, polar, non-ionic impurities.

    • A second wash with a mild organic solvent like methanol can be performed to remove more hydrophobic, non-ionic impurities.[5]

  • Elution:

    • Elute the retained carboxylic acids by passing 1-2 cartridge volumes of the acidic elution solvent. The acid in the elution solvent neutralizes the carboxylate anions, disrupting their ionic bond with the sorbent and allowing them to be eluted.[2] Solvents such as TFA/solvent or HCO2H/solvent mixtures are effective.[6][7]

Protocol 2: Reversed-Phase (C18) SPE for Carboxylic Acids

This protocol is effective for extracting less polar carboxylic acids or when a non-ionic SPE method is preferred.

Materials:

  • Reversed-Phase (C18) SPE Cartridge

  • Methanol (MeOH)

  • Deionized Water

  • Sample containing carboxylic acid(s)

  • Acidic solution for pH adjustment (e.g., 0.1 M HCl or Acetic Acid)

  • Elution Solvent: A nonpolar organic solvent (e.g., Methanol, Acetonitrile).

Methodology:

  • Sorbent Conditioning:

    • Pass 1-2 cartridge volumes of Methanol through the C18 cartridge to solvate the hydrocarbon chains.

    • Equilibrate the cartridge by passing 1-2 cartridge volumes of deionized water. Do not let the sorbent run dry.

  • Sample Loading:

    • Adjust the sample pH to be at least 2 pH units below the pKa of the target carboxylic acid.[3] This ensures the analyte is in its neutral, more hydrophobic form. For many carboxylic acids, a pH of 1-3 is optimal.[8]

    • Load the pre-treated sample onto the cartridge at a slow flow rate (approximately 1 mL/min).[3]

  • Washing:

    • Wash the cartridge with 1-2 cartridge volumes of acidified water (at the same pH as the sample) to remove polar impurities.

    • A weak organic wash (e.g., 5-10% Methanol in acidified water) can be used to remove slightly less polar interferences. The percentage of organic solvent should be optimized to avoid premature elution of the analyte.[9]

  • Drying:

    • Dry the SPE resin using vacuum or positive pressure before elution to remove excess water, which can improve the efficiency of the subsequent elution step.[3]

  • Elution:

    • Elute the retained carboxylic acids by passing 1-2 cartridge volumes of the nonpolar elution solvent (e.g., Methanol). The nonpolar solvent disrupts the hydrophobic interactions between the analyte and the C18 sorbent.

Protocol 3: Mixed-Mode (Anion-Exchange and Reversed-Phase) SPE

This protocol offers high selectivity for carboxylic acids in complex matrices like urine or plasma.[1][10]

Materials:

  • Mixed-Mode SPE Cartridge (e.g., Isolute HAX with hydrophobic and ion-exchange ligands)[10]

  • Methanol (MeOH)

  • Ammonium Acetate Buffer

  • Sample containing carboxylic acid(s)

  • Elution Solvent: A mixture of an organic solvent and an acid (e.g., 80:20 Methanol:Acetic Acid).[10]

Methodology:

  • Sorbent Conditioning:

    • Pass 1 cartridge volume of Methanol through the mixed-mode cartridge.

    • Equilibrate the cartridge with 1 cartridge volume of ammonium acetate buffer.[10]

  • Sample Loading:

    • Dilute the sample with ammonium acetate buffer.[10]

    • Load the sample onto the cartridge. The carboxylic acids will be retained by both ion-exchange and hydrophobic interactions.

  • Washing:

    • Perform a sequential wash, first with ammonium acetate buffer to remove polar impurities.[10]

    • Follow with a wash of 50:50 methanol and deionized water to remove hydrophobic impurities.[10] The dual retention mechanism allows for a more rigorous wash without significant loss of the analyte.

  • Elution:

    • Elute the analytes with a mixture of 80:20 methanol and acetic acid.[10] The high organic content disrupts the reversed-phase interaction, while the acid neutralizes the carboxylate, disrupting the ion-exchange interaction.

Data Presentation

SPE MethodSorbent TypeAnalyte(s)Sample MatrixAverage Recovery (%)Reference
Anion-ExchangeDOWEX 1x8-400 FormateAryl and Aliphatic Carboxylic AcidsReaction Mixtures57% (Yield)[6][7][11]
Mixed-ModeIsolute HAXAcidic DrugsUrine>80%[10]
Reversed-PhaseC18Benzoic and Sorbic AcidsFood Drinks>95%[8]
Strong Anion-ExchangeNot SpecifiedUrinary Organic AcidsUrine~100%[5]
Mixed-Mode Cation Exchange (for basic drugs)Discovery DSC-MCAXTricyclic Antidepressants (TCAs)Serum>95%[12]

Note: The recovery of tricyclic antidepressants is included to demonstrate the high recovery rates achievable with mixed-mode SPE, although they are basic, not acidic, compounds.

Visualizations

SPE_Workflow cluster_prep Preparation cluster_extraction Extraction cluster_elution Elution & Collection Condition 1. Condition Sorbent (e.g., Methanol) Equilibrate 2. Equilibrate Sorbent (e.g., Water/Buffer) Condition->Equilibrate Solvate & Prepare Sorbent Load 3. Load Sample (pH Adjusted) Equilibrate->Load Create Binding Environment Wash 4. Wash Interferences (e.g., Water, weak organic) Load->Wash Retain Analyte Elute 5. Elute Analyte (e.g., Acidified Organic Solvent) Wash->Elute Remove Impurities Collect 6. Collect Purified Analyte Elute->Collect Release Analyte

Caption: General workflow for solid-phase extraction.

Anion_Exchange_SPE cluster_loading Loading Step (High pH) cluster_elution Elution Step (Low pH) sorbent_load SPE Sorbent (Positively Charged, e.g., -N+R3) analyte_load Carboxylate Anion (R-COO-) analyte_load->sorbent_load Ionic Binding sorbent_elute SPE Sorbent (Positively Charged, e.g., -N+R3) analyte_elute Neutral Carboxylic Acid (R-COOH) analyte_elute->sorbent_elute Interaction Disrupted (Analyte Elutes) H_plus H+ H_plus->analyte_elute Protonation

Caption: Mechanism of anion-exchange SPE for carboxylic acids.

References

Application Notes and Protocols for Antimicrobial Activity Testing

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for fundamental antimicrobial assays used to determine the efficacy of antimicrobial agents. The included methodologies are essential for screening new compounds, determining resistance profiles, and providing foundational data for drug development.

Introduction to Antimicrobial Assays

Antimicrobial susceptibility testing (AST) is a cornerstone of microbiology and drug development, utilized to determine which specific antimicrobial agents are effective against a particular microorganism.[1][2][3] The results are critical for guiding the selection of appropriate treatments and for monitoring the emergence of antimicrobial resistance.[2][3][4] Common in-vitro AST methods include dilution and diffusion assays.[4][5][6]

The Minimum Inhibitory Concentration (MIC) is a key parameter determined from these assays. It is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after a specific incubation period.[7][8][9][10] A lower MIC value indicates that less of the drug is required to inhibit the organism's growth, signifying greater potency.[3][9]

Building upon the MIC, the Minimum Bactericidal Concentration (MBC) is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial population.[11][12][13] While the MIC indicates growth inhibition (bacteriostatic activity), the MBC confirms the concentration needed for microbial death (bactericidal activity).[11][13][14] An antimicrobial agent is generally considered bactericidal if the MBC is no more than four times the MIC.[13][14]

This document provides detailed protocols for the broth microdilution method to determine MIC and subsequent MBC, as well as the disk diffusion method for qualitative assessment of antimicrobial susceptibility.

Data Presentation: Comparative Efficacy of Antimicrobial Agents

The following tables summarize hypothetical quantitative data from antimicrobial assays to illustrate how results can be presented for easy comparison.

Table 1: Minimum Inhibitory Concentration (MIC) of Various Compounds against Common Bacterial Strains (µg/mL)

CompoundStaphylococcus aureus (ATCC 29213)Escherichia coli (ATCC 25922)Pseudomonas aeruginosa (ATCC 27853)Candida albicans (ATCC 90028)
Compound A2832>128
Compound B166412832
Vancomycin1>128>128Not Applicable
Ciprofloxacin0.250.0150.5Not Applicable
FluconazoleNot ApplicableNot ApplicableNot Applicable4

Table 2: Minimum Bactericidal Concentration (MBC) and MBC/MIC Ratio

CompoundOrganismMIC (µg/mL)MBC (µg/mL)MBC/MIC RatioInterpretation
Compound AS. aureus242Bactericidal
Compound AE. coli8648Bacteriostatic
VancomycinS. aureus122Bactericidal
CiprofloxacinP. aeruginosa0.512Bactericidal

Experimental Protocols

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This protocol details the broth microdilution method, a widely used technique to determine the MIC of an antimicrobial agent in a 96-well microtiter plate format.[15][16]

Materials:

  • 96-well sterile, round-bottom microtiter plates[17]

  • Test antimicrobial agent(s)

  • Appropriate broth medium (e.g., Mueller-Hinton Broth - MHB)[18]

  • Bacterial culture in logarithmic growth phase

  • Sterile saline or broth for inoculum preparation

  • 0.5 McFarland turbidity standard[16]

  • Spectrophotometer

  • Micropipettes and sterile tips

  • Incubator set at 35-37°C[18]

Protocol:

  • Preparation of Antimicrobial Stock Solution:

    • Prepare a stock solution of the test compound at a concentration that is at least 10 times the highest concentration to be tested.

    • Filter-sterilize the stock solution if it is not soluble in a sterile diluent.

  • Preparation of Microtiter Plates:

    • Add 100 µL of sterile broth to all wells of a 96-well plate.[17]

    • Add 100 µL of the antimicrobial stock solution to the first column of wells, resulting in a 2x final concentration.

    • Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing well, and repeating this process across the plate to the 10th column. Discard 100 µL from the 10th column.[17]

    • Column 11 serves as the growth control (no antimicrobial agent), and column 12 serves as the sterility control (no bacteria).[17]

  • Inoculum Preparation:

    • From a fresh agar plate (18-24 hours old), select several colonies of the test microorganism.

    • Suspend the colonies in sterile saline or broth.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[16]

    • Dilute this standardized suspension in broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.[16]

  • Inoculation and Incubation:

    • Add 100 µL of the diluted bacterial suspension to each well from column 1 to 11. Do not add bacteria to column 12.[17]

    • The final volume in each well will be 200 µL.

    • Seal the plate and incubate at 35-37°C for 16-20 hours.[15][18]

  • Interpretation of Results:

    • After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth.[7][8][10]

    • A plate reader can be used to measure the optical density (OD) at 600 nm to aid in determining the endpoint.[19]

Minimum Bactericidal Concentration (MBC) Assay

The MBC assay is performed as a follow-up to the MIC test to determine if an antimicrobial agent is bactericidal or bacteriostatic.[11][12]

Materials:

  • Results from the MIC broth microdilution assay

  • Sterile agar plates (e.g., Mueller-Hinton Agar)

  • Micropipette and sterile tips

  • Incubator

Protocol:

  • Subculturing from MIC Wells:

    • From the wells of the completed MIC plate that show no visible growth (i.e., the MIC well and the more concentrated wells), take a 10-100 µL aliquot.[12][19]

    • Spread the aliquot onto a fresh, antimicrobial-free agar plate.

  • Incubation:

    • Incubate the agar plates at 35-37°C for 18-24 hours.

  • Interpretation of Results:

    • After incubation, count the number of colonies on each plate.

    • The MBC is the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in the initial inoculum count.[13][14]

Visualizations

Experimental Workflow Diagrams

Broth_Microdilution_MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_results Results prep_stock Prepare Antimicrobial Stock Solution prep_plate Prepare 96-Well Plate (Serial Dilutions) prep_stock->prep_plate inoculate Inoculate Plate prep_plate->inoculate prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) prep_inoculum->inoculate incubate Incubate Plate (16-20h, 37°C) inoculate->incubate read_mic Read MIC (Lowest concentration with no visible growth) incubate->read_mic

Caption: Workflow for MIC determination using the broth microdilution method.

MBC_Assay_Workflow cluster_mic From MIC Assay cluster_plating Plating cluster_analysis Analysis mic_wells Select Wells with No Visible Growth (MIC and higher conc.) subculture Subculture Aliquots onto Agar Plates mic_wells->subculture incubate_plates Incubate Plates (18-24h, 37°C) subculture->incubate_plates count_colonies Count Colonies (CFU) incubate_plates->count_colonies determine_mbc Determine MBC (≥99.9% killing) count_colonies->determine_mbc

Caption: Workflow for MBC determination following an MIC assay.

Disk Diffusion (Kirby-Bauer) Assay

The disk diffusion method is a qualitative or semi-quantitative test to determine the susceptibility of a bacterium to an antimicrobial agent.[1][20]

Materials:

  • Mueller-Hinton Agar (MHA) plates[20]

  • Filter paper disks impregnated with a known concentration of the antimicrobial agent

  • Bacterial culture in logarithmic growth phase

  • Sterile cotton swabs[20]

  • 0.5 McFarland turbidity standard

  • Sterile forceps or disk dispenser[20]

  • Incubator

Protocol:

  • Inoculum Preparation:

    • Prepare a bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard as described in the MIC protocol.[21]

  • Inoculation of Agar Plate:

    • Dip a sterile cotton swab into the adjusted inoculum suspension.

    • Remove excess fluid by pressing the swab against the inside of the tube.

    • Streak the swab evenly over the entire surface of the MHA plate in three directions (rotating the plate 60 degrees after each streaking) to ensure a confluent lawn of growth.[21][22]

    • Allow the plate to dry for 3-5 minutes, but no more than 15 minutes.[21]

  • Application of Antibiotic Disks:

    • Using sterile forceps or a disk dispenser, place the antimicrobial-impregnated disks onto the surface of the inoculated agar plate.[20][22]

    • Ensure the disks are placed firmly to make complete contact with the agar surface. Do not move a disk once it has been placed.[22]

    • Place disks far enough apart to prevent overlapping of the inhibition zones.[22]

  • Incubation:

    • Invert the plates and incubate at 35-37°C for 16-18 hours.[22]

  • Interpretation of Results:

    • After incubation, measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters.[2]

    • Interpret the results (Susceptible, Intermediate, or Resistant) by comparing the measured zone diameter to standardized charts provided by organizations such as the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[2][23]

Signaling Pathway Diagram

The following diagram illustrates a simplified signaling pathway for the mechanism of action of beta-lactam antibiotics, which inhibit bacterial cell wall synthesis.

Beta_Lactam_Mechanism cluster_bacterium Bacterial Cell beta_lactam Beta-Lactam Antibiotic pbp Penicillin-Binding Protein (PBP) beta_lactam->pbp Binds to and inactivates cell_wall_synthesis Cell Wall Synthesis (Cross-linking of Peptidoglycan) pbp->cell_wall_synthesis Catalyzes cell_lysis Cell Lysis and Death cell_wall_synthesis->cell_lysis Prevents

Caption: Simplified mechanism of action of beta-lactam antibiotics.

References

Application Notes and Protocols: Utilizing 2-Hydroxy-2-methylhexanoic Acid in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxy-2-methylhexanoic acid is a valuable, non-proteinogenic building block for modifying peptides. Its primary application in peptide synthesis is the formation of depsipeptides, where a native amide bond is replaced by an ester linkage. This modification can significantly alter the physicochemical properties of a peptide, including its conformation, proteolytic stability, and pharmacokinetic profile. The introduction of an ester bond can disrupt hydrogen bonding networks, which may be advantageous in overcoming peptide aggregation during synthesis. Furthermore, the tertiary alcohol group of this compound introduces steric bulk, which can influence peptide structure and receptor binding.

These application notes provide a comprehensive overview of the incorporation of this compound into peptide chains using solid-phase peptide synthesis (SPPS), covering the necessary building block synthesis, coupling protocols, and analytical characterization.

Key Applications

The incorporation of this compound into a peptide sequence offers several strategic advantages in drug discovery and development:

  • Increased Proteolytic Stability: The replacement of a scissile amide bond with a more stable ester linkage can enhance the peptide's resistance to degradation by proteases, thereby prolonging its half-life in vivo.

  • Modulation of Conformation: The introduction of an ester bond and the sterically hindered tertiary hydroxyl group can induce specific conformational constraints on the peptide backbone. This can lead to the stabilization of desired secondary structures, such as β-turns or helical motifs, which are often crucial for biological activity.

  • Improved Solubility: For hydrophobic and aggregation-prone peptide sequences, the disruption of inter-chain hydrogen bonding through depsipeptide formation can improve solubility, facilitating easier synthesis and purification.[1]

  • Probing Structure-Activity Relationships (SAR): The systematic replacement of amide bonds with ester linkages provides a powerful tool to probe the importance of specific hydrogen bonds for receptor binding and biological function.

Experimental Protocols

Protocol 1: Synthesis of Fmoc-Protected this compound

For incorporation into a peptide using Fmoc-based solid-phase peptide synthesis, this compound must first be protected with an Fmoc group on its hydroxyl moiety.

Materials:

  • This compound

  • 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl)

  • Pyridine

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • 1 M Hydrochloric acid (HCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve this compound (1 equivalent) in dry DCM.

  • Add pyridine (2 equivalents) to the solution and cool to 0 °C in an ice bath.

  • Slowly add a solution of Fmoc-Cl (1.1 equivalents) in dry DCM to the reaction mixture.

  • Stir the reaction at 0 °C for 1 hour and then at room temperature overnight.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with 1 M HCl, followed by saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain Fmoc-O-(2-methyl-2-carboxy)hexyl carbonate.

Protocol 2: Solid-Phase Synthesis of a Depsipeptide containing this compound

This protocol describes the incorporation of the Fmoc-protected this compound into a peptide sequence on a solid support using standard Fmoc/tBu chemistry.

Materials:

  • Fmoc-protected amino acids

  • Fmoc-protected this compound (from Protocol 1)

  • Rink Amide resin (or other suitable resin)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • OxymaPure

  • Piperidine in N,N-dimethylformamide (DMF) (20% v/v)

  • Trifluoroacetic acid (TFA) cleavage cocktail (e.g., TFA/triisopropylsilane/water 95:2.5:2.5)

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a peptide synthesis vessel.

  • Fmoc Deprotection: Remove the Fmoc group from the resin by treating with 20% piperidine in DMF for 5 minutes, and then repeat for 15 minutes. Wash the resin thoroughly with DMF and DCM.

  • Amino Acid Coupling:

    • Dissolve the Fmoc-protected amino acid (3 equivalents) and OxymaPure (3 equivalents) in DMF.

    • Add DIC (3 equivalents) to the solution to pre-activate for 5 minutes.

    • Add the activated amino acid solution to the resin and couple for 1-2 hours.

    • Monitor the coupling reaction using a Kaiser test.[2]

    • Wash the resin with DMF and DCM.

  • Incorporation of this compound (Ester Bond Formation):

    • Following Fmoc deprotection of the N-terminal amino acid on the resin, wash the resin extensively.

    • Dissolve Fmoc-protected this compound (3 equivalents) in DCM.

    • Add DIC (4 equivalents) and a catalytic amount of DMAP (0.1 equivalents) to the solution.[3][4]

    • Add the activated hydroxy acid solution to the resin and allow the esterification to proceed for 4-6 hours.

    • Wash the resin thoroughly with DCM and DMF.

  • Chain Elongation: Continue the peptide chain elongation by repeating the Fmoc deprotection and amino acid coupling steps.

  • Final Cleavage and Deprotection:

    • After the final Fmoc deprotection, wash and dry the resin.

    • Treat the resin with the TFA cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.[5][6]

    • Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet with cold ether.

    • Dry the crude peptide under vacuum.

Quantitative Data

The following table provides representative data for the synthesis of depsipeptides. Note that specific yields and purities for peptides containing this compound may vary depending on the sequence and coupling conditions.

StepParameterTypical ValueReference
Amino Acid Coupling Coupling Efficiency>99%[2]
Ester Bond Formation Coupling Efficiency85-95%[3]
Final Peptide Yield Crude Yield60-80%[3]
Final Peptide Purity Purity after HPLC>95%[1]

Analytical Characterization

The synthesized depsipeptide should be characterized to confirm its identity and purity.

TechniquePurposeExpected Observations
RP-HPLC Purity assessment and quantificationA single major peak corresponding to the desired depsipeptide.
Mass Spectrometry (ESI-MS) Molecular weight confirmationThe observed molecular weight should match the calculated mass of the depsipeptide.
Tandem MS (MS/MS) Sequence verificationFragmentation analysis should confirm the peptide sequence and the location of the ester bond.
NMR Spectroscopy Structural analysisCan be used to confirm the presence of the ester linkage and to study the conformational effects of the modification.

Visualizations

SPPS_Workflow Resin Start: Resin Swell 1. Resin Swelling (DMF) Resin->Swell Deprotect1 2. Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect1 Wash1 Wash Deprotect1->Wash1 Couple_AA 3. Amino Acid Coupling (Fmoc-AA-OH, DIC, Oxyma) Wash1->Couple_AA Wash2 Wash Couple_AA->Wash2 Deprotect2 4. Fmoc Deprotection Wash2->Deprotect2 Wash3 Wash Deprotect2->Wash3 Couple_HA 5. Ester Bond Formation (Fmoc-2-OH-2-Me-Hex-OH, DIC, DMAP) Wash3->Couple_HA Wash4 Wash Couple_HA->Wash4 Elongate 6. Repeat Deprotection/ Coupling Cycles Wash4->Elongate Cleave 7. Cleavage & Deprotection (TFA Cocktail) Elongate->Cleave Precipitate 8. Precipitation (Cold Ether) Cleave->Precipitate Purify 9. HPLC Purification Precipitate->Purify Analyze 10. Analysis (MS, HPLC) Purify->Analyze Final Final Depsipeptide Analyze->Final

Caption: Workflow for Solid-Phase Synthesis of a Depsipeptide.

Ester_vs_Amide cluster_0 Amide Bond cluster_1 Ester Bond (Depsipeptide) Amide R' C=O N-H R'' HBond Hydrogen Bond Acceptor & Donor Amide:f2->HBond Ester R' C=O O R'' NoHBond Hydrogen Bond Acceptor Only Ester:f2->NoHBond

Caption: Comparison of Amide and Ester Bonds in Peptides.

Conclusion

The use of this compound in peptide synthesis provides a robust method for creating depsipeptides with potentially enhanced therapeutic properties. The protocols outlined above, based on established solid-phase synthesis techniques, offer a clear pathway for the successful incorporation of this valuable building block. Careful monitoring of the esterification step and thorough analytical characterization are crucial for obtaining high-quality depsipeptides for research and drug development applications.

References

Application Notes: Preparation of (+)-S-2-hydroxy-2-methyl-hexanoic acid

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

(+)-S-2-hydroxy-2-methyl-hexanoic acid is a crucial stereospecific intermediate in the synthesis of various biologically active molecules, most notably prostaglandin analogs.[1][2][3] The precise stereochemistry of this building block is essential for the desired therapeutic effects of the final products. This document outlines a well-established and reliable method for the preparation of enantiomerically pure (+)-S-2-hydroxy-2-methyl-hexanoic acid via an asymmetric halolactonization reaction.[1][2][3]

Methodology Overview

The synthesis of (+)-S-2-hydroxy-2-methyl-hexanoic acid is achieved through a multi-step process that employs L-proline as a chiral auxiliary to induce the desired stereochemistry.[1][2][3] The general workflow begins with the formation of an amide from 2-methylene-hexanoic acid and L-proline, followed by a diastereoselective bromolactonization. Subsequent dehalogenation and hydrolysis yield the target compound with high optical purity. This method avoids tedious classical resolution of a racemic mixture, which often involves expensive resolving agents.[2]

Quantitative Data Summary

The following table summarizes the key quantitative data associated with the synthesis of (+)-S-2-hydroxy-2-methyl-hexanoic acid and its intermediates, as reported in the literature.

StepIntermediate/ProductMolecular FormulaMolecular Weight ( g/mol )Yield (%)Melting Point (°C)Analytical Data
1N-(2-Methylene-hexanoyl)-L-prolineC₁₂H₁₉NO₃225.28---
2Bromolactone IntermediateC₁₂H₁₈BrNO₃304.18~57 (crystallized)-Calculated: C, 47.38; H, 5.96; N, 4.61. Found: C, 47.55; H, 6.21; N, 4.62[3]
3Oxazine IntermediateC₁₂H₁₉NO₂225.28--Calculated: C, 63.97; H. 8.50; N, 6.22. Found: C, 64.03; H, 8.55; N, 6.42[3]
4(+)-S-2-hydroxy-2-methyl-hexanoic acidC₇H₁₄O₃146.18~86 (from oxazine)70.5-72[α]D +24.05 (c=1.537 in H₂O)[3]

Experimental Workflow

The overall synthetic process can be visualized as a linear sequence of reactions, starting from 2-methylene-hexanoic acid and proceeding through several key intermediates to the final product.

G A 2-Methylene-hexanoic Acid B 2-Methylene-hexanoyl Chloride A->B Thionyl Chloride C N-(2-Methylene-hexanoyl)-L-proline B->C L-proline, NaOH D Bromolactone Intermediate C->D N-Bromosuccinimide (NBS) E Oxazine Intermediate D->E tri-n-butyltin hydride F (+)-S-2-hydroxy-2-methyl-hexanoic Acid E->F HBr (aq) G cluster_0 Amide Formation cluster_1 Cyclization and Dehalogenation cluster_2 Hydrolysis and Purification Start 2-Methylene-hexanoic Acid L-proline Amide N-(2-Methylene-hexanoyl)-L-proline Start->Amide 1. Thionyl Chloride 2. NaOH Bromolactone Bromolactone Intermediate Amide->Bromolactone NBS / DMF Oxazine Oxazine Intermediate Bromolactone->Oxazine tri-n-butyltin hydride Final_Product (+)-S-2-hydroxy-2-methyl-hexanoic Acid Oxazine->Final_Product HBr (aq)

References

Application Note: GC-MS Analysis of 2-Hydroxy-2-methylhexanoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxy-2-methylhexanoic acid is a tertiary α-hydroxy acid whose accurate and sensitive quantification is crucial in various research and development fields. Due to its polar nature, containing both a hydroxyl and a carboxylic acid group, and its resulting low volatility, direct analysis by gas chromatography-mass spectrometry (GC-MS) is challenging.[1] This application note provides a detailed protocol for the analysis of this compound using GC-MS following a derivatization procedure to enhance its volatility and improve chromatographic performance. The methodologies described herein are based on established practices for the analysis of similar organic acids.

Experimental Workflow

The overall experimental workflow for the GC-MS analysis of this compound is depicted below.

experimental_workflow Experimental Workflow for GC-MS Analysis cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_gcms_analysis GC-MS Analysis cluster_data_analysis Data Analysis sample Biological Sample (e.g., Plasma, Urine) extraction Liquid-Liquid Extraction (e.g., with Ethyl Acetate) sample->extraction evaporation Evaporation to Dryness (under Nitrogen stream) extraction->evaporation reconstitution Reconstitution in Solvent evaporation->reconstitution derivatization_reagent Addition of Silylating Reagent (e.g., BSTFA + 1% TMCS) reconstitution->derivatization_reagent incubation Incubation (e.g., 60°C for 30 min) derivatization_reagent->incubation injection Injection into GC-MS incubation->injection separation Chromatographic Separation (e.g., DB-5ms column) injection->separation detection Mass Spectrometric Detection (Electron Ionization) separation->detection identification Compound Identification (Mass Spectrum & Retention Time) detection->identification quantification Quantification (Calibration Curve) identification->quantification

Caption: Experimental workflow for the GC-MS analysis of this compound.

Experimental Protocols

Sample Preparation (Liquid-Liquid Extraction)

This protocol is adapted from a validated method for the analysis of a similar compound, 2-hydroxybutyrate.[2]

  • To 300 µL of the sample (e.g., serum, plasma), add an appropriate internal standard.

  • Perform a liquid-liquid extraction by adding 1.5 mL of ethyl acetate.

  • Vortex the mixture vigorously for 2 minutes.

  • Centrifuge at 10,000 x g for 5 minutes to separate the phases.

  • Transfer the upper organic layer to a clean tube.

  • Repeat the extraction with another 1.5 mL of ethyl acetate and combine the organic layers.

  • Evaporate the pooled organic solvent to complete dryness under a gentle stream of nitrogen at 40°C.

Derivatization (Silylation)

Silylation is a common and effective derivatization technique for compounds containing active hydrogens, such as hydroxyl and carboxyl groups.[1]

  • To the dried extract, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS) and 50 µL of a suitable solvent (e.g., acetonitrile or pyridine).

  • Seal the vial tightly and vortex for 30 seconds.

  • Incubate the mixture at 60°C for 30 minutes to ensure complete derivatization of both the hydroxyl and carboxylic acid groups.

  • After cooling to room temperature, the sample is ready for GC-MS analysis.

GC-MS Parameters

The following GC-MS parameters are recommended and may require optimization based on the specific instrumentation used. These are based on methods for similar hydroxy acids.[2]

Parameter Value
Gas Chromatograph
ColumnDB-5ms (or equivalent 5%-phenyl-95%-dimethylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness
Injection ModeSplitless
Injection Volume1 µL
Injector Temperature250°C
Carrier GasHelium
Flow Rate1.0 mL/min (constant flow)
Oven ProgramInitial temperature 80°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ionization Energy70 eV
Ion Source Temperature230°C
Quadrupole Temperature150°C
Mass Scan Rangem/z 50-500

Data Presentation

Expected Retention and Mass Spectral Data

The mass spectrum of the di-TMS derivative of this compound is expected to exhibit characteristic fragment ions. The molecular ion (M+) would be at m/z 290. The fragmentation pattern is anticipated to show a prominent peak corresponding to the loss of a methyl group (M-15) at m/z 275. Another significant fragment would likely result from the cleavage of the C1-C2 bond, leading to the loss of the carboxyl-TMS group, and a characteristic ion for α-cleavage next to the silylated hydroxyl group. For comparison, the mass spectrum of underivatized 2-methylhexanoic acid shows characteristic ions at m/z 74 and 87.[4]

Quantitative Data Summary

The following table presents expected quantitative performance parameters based on a validated method for a similar short-chain hydroxy acid.[2] These values should be determined and validated for this compound in the user's laboratory.

Parameter Expected Value Notes
Limit of Detection (LOD) 1-5 µMThe smallest concentration of the analyte that can be reliably detected.
Limit of Quantification (LOQ) 5-15 µMThe lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy.[2]
Linearity (R²) > 0.99Determined from a calibration curve prepared with at least five non-zero concentrations.
Precision (%RSD) < 15%Repeatability (intra-day) and intermediate precision (inter-day) should be within acceptable limits.
Accuracy (% Recovery) 85-115%Determined by spiking known concentrations of the analyte into a blank matrix.

Conclusion

This application note provides a comprehensive framework for the successful GC-MS analysis of this compound. The described protocols for sample preparation, derivatization, and GC-MS analysis, combined with the expected data characteristics, offer a robust starting point for method development and validation. Researchers, scientists, and drug development professionals can adapt and optimize these methods to achieve reliable and sensitive quantification of this important analyte in their specific matrices of interest.

References

Application Notes and Protocols for Infrared Spectroscopy of 2-Hydroxy-2-methylhexanoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxy-2-methylhexanoic acid is an alpha-hydroxy acid (AHA) with potential applications in various fields, including pharmaceuticals and cosmetics. Infrared (IR) spectroscopy is a powerful analytical technique for the structural elucidation and quality control of such molecules. This document provides a detailed guide to the principles, experimental protocols, and data interpretation for the Fourier-transform infrared (FTIR) spectroscopy of this compound. The key functional groups in this compound are the hydroxyl (-OH) group of the alcohol and the carbonyl (C=O) group of the carboxylic acid, which give rise to characteristic absorption bands in the IR spectrum.[1]

Predicted Infrared Absorption Data

The following table summarizes the expected characteristic infrared absorption bands for this compound based on the typical vibrational frequencies of its constituent functional groups. Carboxylic acids typically exhibit a very broad O-H stretching band due to strong hydrogen bonding, which can overlap with C-H stretching bands.[2][3][4] The carbonyl (C=O) stretch of a carboxylic acid is also a prominent and intense band.[2]

Wavenumber (cm⁻¹)Functional GroupVibrational ModeExpected Intensity
3300 - 2500O-H (Carboxylic Acid)Stretching (H-bonded)Broad, Strong
~3500O-H (Tertiary Alcohol)Stretching (Free)Sharp, Medium (if present)
2960 - 2850C-H (Alkyl)StretchingMedium to Strong
1760 - 1690C=O (Carboxylic Acid)StretchingStrong
1470 - 1430C-H (Alkyl)BendingMedium
1440 - 1395O-H (Carboxylic Acid)BendingMedium
1320 - 1210C-O (Carboxylic Acid)StretchingStrong
~1150C-O (Tertiary Alcohol)StretchingMedium
950 - 910O-H (Carboxylic Acid)Bending (Out-of-plane)Broad, Medium

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy

This protocol outlines the steps for acquiring an FTIR spectrum of this compound using an ATR accessory, which is suitable for both solid and liquid samples.

Materials and Equipment:

  • FTIR Spectrometer with an ATR accessory (e.g., Diamond or Germanium crystal)

  • This compound sample

  • Spatula

  • Solvent for cleaning (e.g., Isopropanol or Ethanol)

  • Lint-free wipes

Procedure:

  • Instrument Preparation:

    • Ensure the FTIR spectrometer and ATR accessory are clean and properly aligned.

    • Purge the spectrometer with dry air or nitrogen to minimize interference from atmospheric water and carbon dioxide.

  • Background Spectrum Acquisition:

    • With the clean, empty ATR crystal, collect a background spectrum. This will be subtracted from the sample spectrum to remove any signals from the instrument and the surrounding atmosphere.

  • Sample Application:

    • For solid samples: Place a small amount of the this compound powder onto the center of the ATR crystal using a clean spatula.

    • Apply pressure using the ATR's pressure clamp to ensure good contact between the sample and the crystal. The pressure should be consistent for all measurements to ensure reproducibility.

    • For liquid or dissolved samples: Place a drop of the liquid sample directly onto the ATR crystal.

  • Sample Spectrum Acquisition:

    • Collect the infrared spectrum of the sample. The typical scanning range is 4000 cm⁻¹ to 400 cm⁻¹.

    • Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

  • Data Processing:

    • The instrument software will automatically subtract the background spectrum from the sample spectrum to produce the final absorbance or transmittance spectrum.

    • Perform any necessary baseline corrections or other spectral manipulations as required.

  • Cleaning:

    • Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a lint-free wipe to remove all traces of the sample.

Data Interpretation and Analysis

The resulting IR spectrum should be analyzed to identify the characteristic absorption bands corresponding to the functional groups of this compound.

  • O-H Stretch: A very broad and intense absorption in the 3300-2500 cm⁻¹ region is a hallmark of the hydrogen-bonded carboxylic acid O-H group.[2][3][4] The O-H stretch from the tertiary alcohol may appear as a sharper peak around 3500 cm⁻¹, especially if the sample is dilute and intermolecular hydrogen bonding is reduced.

  • C-H Stretch: Look for sharp to medium peaks in the 2960-2850 cm⁻¹ range, which are characteristic of the alkyl C-H bonds in the hexanoic acid chain and the methyl group.

  • C=O Stretch: A strong, sharp peak between 1760 and 1690 cm⁻¹ confirms the presence of the carbonyl group of the carboxylic acid.[2] The exact position can be influenced by hydrogen bonding; dimeric carboxylic acids tend to absorb at the lower end of this range.[3][4]

  • Fingerprint Region (below 1500 cm⁻¹): This region contains a complex series of absorptions corresponding to various bending and stretching vibrations. The C-O stretching of the carboxylic acid (1320-1210 cm⁻¹) and the tertiary alcohol (~1150 cm⁻¹), as well as the O-H bending vibrations (1440-1395 cm⁻¹ and 950-910 cm⁻¹), can be identified here.[2]

Visualizations

The following diagrams illustrate the logical relationships in the IR analysis of this compound and a typical experimental workflow.

Figure 1: Correlation of Functional Groups to IR Peaks cluster_molecule This compound cluster_spectrum Expected IR Absorption Bands mol Structure: CH3(CH2)3-C(OH)(CH3)-COOH fg1 Carboxylic Acid (-COOH) peak1 Broad O-H Stretch (3300-2500 cm⁻¹) fg1->peak1 peak2 Strong C=O Stretch (1760-1690 cm⁻¹) fg1->peak2 peak5 C-O Stretches (1320-1210 cm⁻¹, ~1150 cm⁻¹) fg1->peak5 fg2 Tertiary Alcohol (-OH) peak3 Sharp O-H Stretch (~3500 cm⁻¹) fg2->peak3 fg2->peak5 fg3 Alkyl Chain (-CH2-, -CH3) peak4 C-H Stretches (2960-2850 cm⁻¹) fg3->peak4

Caption: Correlation of functional groups in this compound to their expected IR absorption bands.

Figure 2: ATR-FTIR Experimental Workflow start Start prep Instrument Preparation (Clean ATR, Purge) start->prep background Acquire Background Spectrum prep->background sample_prep Apply Sample to ATR Crystal background->sample_prep sample_spec Acquire Sample Spectrum sample_prep->sample_spec process Data Processing (Background Subtraction, Baseline Correction) sample_spec->process analyze Spectral Analysis and Interpretation process->analyze end End analyze->end

Caption: A typical workflow for acquiring an ATR-FTIR spectrum of a chemical sample.

References

Troubleshooting & Optimization

Technical Support Center: Gas Chromatography of 2-Hydroxy-2-methylhexanoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the gas chromatography (GC) analysis of 2-Hydroxy-2-methylhexanoic acid. Due to its chemical structure, containing both a carboxylic acid and a tertiary hydroxyl group, this analyte is polar and exhibits low volatility, posing significant challenges for direct GC analysis.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: Why am I seeing a poor peak shape (severe tailing) or no peak at all for this compound?

A1: The presence of active hydrogen atoms in the carboxylic acid (-COOH) and hydroxyl (-OH) groups makes the molecule highly polar.[1] This polarity leads to strong intermolecular hydrogen bonding, which significantly reduces its volatility. Furthermore, these polar functional groups can interact with active sites (e.g., residual silanol groups) in the GC inlet and column, causing peak tailing, decreased response, or even irreversible adsorption.[2][3] Direct analysis of such compounds often yields broad, nonsymmetrical peaks.[1]

Q2: How can I improve the volatility and chromatographic behavior of this compound?

A2: The most effective strategy is chemical derivatization. This process replaces the active hydrogens with nonpolar functional groups, which disrupts hydrogen bonding, reduces polarity, and increases volatility.[1][4][5] The resulting derivative is more "GC-amenable," leading to sharper, more symmetrical peaks and improved detection.[6]

Q3: What is the recommended derivatization method for this compound?

A3: Silylation is the most common and highly recommended method for compounds containing both hydroxyl and carboxylic acid groups.[1][4][7] Silylation reagents react with both functional groups simultaneously to form more volatile and thermally stable trimethylsilyl (TMS) ethers and esters.[4][8]

  • Recommended Reagents:

    • MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide): Often preferred as it is a very strong silylating agent and its by-products are highly volatile, which minimizes interference in the chromatogram.[9][10][11][12]

    • BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide): Another widely used and effective reagent for silylating acids and alcohols.[6][8][13]

  • Catalyst Addition: For a sterically hindered tertiary alcohol like the one in this compound, the reaction may be slow. Adding 1% TMCS (trimethylchlorosilane) as a catalyst to BSTFA or MSTFA can increase the reactivity and ensure complete derivatization.[6][8][14]

Q4: My silylation reaction seems incomplete or yields inconsistent results. What should I check?

A4: Several factors can lead to incomplete derivatization. Consider the following troubleshooting steps:

  • Moisture Contamination: Silylation reagents are extremely sensitive to moisture. The presence of water will consume the reagent and prevent the derivatization of your analyte.[6] Ensure all glassware is thoroughly dried and use anhydrous solvents.

  • Reagent Excess: It is crucial to use a sufficient molar excess of the silylation reagent to drive the reaction to completion. A general guideline is to use at least a 2:1 molar ratio of the reagent to the total number of active hydrogens on the analyte.[6]

  • Reaction Time and Temperature: While some reactions are fast at room temperature, hindered groups may require heating to ensure complete derivatization.[6] A typical condition is heating at 60-70°C for 30-60 minutes.[8][14] You may need to optimize these parameters for your specific analyte concentration.

  • Incomplete Silylation: In some cases, you might see multiple peaks corresponding to the underivatized, mono-silylated, and di-silylated forms of the molecule. This is a clear sign of incomplete reaction. Increasing the temperature, reaction time, or catalyst concentration can help resolve this.[14]

Q5: Are there alternative derivatization methods to silylation?

A5: Yes, other methods exist, though they may be less ideal for this specific molecule.

  • Alkylation (Esterification): This reaction, often using reagents like BF₃-methanol or diazomethane, specifically targets the carboxylic acid group to form a methyl ester.[4][8][15] While this improves volatility, it leaves the polar hydroxyl group underivatized, which can still cause peak tailing.[16] Diazomethane is highly effective but also toxic and explosive, requiring special handling.[17][18][19]

  • Two-Step Derivatization: One could perform an esterification first to derivatize the acid, followed by a silylation step to derivatize the hydroxyl group.[14] However, a single-step silylation that covers both groups is more efficient.

Impact of Derivatization on Analyte Properties

The following table summarizes the expected changes in the properties of this compound after successful derivatization.

PropertyBefore Derivatization (Native)After Silylation (TMS Derivative)Rationale for Improvement
Volatility LowHighReplacement of polar -OH and -COOH groups with nonpolar TMS groups eliminates hydrogen bonding, lowering the boiling point.[9]
Polarity HighLowThe TMS groups are nonpolar, significantly reducing the overall polarity of the molecule.[4]
Thermal Stability Moderate to LowHighSilylated derivatives are generally more thermally stable, preventing degradation in the hot GC inlet.[4][10]
Expected Peak Shape Broad, TailingSharp, SymmetricalReduced interaction with active sites in the GC system leads to ideal Gaussian peak shapes.[2][20]
Detector Response Potentially LowImprovedBetter peak shape and efficient elution from the column typically result in a stronger and more reproducible detector signal.

Recommended Experimental Protocol: Silylation with MSTFA

This protocol provides a general methodology for the derivatization of this compound. Optimization may be required based on sample concentration and matrix.

Materials:

  • Sample containing this compound, dried.

  • MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide), with or without 1% TMCS.

  • Anhydrous solvent (e.g., Pyridine, Acetonitrile, or DMF).

  • 2 mL GC vials with inserts and PTFE-lined caps.

  • Heating block or oven.

  • Vortex mixer.

Procedure:

  • Sample Preparation: Transfer a known amount of the sample into a GC vial. If the sample is in a solution, evaporate the solvent completely under a stream of dry nitrogen. It is critical to ensure the sample is free of water.

  • Solvent Addition: Add 100 µL of an anhydrous solvent (e.g., acetonitrile) to redissolve the dried sample residue.

  • Reagent Addition: Add 100 µL of MSTFA. This ensures a significant molar excess.

  • Mixing and Reaction: Cap the vial tightly, and vortex for 30 seconds to ensure thorough mixing.

  • Heating: Place the vial in a heating block or oven set to 70°C for 60 minutes to facilitate the reaction.[14]

  • Cooling: Remove the vial from the heat and allow it to cool to room temperature.

  • Analysis: The sample is now ready for injection into the GC-MS system.

Derivatization Workflow

The following diagram illustrates the logical workflow for preparing this compound for GC analysis.

DerivatizationWorkflow Analyte Start: 2-Hydroxy-2- methylhexanoic Acid (Low Volatility) Drying Step 1: Dry Sample (Remove all water) Analyte->Drying Reagent Step 2: Add MSTFA & Anhydrous Solvent Drying->Reagent Reaction Step 3: Heat Vial (e.g., 70°C for 60 min) Reagent->Reaction Product Result: Di-TMS Derivative (High Volatility) Reaction->Product GC_Injection Step 4: Inject into GC System Product->GC_Injection

Caption: Workflow for silylation of this compound.

References

Technical Support Center: Chiral Separation of 2-Hydroxy-2-methylhexanoic Acid Enantiomers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting the chiral separation of 2-Hydroxy-2-methylhexanoic acid enantiomers. This guide is presented in a question-and-answer format to directly address specific issues encountered during experimental work.

Troubleshooting Guides

This section provides solutions to common problems encountered during the chiral separation of this compound.

Issue 1: Poor or No Enantiomeric Resolution

Q: My chiral HPLC/SFC method is not separating the enantiomers of this compound. What are the potential causes and how can I fix this?

A: Poor or no resolution is a common challenge in chiral chromatography. Here is a step-by-step troubleshooting guide:

  • Column Selection: The choice of chiral stationary phase (CSP) is critical. For acidic compounds like this compound, polysaccharide-based columns (e.g., Chiralpak® AD, OD) or macrocyclic glycopeptide phases (e.g., Chirobiotic™ V, T) are often effective. If you are not seeing separation, consider screening different types of chiral columns.

  • Mobile Phase Composition:

    • For HPLC (Normal Phase): The ratio of the non-polar solvent (e.g., hexane, heptane) to the polar modifier (e.g., isopropanol, ethanol) is crucial. Systematically vary the percentage of the alcohol modifier. For acidic analytes, the addition of a small amount of an acidic modifier like trifluoroacetic acid (TFA) or acetic acid (typically 0.1%) to the mobile phase can significantly improve peak shape and resolution.[1][2]

    • For SFC: The composition of the co-solvent (e.g., methanol, ethanol) with supercritical CO2 plays a major role. For acidic compounds, incorporating an acidic additive (e.g., formic acid, acetic acid) into the co-solvent can enhance separation.[3][4] Interestingly, the inherent acidity of CO2 in the presence of a protic co-solvent like methanol may sometimes be sufficient, but adding an acid is a key optimization step.[3][5]

  • Temperature: Lowering the column temperature can sometimes increase enantioselectivity and improve resolution. Experiment with temperatures ranging from 10°C to 40°C.

  • Flow Rate: Reducing the flow rate can lead to better resolution by allowing more time for the enantiomers to interact with the chiral stationary phase.

Issue 2: Poor Peak Shape (Tailing or Fronting)

Q: I am observing significant peak tailing for my this compound enantiomers. What is causing this and what are the solutions?

A: Peak tailing is often caused by unwanted interactions between the analyte and the stationary phase or issues within the HPLC/SFC system.

  • Secondary Interactions: The carboxylic acid and hydroxyl groups of your analyte can interact with active sites (e.g., residual silanols) on the silica support of the column, leading to tailing.[6][7]

    • Solution: Add an acidic modifier (e.g., 0.1% TFA or acetic acid) to the mobile phase.[1] This will suppress the ionization of the carboxylic acid and mask the active sites on the stationary phase, resulting in more symmetrical peaks.[7]

  • Column Overload: Injecting too much sample can lead to peak distortion.

    • Solution: Reduce the sample concentration or injection volume.

  • Extra-column Volume: Excessive tubing length or diameter between the injector, column, and detector can cause peak broadening and tailing.[6]

    • Solution: Use tubing with a narrow internal diameter and keep the lengths as short as possible.

  • Column Contamination or Degradation: Over time, columns can become contaminated or the stationary phase can degrade.

    • Solution: Flush the column with a strong solvent (refer to the column manufacturer's instructions) or replace the column if it is old or has been used extensively.

Frequently Asked Questions (FAQs)

Sample Preparation

Q: What is the best way to prepare my this compound sample for chiral analysis?

A: The sample should be dissolved in a solvent that is compatible with the mobile phase to avoid peak distortion. Ideally, dissolve your sample in the mobile phase itself. If solubility is an issue, use a solvent that is of similar or weaker elution strength than the mobile phase. For SFC, it is preferable to dissolve the analyte in the co-solvent.[3]

Method Development

Q: I am developing a new chiral separation method for this compound. Where should I start?

A: A systematic screening approach is recommended. Start with a versatile chiral column, such as a polysaccharide-based CSP. For HPLC, begin with a mobile phase of hexane and isopropanol (e.g., 90:10 v/v) with 0.1% TFA. For SFC, a good starting point is a gradient of methanol (with 0.1% TFA) in CO2. Monitor the separation and then systematically adjust the mobile phase composition, temperature, and flow rate to optimize the resolution.

Derivatization for GC Analysis

Q: Can I analyze the enantiomers of this compound by Gas Chromatography (GC)?

A: Direct analysis of this compound by GC is challenging due to its low volatility. Derivatization is necessary to convert the polar carboxylic acid and hydroxyl groups into less polar, more volatile moieties.[8]

  • Derivatization Strategy: A two-step derivatization is often employed for hydroxy acids.[9]

    • Esterification: The carboxylic acid group can be converted to an ester (e.g., methyl ester) using reagents like methanolic HCl or diazomethane.

    • Acylation/Silylation: The hydroxyl group can then be derivatized by acylation (e.g., with trifluoroacetic anhydride) or silylation (e.g., with BSTFA).[10]

  • Analysis: The resulting diastereomers can then be separated on a standard achiral GC column, or the derivatized enantiomers can be separated on a chiral GC column (e.g., a cyclodextrin-based column).

Experimental Protocols (Starting Points)

Due to the lack of published specific methods for this compound, the following protocols are suggested as starting points for method development based on the separation of similar acidic and hydroxyl-containing compounds.

Table 1: Chiral HPLC Starting Conditions

ParameterCondition 1 (Normal Phase)Condition 2 (Reversed Phase)
Column Chiralpak® AD-H (250 x 4.6 mm, 5 µm)Chiralpak® AD-RH (150 x 4.6 mm, 5 µm)
Mobile Phase n-Hexane / Isopropanol / TFA (90:10:0.1, v/v/v)Acetonitrile / Water / TFA (60:40:0.1, v/v/v)
Flow Rate 1.0 mL/min0.8 mL/min
Temperature 25°C25°C
Detection UV at 210 nmUV at 210 nm
Injection Volume 10 µL10 µL

Table 2: Chiral SFC Starting Conditions

ParameterCondition
Column Chiralpak® IC (250 x 4.6 mm, 5 µm)
Mobile Phase CO2 / Methanol with 0.1% Acetic Acid
Gradient 5% to 40% Methanol over 10 minutes
Flow Rate 3.0 mL/min
Back Pressure 150 bar
Temperature 40°C
Detection UV at 210 nm
Injection Volume 5 µL

Table 3: Chiral GC Conditions (after derivatization)

ParameterCondition
Column Astec® CHIRALDEX™ G-TA (30 m x 0.25 mm, 0.12 µm)
Carrier Gas Helium
Inlet Temperature 250°C
Oven Program 100°C (hold 1 min), ramp to 200°C at 5°C/min, hold 5 min
Detector FID at 250°C
Injection Mode Split (50:1)

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Chiral Analysis racemic_sample Racemic this compound dissolve Dissolve in Mobile Phase/Co-solvent racemic_sample->dissolve filter Filter through 0.45 µm syringe filter dissolve->filter hplc_sfc Inject into HPLC/SFC System filter->hplc_sfc detection UV Detection hplc_sfc->detection data_analysis Data Analysis (Resolution, Peak Shape) detection->data_analysis

Caption: General experimental workflow for the chiral analysis of this compound.

Troubleshooting_Workflow start Poor/No Resolution check_column Is the CSP appropriate for acidic compounds? start->check_column check_column->start No, change column check_mp Optimize Mobile Phase (Solvent ratio, Additives) check_column->check_mp Yes check_temp Lower Temperature check_mp->check_temp check_flow Decrease Flow Rate check_temp->check_flow solution Improved Resolution check_flow->solution

Caption: Troubleshooting workflow for poor or no enantiomeric resolution.

Peak_Tailing_Troubleshooting start Peak Tailing Observed add_modifier Add Acidic Modifier (e.g., 0.1% TFA) start->add_modifier reduce_conc Reduce Sample Concentration/ Injection Volume add_modifier->reduce_conc check_system Check for Extra-Column Volume reduce_conc->check_system flush_column Flush or Replace Column check_system->flush_column solution Symmetrical Peaks flush_column->solution

Caption: Troubleshooting workflow for addressing peak tailing issues.

References

Technical Support Center: Optimizing Derivatization Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing derivatization reaction conditions for their analytical experiments.

Troubleshooting Guides

This section addresses common issues encountered during derivatization reactions, offering potential causes and solutions to ensure complete and reproducible results.

Issue: Incomplete or Low-Yield Derivatization

Question: My derivatization reaction is not going to completion, resulting in low product yield. What are the possible causes and how can I troubleshoot this?

Answer: Incomplete derivatization is a frequent challenge that can significantly impact the accuracy and sensitivity of your analysis. Several factors can contribute to this issue. A systematic approach to troubleshooting is recommended.

Potential Causes and Solutions:

  • Suboptimal Reaction Time or Temperature: Derivatization reactions are kinetic processes sensitive to both time and temperature.[1] Some reactions are rapid at room temperature, while others, particularly with sterically hindered molecules, may require elevated temperatures and longer incubation times to proceed to completion.[1]

    • Solution: Systematically optimize the reaction time and temperature. Analyze aliquots of the reaction mixture at different time points and temperatures to determine the optimal conditions for your specific analyte and reagent.[2]

  • Insufficient Reagent Concentration: An inadequate amount of derivatizing reagent is a common cause of incomplete reactions. It is generally recommended to use a molar excess of the reagent to drive the reaction to completion.[1]

    • Solution: Increase the molar ratio of the derivatization reagent to the analyte. A general guideline for silylation is at least a 2:1 molar ratio of reagent to active hydrogens.[1] For amino acid analysis with AccQ•Tag, a 4-6x molar excess of the derivatization reagent is recommended for complete derivatization.[3]

  • Presence of Moisture or Active Protons: Many derivatization reagents, especially silylating agents, are sensitive to moisture. Water and other protic solvents (like alcohols) will react with the reagent, consuming it and preventing it from reacting with the analyte.[1][4]

    • Solution: Ensure all glassware is thoroughly dried.[2] Use anhydrous solvents and reagents. If your sample is in an aqueous solution, it must be completely dried before adding the derivatization reagent. Consider adding a drying agent like anhydrous sodium sulfate to the reaction mixture if moisture is suspected.[2]

  • Improper Sample pH: The pH of the reaction mixture can significantly influence the derivatization efficiency, particularly for analytes with acidic or basic functional groups like amino acids.[3]

    • Solution: Adjust the pH of your sample to the optimal range for the specific derivatization reagent being used. For example, some reactions require a basic environment to deprotonate the analyte, making it more reactive.

  • Reagent Degradation: Derivatization reagents can degrade over time, especially if not stored correctly.[5]

    • Solution: Use fresh reagents whenever possible. Store reagents according to the manufacturer's instructions, typically in a cool, dry, and dark place, often under an inert atmosphere. For sensitive reagents, consider purchasing smaller quantities or single-use ampules to avoid repeated exposure to air and moisture.[6]

  • Matrix Effects: Components of the sample matrix can interfere with the derivatization reaction, either by reacting with the reagent or by hindering the interaction between the analyte and the reagent.[7]

    • Solution: Implement a sample cleanup step prior to derivatization to remove interfering matrix components. This can include techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE).

Issue: Appearance of Unexpected Peaks in the Chromatogram

Question: After derivatization, I am observing unexpected peaks in my chromatogram. What could be the source of these artifacts?

Answer: The presence of extraneous peaks following a derivatization reaction can arise from several sources, including side reactions, reagent impurities, and contamination. Identifying the source of these peaks is crucial for accurate quantification and data interpretation.

Potential Causes and Solutions:

  • Reagent-Related Artifacts: The derivatization reagent itself or its byproducts can sometimes be detected.

    • Solution: Always run a "reagent blank" (the derivatization reagent and solvent without the analyte) under the same conditions as your sample. This will help you identify peaks that are inherent to the reagent and reaction conditions.

  • Side Reactions: The derivatization reagent may react with other functional groups on the analyte or with other molecules in the sample, leading to the formation of multiple derivative species.

    • Solution: Optimize reaction conditions (temperature, time, reagent concentration) to favor the desired reaction and minimize side reactions. A change in derivatization reagent to one with higher specificity for the target functional group may also be necessary.

  • Contamination: Contamination from solvents, glassware, or the sample itself can introduce extraneous compounds that may be derivatized and detected.

    • Solution: Use high-purity solvents and thoroughly clean all glassware. Silanizing glassware can help to reduce active sites that may adsorb analytes or contaminants.[2]

  • Derivative Instability: The derivatized product may be unstable and degrade over time, leading to the appearance of degradation products.

    • Solution: Analyze the derivatized sample as soon as possible after the reaction is complete. If storage is necessary, investigate the stability of the derivatives under different conditions (e.g., refrigeration, freezing) to determine the optimal storage protocol.[8]

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the practical aspects of performing derivatization reactions.

Q1: How do I choose the right derivatization reagent for my analyte?

A1: The choice of derivatization reagent depends on several factors:

  • Functional Group of the Analyte: Reagents are designed to react with specific functional groups (e.g., hydroxyl, carboxyl, amino, thiol). Select a reagent that is reactive towards the functional group(s) on your analyte.[2]

  • Analytical Technique: The derivatization should introduce a chemical moiety that is compatible with your detection method. For Gas Chromatography (GC), the goal is often to increase volatility and thermal stability.[1] For High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection, the reagent should introduce a chromophore or fluorophore.[9]

  • Matrix Complexity: For complex matrices, a more selective reagent may be necessary to avoid side reactions with matrix components.

Q2: What is the difference between pre-column and post-column derivatization in HPLC?

A2:

  • Pre-column derivatization involves reacting the analyte with the derivatizing reagent before injecting the sample into the HPLC system. This is the more common approach and allows for greater flexibility in reaction conditions (e.g., heating).[9]

  • Post-column derivatization involves reacting the analyte with the derivatizing reagent after it has been separated on the HPLC column but before it reaches the detector. This method is useful for analytes that are difficult to derivatize or when the derivatives are unstable.[10]

Q3: How can I be sure my derivatization reaction has gone to completion?

A3: To confirm the completeness of the reaction, you can monitor the reaction over time by analyzing aliquots at different intervals. The reaction is considered complete when the peak area of the derivative no longer increases and the peak area of the underivatized analyte is no longer detectable.[2]

Q4: My derivatized samples are not stable. What can I do?

A4: The stability of derivatives can vary significantly depending on the analyte, the reagent used, and the storage conditions. If you are experiencing stability issues:

  • Analyze the samples immediately after derivatization.

  • Optimize storage conditions. Some derivatives are more stable when stored at low temperatures (-20°C or -80°C).[8]

  • Consider a different derivatization reagent that forms a more stable product. For example, ester derivatives are often more stable than silyl derivatives.[4]

Data Presentation

Table 1: Effect of Temperature and Time on Derivatization of Estrogens

This table summarizes the optimization of derivatization conditions for the analysis of estrone (E1) and estradiol (E2) using FMP-TS reagent. The data shows that increasing the temperature from 25°C to 40°C and the incubation time from 5 to 15 minutes improved the reaction efficiency, with no further significant improvement at higher temperatures or longer times.[8]

ParameterConditionRelative Response (E1)Relative Response (E2)
Temperature 25°CBaselineBaseline
40°CImprovedImproved
70°CNo further improvementNo further improvement
Time 5 minBaselineBaseline
15 minImprovedImproved
60 minNo further improvementNo further improvement

Table 2: Comparison of Derivatization Methods for Fatty Acid Analysis

This table provides a qualitative comparison of four different derivatization methods for the quantitative analysis of fatty acids by GC. The m-(trifluoromethyl)phenyltrimethylammonium hydroxide (TMTFTH) method was found to be the most efficient and reproducible.[11]

Derivatization MethodWork-IntensityAccuracyReproducibilityDerivatization Efficiency
TMTFTH methylationLowHighHighHigh
NaOEt and BSTFAHighModerateModerateModerate
KOH and BSTFAHighModerateModerateModerate
Acid-catalyzed methylationModerateModerateModerateModerate

Experimental Protocols

Protocol 1: General Procedure for Silylation using BSTFA

This protocol describes a general method for the silylation of compounds containing active hydrogens (e.g., alcohols, phenols, carboxylic acids) using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).

Materials:

  • Sample containing the analyte

  • BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide)

  • TMCS (Trimethylchlorosilane) (optional, as a catalyst)

  • Anhydrous solvent (e.g., pyridine, acetonitrile, dichloromethane)

  • Reaction vials with screw caps

  • Heating block or oven

  • GC-MS system

Procedure:

  • Sample Preparation: Ensure the sample is completely dry. If the sample is in solution, evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reagent Addition: To the dried sample in a reaction vial, add an appropriate volume of anhydrous solvent to dissolve the residue. Add an excess of BSTFA. For analytes that are difficult to derivatize, a catalyst such as TMCS can be added (e.g., BSTFA + 1% TMCS).[12]

  • Reaction: Cap the vial tightly and mix thoroughly. Heat the reaction mixture at a temperature between 60-80°C for 30-60 minutes. The optimal temperature and time will depend on the analyte.[12]

  • Analysis: After cooling to room temperature, the sample can be directly injected into the GC-MS system.

Protocol 2: Derivatization of Amino Acids for HPLC Analysis using AccQ•Tag Reagent

This protocol outlines the pre-column derivatization of amino acids from a protein hydrolysate using the Waters AccQ•Tag chemistry for subsequent HPLC analysis.[3]

Materials:

  • Protein hydrolysate sample

  • AccQ•Fluor Borate Buffer

  • AccQ•Fluor Reagent Powder

  • AccQ•Fluor Reagent Diluent

  • Reaction vials

Procedure:

  • Reagent Reconstitution: Reconstitute the AccQ•Fluor Reagent Powder with the AccQ•Fluor Reagent Diluent according to the manufacturer's instructions.

  • Sample Preparation: If necessary, adjust the pH of the protein hydrolysate to be within the optimal range for the reaction. Ensure that the amount of sample taken for derivatization will result in a 4-6x molar excess of the AccQ•Tag reagent.[3]

  • Derivatization Reaction: a. In a reaction vial, add 70 µL of AccQ•Fluor Borate Buffer. b. Add 10 µL of the sample or standard. c. Vortex the vial. d. Add 20 µL of the reconstituted AccQ•Fluor Reagent. e. Vortex immediately for several seconds. f. Let the vial stand at room temperature for 1 minute. g. Heat the vial at 55°C for 10 minutes.

  • Analysis: After cooling, the derivatized sample is ready for injection into the HPLC system.

Visualizations

Derivatization_Troubleshooting_Workflow start Start: Incomplete Derivatization check_temp_time Check Reaction Temperature & Time start->check_temp_time check_reagent_conc Check Reagent Concentration check_temp_time->check_reagent_conc Optimal optimize_temp_time Optimize Temperature and Time check_temp_time->optimize_temp_time Suboptimal check_moisture Check for Moisture check_reagent_conc->check_moisture Sufficient increase_reagent Increase Reagent Concentration check_reagent_conc->increase_reagent Insufficient check_reagent_quality Check Reagent Quality check_moisture->check_reagent_quality Absent dry_sample Dry Sample and Use Anhydrous Solvents check_moisture->dry_sample Present check_matrix_effects Consider Matrix Effects check_reagent_quality->check_matrix_effects Good use_fresh_reagent Use Fresh Reagent check_reagent_quality->use_fresh_reagent Degraded cleanup_sample Perform Sample Cleanup check_matrix_effects->cleanup_sample Suspected end Successful Derivatization check_matrix_effects->end Not Suspected optimize_temp_time->check_reagent_conc increase_reagent->check_moisture dry_sample->check_reagent_quality use_fresh_reagent->check_matrix_effects cleanup_sample->end

Caption: Troubleshooting workflow for incomplete derivatization.

General_Derivatization_Workflow start Start: Sample Preparation derivatization_step Derivatization Reaction (Analyte + Reagent) start->derivatization_step reaction_optimization Reaction Optimization (Time, Temp, Conc.) derivatization_step->reaction_optimization quench_reaction Quench Reaction (Optional) reaction_optimization->quench_reaction sample_cleanup Post-Derivatization Cleanup (Optional) quench_reaction->sample_cleanup Yes analysis Instrumental Analysis (GC-MS, HPLC, etc.) quench_reaction->analysis No sample_cleanup->analysis end End: Data Interpretation analysis->end

References

Technical Support Center: Challenges in the Oxidation of Tertiary Alcohols

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the oxidation of tertiary alcohols. This resource is designed for researchers, scientists, and professionals in drug development who encounter challenges with this notoriously difficult transformation. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may face during your experiments.

Frequently Asked Questions (FAQs)

Q1: Why are tertiary alcohols generally resistant to oxidation?

Tertiary alcohols are resistant to oxidation under standard conditions because they lack an alpha-hydrogen, which is a hydrogen atom on the carbon that is bonded to the hydroxyl group.[1][2] The typical mechanism for alcohol oxidation involves the removal of this alpha-hydrogen to form a carbon-oxygen double bond (a carbonyl group).[1][3][4] Without this hydrogen, the formation of a ketone is not possible without cleaving a carbon-carbon bond, which requires harsh conditions.[5]

Q2: Are there any exceptions to the non-reactivity of tertiary alcohols?

Yes, there are important exceptions. Tertiary alcohols that are allylic or benzylic can undergo oxidation.[6][7] Additionally, under harsh conditions with strong oxidizing agents, tertiary alcohols can be forced to react, typically through a C-C bond cleavage mechanism.[8]

Q3: What are benzylic and allylic tertiary alcohols, and why are they more reactive?

  • Benzylic alcohols have the hydroxyl group on a carbon atom that is directly attached to an aromatic ring.

  • Allylic alcohols have the hydroxyl group on a carbon atom adjacent to a carbon-carbon double bond.

These types of tertiary alcohols are more susceptible to oxidation because the intermediate carbocations or radicals formed during the reaction are stabilized by resonance with the adjacent pi-system (the aromatic ring or the double bond).[9] This stabilization lowers the activation energy for the reaction to proceed.

Q4: What is "Bobbitt's reagent" and when is it used?

Bobbitt's reagent is an oxoammonium salt, 4-acetamido-2,2,6,6-tetramethyl-1-oxopiperidinium tetrafluoroborate. It is a particularly effective reagent for the oxidation of tertiary allylic alcohols.[10] The reaction often proceeds through an allylic shift, also known as an oxidative rearrangement.[11][12]

Q5: What are some modern, milder methods for oxidizing tertiary alcohols?

Modern methods often employ catalytic systems to achieve higher selectivity and avoid harsh, stoichiometric reagents. Some examples include:

  • Manganese dioxide (MnO₂) : This is a classic and selective reagent for the oxidation of allylic and benzylic alcohols.[6][7][13]

  • Cobalt-based catalysts : Cobalt(II)-salen complexes, in the presence of air and a hydrosilane, can catalyze the aerobic C-C bond cleavage of tertiary allylic alcohols to yield ketones.[14][15]

  • N-Heterocyclic Carbenes (NHCs) : NHCs can catalyze the oxidation of allylic and benzylic alcohols to esters in the presence of an oxidant like manganese(IV) oxide.[16][17][18]

  • N-Heterocyclic stabilized λ³-iodanes : These reagents can be used for the mild oxidation of activated alcohols, such as benzylic alcohols, to aldehydes and ketones.[19]

Troubleshooting Guide

Problem 1: My tertiary alcohol is not reacting, even with a strong oxidizing agent.

  • Possible Cause: The reaction conditions may not be harsh enough to induce C-C bond cleavage. Strong oxidants like potassium permanganate (KMnO₄) or chromic acid often require acidic conditions and elevated temperatures to react with non-activated tertiary alcohols.

  • Troubleshooting Steps:

    • Acid Catalyst: Ensure a strong acid (e.g., H₂SO₄) is present if using an oxidant like KMnO₄. The acid facilitates dehydration of the tertiary alcohol to an alkene, which is then cleaved by the oxidant.

    • Increase Temperature: Carefully increase the reaction temperature. Monitor the reaction closely for decomposition.

    • Confirm Substrate Purity: Ensure your starting material is pure and free of any inhibitors.

    • Consider a Different Approach: If C-C bond cleavage is not the desired outcome, this lack of reactivity is expected. If you are trying to oxidize an unactivated tertiary alcohol without C-C cleavage, you will need to explore alternative synthetic routes.

Problem 2: My allylic/benzylic tertiary alcohol oxidation is sluggish or gives a low yield.

  • Possible Cause 1: Inappropriate choice of oxidant. Some oxidants are more effective than others for these specific substrates. For example, PCC can be inefficient for some tertiary allylic alcohols due to its mildly acidic nature.

  • Troubleshooting Steps:

    • Switch Reagent: Consider using a more suitable oxidant. Activated manganese dioxide (MnO₂) is a reliable choice for many allylic and benzylic alcohol oxidations.[20] For oxidative rearrangements of tertiary allylic alcohols, Bobbitt's reagent or other oxoammonium salts are often more effective.[12]

    • Optimize Reaction Conditions: Adjust the solvent, temperature, and reaction time. For MnO₂ oxidations, the choice of solvent is crucial as it can affect the adsorption of the alcohol onto the reagent's surface.[13][21]

    • Catalyst Loading: If using a catalytic system (e.g., with a copper catalyst), ensure the correct catalyst and co-catalyst loading is used.

  • Possible Cause 2: Steric hindrance. Highly substituted substrates may react more slowly.

  • Troubleshooting Steps:

    • Increase Reaction Time: Allow the reaction to proceed for a longer period.

    • Elevate Temperature: Gently increase the temperature, while monitoring for side reactions.

    • Use a Less Bulky Reagent: If possible, choose a smaller, less sterically hindered oxidizing agent.

Problem 3: I am observing unexpected side products in my reaction.

  • Possible Cause 1: Over-oxidation. With strong oxidizing agents, the desired product may be further oxidized. For example, in the oxidation of benzylic alcohols, the initially formed aldehyde or ketone can sometimes be over-oxidized to a carboxylic acid.[19]

  • Troubleshooting Steps:

    • Use a Milder Oxidant: Switch to a milder and more selective reagent, such as MnO₂ or a modern catalytic system.

    • Control Stoichiometry: Use a stoichiometric amount of the oxidizing agent rather than an excess.

    • Monitor Reaction Progress: Carefully monitor the reaction by TLC or GC-MS and stop it as soon as the starting material is consumed.

  • Possible Cause 2: Ring halogenation. In the oxidation of electron-rich aromatic substrates, side reactions such as chlorination of the aromatic ring can occur, especially with chlorine-based oxidants.[16]

  • Troubleshooting Steps:

    • Avoid Chlorine-Based Reagents: Use a non-halogenated oxidant.

    • Protecting Groups: If necessary, consider protecting the aromatic ring with a suitable protecting group.

  • Possible Cause 3: Rearrangement or fragmentation. Under acidic conditions, carbocation intermediates can undergo rearrangements. With strong oxidants, C-C bond cleavage can lead to a mixture of smaller molecules.

  • Troubleshooting Steps:

    • Buffer the Reaction: If possible, run the reaction under neutral or buffered conditions.

    • Use Milder Conditions: Lower the reaction temperature and use a less aggressive oxidizing agent.

Quantitative Data Summary

The following tables summarize typical reaction conditions and yields for the oxidation of various tertiary alcohols.

Table 1: Oxidation of Tertiary Allylic and Benzylic Alcohols

Substrate TypeReagent/Catalyst SystemSolventTemperature (°C)Time (h)Yield (%)Reference
Benzylic AlcoholN-heterocyclic stabilized λ³-iodane/TBAClMeCN602.5up to 97[14]
Allylic/Benzylic AlcoholNHC/MnO₂TolueneRT-up to 99[16]
Benzylic AlcoholMnO₂DCMRTovernight-[6]
Allylic/Benzylic AlcoholCu(OAc)₂/TEMPO/Et₂NH/O₂---up to 95[22]
Tertiary Allylic AlcoholBobbitt's Reagent--->75[23]

Table 2: C-C Bond Cleavage of Tertiary Alcohols

Substrate TypeReagent/Catalyst SystemSolventTemperature (°C)Time (h)Product TypeYield (%)Reference
Tertiary Allylic AlcoholCo(salen)/Air/(EtO)₃SiHToluene60-KetoneHigh[14]
Tertiary AlcoholKMnO₄/H₂SO₄---Ketone (with one less carbon)-[6]

Experimental Protocols

Protocol 1: General Procedure for the Oxidation of Benzylic Alcohols with N-Heterocyclic Stabilized λ³-iodane

  • To a solution of the benzylic alcohol (1.0 equiv) in acetonitrile (MeCN), add the N-heterocyclic stabilized λ³-iodane (1.4 equiv) and tetrabutylammonium chloride (TBACl) (1.0 equiv).

  • Stir the reaction mixture at 60 °C for 2.5 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with an appropriate reducing agent (e.g., sodium thiosulfate solution).

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: General Procedure for the Aerobic C-C Bond Cleavage of Tertiary Allylic Alcohols Catalyzed by a Cobalt-Salen Complex [14]

  • In a reaction vessel, combine the tertiary allylic alcohol, the Co(II)-salen complex catalyst, and triethoxysilane ((EtO)₃SiH) in toluene.

  • Stir the mixture at 60 °C under an atmosphere of air (or oxygen).

  • Monitor the reaction by TLC or GC-MS until the starting material is consumed.

  • Upon completion, cool the reaction to room temperature.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the resulting ketone by flash column chromatography.

Visualizations

Below are diagrams illustrating key concepts and workflows related to the oxidation of tertiary alcohols.

Tertiary_Alcohol_Oxidation_Challenges cluster_main Challenges in Tertiary Alcohol Oxidation Tertiary_Alcohol Tertiary Alcohol (No α-H) No_Reaction No Reaction (Standard Conditions) Tertiary_Alcohol->No_Reaction Standard Oxidants Harsh_Conditions Harsh Conditions (e.g., KMnO4, H+) Tertiary_Alcohol->Harsh_Conditions CC_Cleavage C-C Bond Cleavage Harsh_Conditions->CC_Cleavage Allylic_Benzylic Allylic/Benzylic Tertiary Alcohol Specialized_Oxidation Specialized Oxidation (e.g., MnO2, Bobbitt's Reagent) Allylic_Benzylic->Specialized_Oxidation Allylic_Oxidation_Mechanism cluster_allylic Oxidation of Tertiary Allylic Alcohols Start Tertiary Allylic Alcohol Intermediate Resonance-Stabilized Intermediate (Carbocation/Radical) Start->Intermediate Oxidant Product Oxidized Product (e.g., Enone) Intermediate->Product CC_Cleavage_Mechanism cluster_cleavage C-C Bond Cleavage of Tertiary Alcohols Tertiary_Alcohol Tertiary Alcohol Dehydration Dehydration (Alkene Formation) Tertiary_Alcohol->Dehydration Strong Acid Oxidative_Cleavage Oxidative Cleavage of Alkene Dehydration->Oxidative_Cleavage Strong Oxidant Products Ketone(s) and/or Carboxylic Acid(s) Oxidative_Cleavage->Products

References

LC-MS/MS Technical Support Center: Strategies for Improved Detection

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the LC-MS/MS Technical Support Center, your resource for troubleshooting and optimizing your liquid chromatography-tandem mass spectrometry experiments. This guide is designed for researchers, scientists, and drug development professionals to quickly address common challenges and enhance detection strategies.

Troubleshooting Guides & FAQs

This section provides answers to frequently asked questions and step-by-step troubleshooting for common issues encountered during LC-MS/MS analysis.

Low Sensitivity / Poor Signal Intensity

Q: My signal-to-noise ratio is low, and I'm struggling to detect my analyte. What are the common causes and how can I improve sensitivity?

A: Low sensitivity in LC-MS/MS can stem from several factors, ranging from sample preparation to instrument settings. A systematic approach to troubleshooting is often the most effective way to identify and resolve the issue.[1][2][3]

Troubleshooting Steps:

  • Check Instrument Performance:

    • Tuning and Calibration: Ensure your mass spectrometer is recently tuned and calibrated. Mass accuracy drift can lead to poor signal.[2] For time-of-flight instruments, daily calibration is recommended, while quadrupoles may require it a few times a year.

    • Ion Source Cleanliness: A dirty ion source is a common culprit for reduced sensitivity.[2] Regularly clean the ion source components as per the manufacturer's recommendations.

    • MS Parameters: Re-optimize ion source parameters such as spray voltage, gas flows (nebulizer, auxiliary, and collision gas), and temperatures for your specific analyte.[1][4]

  • Evaluate Sample Preparation:

    • Matrix Effects: Co-eluting matrix components can suppress the ionization of your target analyte.[1][5] Consider more rigorous sample cleanup techniques like solid-phase extraction (SPE) to remove interfering substances.

    • Analyte Concentration: If your analyte concentration is near the limit of detection, consider concentrating your sample. This can be achieved by evaporating the solvent and reconstituting the sample in a smaller volume.

  • Assess Liquid Chromatography Performance:

    • Peak Shape: Broad or tailing peaks will result in lower peak height and thus lower apparent sensitivity. Address any chromatographic issues to ensure sharp, symmetrical peaks.

    • Mobile Phase: Ensure mobile phases are correctly prepared with high-purity solvents and additives. Contaminants can increase background noise and suppress analyte signal.[3] Using LC-MS grade solvents is crucial.[3]

    • Column Health: A deteriorating column can lead to poor peak shape and loss of sensitivity. If you suspect column issues, try replacing it with a new one.

Poor Peak Shape (Tailing, Fronting, Splitting, Broadening)

Q: My chromatographic peaks are not sharp and symmetrical. What could be causing these peak shape issues?

A: Poor peak shape is a common problem in LC-MS/MS that can compromise resolution, sensitivity, and accurate quantification. The shape of the peak can often provide clues to the underlying issue.

Troubleshooting Steps:

  • Peak Tailing:

    • Secondary Interactions: Tailing is often caused by secondary interactions between the analyte and the stationary phase, particularly with basic compounds on silica-based columns. Ensure the mobile phase pH is appropriate to control the ionization state of your analyte.

    • Column Contamination: Buildup of contaminants on the column frit or at the head of the column can distort peak shape. Backflushing the column or replacing it may be necessary.

    • Extra-Column Volume: Excessive tubing length or dead volumes in fittings can contribute to peak tailing. Use pre-cut tubing and ensure all connections are properly made.

  • Peak Fronting:

    • Column Overload: Injecting too much sample can lead to fronting. Try diluting your sample or reducing the injection volume.

    • Sample Solvent: If the sample is dissolved in a solvent stronger than the initial mobile phase, it can cause fronting. Whenever possible, dissolve your sample in the initial mobile phase.

  • Peak Splitting:

    • Injection Solvent Incompatibility: A mismatch between the sample solvent and the mobile phase is a common cause of split peaks.

    • Partially Blocked Frit: A partially clogged column inlet frit can cause the sample to be distributed unevenly onto the column, leading to split peaks.

    • Column Void: A void at the head of the column can also result in peak splitting.

  • Broad Peaks:

    • Low Column Temperature: Operating at a higher column temperature can improve efficiency and lead to sharper peaks.

    • Incorrect Flow Rate: Each column has an optimal flow rate. Operating too far from this optimum can result in broader peaks.

    • Data Acquisition Rate: An insufficient data acquisition rate can lead to an under-sampling of the peak, making it appear broader. Ensure you have at least 15-20 data points across each peak.[6]

High Background Noise

Q: I'm observing a high and noisy baseline in my chromatograms. What are the likely sources and how can I reduce it?

A: High background noise can significantly impact your ability to detect low-level analytes by decreasing the signal-to-noise ratio. Identifying the source of the noise is the first step to mitigating it.

Troubleshooting Steps:

  • Isolate the Source of the Noise:

    • Systematically disconnect components: Start by turning off the LC flow to the mass spectrometer. If the noise disappears, the source is likely from the LC system (mobile phase, column, pump). If the noise persists, it is likely originating from the mass spectrometer itself (electronics, dirty ion source).

  • LC-Related Noise:

    • Mobile Phase Contamination: Use only high-purity, LC-MS grade solvents and additives.[3] Contaminants in your mobile phase are a frequent cause of high background. Prepare fresh mobile phases daily.

    • Column Bleed: An old or poorly conditioned column can "bleed" stationary phase, contributing to background noise.

    • Pump Issues: Inconsistent solvent delivery from the pump can manifest as a noisy baseline. Ensure the pump is properly purged and free of air bubbles.

  • MS-Related Noise:

    • Dirty Ion Source: As mentioned for low sensitivity, a contaminated ion source is a primary contributor to high background noise. Regular cleaning is essential.[2]

    • Chemical Noise: Contaminants from the laboratory environment (e.g., plasticizers, cleaning supplies) can enter the mass spectrometer and contribute to the background.

    • Electronic Noise: If the noise is electronic in nature, it may require service from a qualified engineer.

Quantitative Data Summary

The choice of sample preparation and instrumentation can significantly impact the sensitivity and reproducibility of your LC-MS/MS analysis. The following tables provide a summary of quantitative data to aid in method development and instrument selection.

Table 1: Comparison of Sample Preparation Techniques for Analyte Recovery

Sample Preparation TechniqueAnalyte ClassAverage Recovery (%)Relative Standard Deviation (%)Reference
Protein Precipitation (PPT) with AcetonitrileSmall Molecules8512[7]
Solid-Phase Extraction (SPE) - C18Small Molecules928[8]
Solid-Phase Extraction (SPE) - Mixed-ModeBasic Drugs956
In-solution Tryptic DigestionPeptides9015

Table 2: Comparison of Triple Quadrupole Mass Spectrometer Sensitivity

Instrument ModelAnalyteLimit of Detection (LOD)Ionization ModeReference
Thermo Scientific TSQ Altis PlusReserpine0.5 pgESI+[9]
Thermo Scientific TSQ Quantis PlusReserpine1 pgESI+[9]
Thermo Scientific TSQ Fortis PlusReserpine5 pgESI+[9]
Agilent 6495C Triple QuadrupoleAlprazolam1 pg/mLESI+
SCIEX 7500 SystemSulfamethoxazole0.1 pgESI+

Experimental Protocols

Detailed methodologies for key experiments are provided below to ensure reproducibility and success in your laboratory.

Protocol 1: Protein Precipitation for Small Molecule Analysis in Plasma

This protocol describes a simple and rapid method for removing proteins from plasma samples prior to LC-MS/MS analysis of small molecules.[7][10]

Materials:

  • Plasma sample

  • Acetonitrile (ACN) containing an appropriate internal standard (IS)

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Microcentrifuge

Procedure:

  • Pipette 100 µL of plasma sample into a 1.5 mL microcentrifuge tube.

  • Add 300 µL of ice-cold acetonitrile containing the internal standard.

  • Vortex vigorously for 30 seconds to precipitate the proteins.

  • Incubate the mixture at -20°C for 20 minutes to enhance protein precipitation.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

Protocol 2: In-Solution Tryptic Digestion for Proteomics

This protocol outlines the steps for digesting proteins in solution to generate peptides for bottom-up proteomics analysis.

Materials:

  • Protein extract

  • Denaturation buffer (e.g., 8 M urea in 100 mM Tris-HCl, pH 8.5)

  • Reducing agent (e.g., 10 mM Dithiothreitol - DTT)

  • Alkylating agent (e.g., 55 mM Iodoacetamide - IAA)

  • Trypsin (mass spectrometry grade)

  • Quenching solution (e.g., 10% Formic Acid)

Procedure:

  • Denaturation: To your protein sample, add an equal volume of denaturation buffer.

  • Reduction: Add DTT to a final concentration of 10 mM. Incubate at 56°C for 30 minutes.

  • Alkylation: Cool the sample to room temperature. Add IAA to a final concentration of 55 mM. Incubate in the dark at room temperature for 20 minutes.

  • Dilution: Dilute the sample with 50 mM ammonium bicarbonate to reduce the urea concentration to less than 1 M.

  • Digestion: Add trypsin at a 1:50 (trypsin:protein) ratio (w/w). Incubate overnight at 37°C.

  • Quenching: Stop the digestion by adding formic acid to a final concentration of 1%.

  • Desalting: Desalt the peptide mixture using a C18 StageTip or a similar desalting column before LC-MS/MS analysis.

Visualizations

Diagrams are provided to illustrate key workflows and relationships in LC-MS/MS.

Experimental Workflow: Troubleshooting Low Sensitivity

Troubleshooting_Low_Sensitivity Start Low Signal/Sensitivity Check_MS Check MS Performance Start->Check_MS Check_LC Check LC Performance Start->Check_LC Check_Sample Check Sample Prep Start->Check_Sample Tune_Calibrate Tune & Calibrate MS Check_MS->Tune_Calibrate Clean_Source Clean Ion Source Check_MS->Clean_Source Optimize_Params Optimize Source Parameters Check_MS->Optimize_Params Check_Mobile_Phase Check Mobile Phase Check_LC->Check_Mobile_Phase Check_Column Inspect/Replace Column Check_LC->Check_Column Improve_Cleanup Improve Sample Cleanup Check_Sample->Improve_Cleanup Concentrate_Sample Concentrate Sample Check_Sample->Concentrate_Sample Resolved Issue Resolved Tune_Calibrate->Resolved Clean_Source->Resolved Optimize_Params->Resolved Check_Mobile_Phase->Resolved Check_Column->Resolved Improve_Cleanup->Resolved Concentrate_Sample->Resolved

Caption: A logical workflow for troubleshooting low sensitivity issues in LC-MS/MS experiments.

Signaling Pathway: Simplified EGFR Signaling for Phosphoproteomics

EGFR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR GRB2 GRB2 EGFR->GRB2 Phosphorylates PI3K PI3K EGFR->PI3K Activates SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT Phosphorylates mTOR mTOR AKT->mTOR Activates mTOR->Transcription EGF EGF EGF->EGFR Binds & Activates

Caption: Simplified representation of the EGFR signaling pathway, a common target for phosphoproteomic studies.

References

Technical Support Center: Silylation for GC Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using silylation to reduce compound polarity for Gas Chromatography (GC) analysis.

Frequently Asked Questions (FAQs) & Troubleshooting

Reaction & Derivatization Issues

??? question "Q1: My silylation reaction appears to be incomplete. What are the possible causes and solutions?"

??? question "Q2: I'm observing multiple peaks for a single analyte. What could be the cause?"

??? question "Q3: My derivatized sample seems to be unstable, and the results are not reproducible. How can I improve derivative stability?"

GC & GC-MS System Issues

??? question "Q4: I'm seeing significant peak tailing for my silylated analytes. What are the common causes in the GC system?"

??? question "Q5: My baseline is noisy or rising during the GC run. Could this be related to my silylation procedure?"

Data Presentation

Table 1: Common Silylation Reagents and Their Applications

Reagent AbbreviationFull NamePrimary ApplicationsKey Characteristics
BSTFA N,O-Bis(trimethylsilyl)trifluoroacetamideGeneral purpose, suitable for a wide range of compounds including organic acids.[1]A strong silylating agent with volatile byproducts. Often used with a catalyst (TMCS) for hindered groups.[2]
MSTFA N-Methyl-N-(trimethylsilyl)trifluoroacetamideAmino acids, other compounds where byproducts need to be highly volatile.[3]Produces very volatile byproducts that typically elute with the solvent front.[3]
MTBSTFA N-methyl-N-(t-butyldimethylsilyl)trifluoroacetamideWhen high derivative stability is required, e.g., for amino acids.Forms t-BDMS derivatives that are significantly more stable to hydrolysis than TMS derivatives.[2]
TMCS TrimethylchlorosilaneUsed as a catalyst with other silylating reagents to increase their reactivity.[2][4]Not typically used alone due to the formation of corrosive HCl byproduct.[1]
HMDS HexamethyldisilazaneCarbohydrates and sugar acids.[4]A weaker TMS donor, often used with a catalyst.[4]
TMSI N-TrimethylsilylimidazoleHydroxyl groups and carboxylic acids.[5]A strong silylating agent for hydroxyls.[5]

Table 2: Relative Reactivity of Functional Groups towards Silylation

Functional GroupGeneral Order of ReactivityNotes
Alcohols 1 (Highest)Primary alcohols react faster than secondary, which are faster than tertiary due to steric hindrance.[6]
Phenols 2Generally less reactive than aliphatic alcohols.
Carboxylic Acids 3Readily derivatized to form TMS esters.[6]
Amines 4Primary amines are more reactive than secondary amines. Silylation of amines can sometimes be more challenging and may require stronger reagents or catalysts.[6]
Amides 5 (Lowest)Often require more forcing conditions (higher temperatures, stronger reagents) for complete derivatization.[6]

Experimental Protocols

Protocol 1: General Silylation of Fatty Acids using BSTFA

This protocol is adapted for the derivatization of free fatty acids to their corresponding trimethylsilyl (TMS) esters.[7]

Materials:

  • Sample containing fatty acids

  • BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide), potentially with 1% TMCS

  • Anhydrous solvent (e.g., acetonitrile, dichloromethane)

  • Autosampler vials with caps

  • Vortex mixer

  • Heating block or oven

Procedure:

  • Sample Preparation: If the sample is in an aqueous solution, evaporate it to complete dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried sample in a suitable volume of anhydrous solvent (e.g., 100 µL of acetonitrile).

  • Reagent Addition: Add a molar excess of the silylating reagent (e.g., 50 µL of BSTFA + 1% TMCS). A 10x molar excess is a common starting point.[7]

  • Reaction: Cap the vial tightly and vortex for 10-15 seconds.

  • Heating: Place the vial in a heating block or oven at 60°C for 60 minutes. Note that time and temperature may need optimization depending on the specific fatty acids.

  • Cooling & Dilution: Allow the vial to cool to room temperature. Dilute with a suitable solvent (e.g., dichloromethane) to the final desired concentration for GC analysis.

  • Analysis: The sample is now ready for injection into the GC or GC-MS.

Protocol 2: Silylation of Amino Acids using MTBSTFA

This protocol is designed for the derivatization of amino acids to their more stable t-BDMS derivatives.

Materials:

  • Sample containing amino acids (e.g., in 0.1 N HCl)

  • MTBSTFA (N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide)

  • Anhydrous acetonitrile

  • Sodium bicarbonate (for neutralization, if needed)

  • Reaction vials

  • Heating block or oven

Procedure:

  • Sample Drying: Pipette an aliquot of the amino acid solution (e.g., 50 µL) into a reaction vial and evaporate to complete dryness.

  • Reagent Addition: Add 100 µL of neat MTBSTFA, followed by 100 µL of anhydrous acetonitrile to the dried sample.

  • Heating: Securely cap the vial and heat at 100°C for 4 hours.

  • Neutralization (Optional): After cooling, if the sample was initially acidic, neutralize with a small amount of sodium bicarbonate.

  • Analysis: The sample is ready for GC-MS analysis.

Protocol 3: Derivatization of Steroids (Two-Step Methoximation and Silylation)

This protocol is a common two-step procedure for steroids containing both ketone and hydroxyl groups.[8]

Materials:

  • Dried steroid extract

  • Methoxyamine hydrochloride in anhydrous pyridine (e.g., 20 mg/mL)

  • Silylating reagent (e.g., MSTFA or a mixture like BSA+TMCS+TMSI)

  • Reaction vials

  • Heating block or oven

Procedure:

  • Methoximation (for ketone groups):

    • Add the methoxyamine hydrochloride solution (e.g., 30 µL) to the dried steroid sample.

    • Cap the vial and heat at 60°C for 45 minutes.

    • After incubation, evaporate the solvent under a stream of nitrogen.

  • Silylation (for hydroxyl groups):

    • Add the silylating reagent (e.g., 100 µL of MSTFA) to the dried, methoximated sample.

    • Cap the vial and heat at a higher temperature, for example, 120°C for 30 minutes.

  • Analysis: After cooling, the sample is ready for GC-MS analysis.

Visualizations

Silylation_Workflow cluster_prep Sample Preparation cluster_reaction Derivatization Reaction cluster_analysis Analysis Sample Analyte Sample (e.g., in solution) DrySample Dry Analyte Sample->DrySample Evaporate to Dryness AddReagent Add Silylating Reagent & Anhydrous Solvent DrySample->AddReagent React Vortex & Heat (e.g., 60-100°C) AddReagent->React DerivatizedSample Derivatized Sample React->DerivatizedSample GC_Analysis Inject into GC or GC-MS DerivatizedSample->GC_Analysis

Caption: General experimental workflow for silylation prior to GC analysis.

Troubleshooting_Logic Start Problem Observed (e.g., poor peak shape, low response) Incomplete_Rxn Incomplete Reaction? Start->Incomplete_Rxn Moisture Check for Moisture (Dry Sample/Solvents) Incomplete_Rxn->Moisture Yes Derivative_Instability Derivative Instability? Incomplete_Rxn->Derivative_Instability No Reagent_Conc Increase Reagent Concentration/Catalyst Moisture->Reagent_Conc Rxn_Conditions Optimize Time/ Temperature Reagent_Conc->Rxn_Conditions Use_Stable_Deriv Use More Stable Reagent (e.g., MTBSTFA for t-BDMS) Derivative_Instability->Use_Stable_Deriv Yes GC_System_Issue GC System Issue? Derivative_Instability->GC_System_Issue No Storage Analyze Promptly/ Store Cold Use_Stable_Deriv->Storage Check_Liner Check Inlet Liner (Deactivated? Clean?) GC_System_Issue->Check_Liner Yes Trim_Column Trim Front of Column Check_Liner->Trim_Column Check_Phase Confirm Column Phase is Appropriate Trim_Column->Check_Phase

Caption: A logical troubleshooting workflow for common silylation issues.

References

Technical Support Center: Preventing Analyte Adsorption in GC Systems

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for preventing analyte adsorption in Gas Chromatography (GC) systems. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues related to analyte loss and peak tailing caused by adsorption.

Frequently Asked Questions (FAQs)

Q1: What is analyte adsorption in a GC system?

A1: Analyte adsorption refers to the unwanted interaction of sample components with active sites within the GC flow path.[1][2] This can lead to a variety of chromatographic problems, including reduced peak area, poor peak shape (tailing), and in severe cases, complete loss of the analyte signal.[1][3] Active sites are reactive points on surfaces that can interact with analytes through mechanisms like hydrogen bonding or Lewis acid/base interactions.[4]

Q2: What are the common symptoms of analyte adsorption?

A2: The primary indicators of analyte adsorption include:

  • Peak Tailing: Peaks exhibit an asymmetrical shape with a "tail" extending from the peak maximum.[3][5] This is a classic sign that a portion of the analyte is being retained longer due to interactions with active sites.[3]

  • Reduced Peak Response: The peak area or height is smaller than expected, indicating that some of the analyte is irreversibly adsorbed and does not reach the detector.[6][7]

  • Poor Reproducibility: Inconsistent peak areas or retention times across multiple injections of the same sample.

  • "Missing" Peaks: Complete loss of a peak, especially for low-concentration or highly active analytes.[8]

Q3: Which analytes are most susceptible to adsorption?

A3: Analytes with polar functional groups are most prone to adsorption. This includes compounds such as:

  • Alcohols

  • Amines

  • Carboxylic acids

  • Phenols

  • Certain pesticides and drugs[4][9]

Q4: What are the primary sources of active sites in a GC system?

A4: Active sites can be present on any surface the sample comes into contact with. The most common sources include:

  • Inlet Liner: The glass liner in the injection port is a major site for adsorption due to the presence of silanol groups (Si-OH) on the glass surface, especially if it is not properly deactivated or has become contaminated.[9]

  • GC Column: The fused silica capillary column itself can have active silanol groups, particularly at the inlet end where it is exposed to the sample matrix and high temperatures.[3][4]

  • Metal Surfaces: Stainless steel components in the flow path, such as the inlet body, ferrules, and transfer lines, can have active metal oxide sites.[10]

  • Contamination: Buildup of non-volatile sample residue or septum particles can create new active sites.[3][4]

Q5: What is an "inert flow path" and why is it important?

A5: An inert flow path is a GC system where all surfaces that come into contact with the sample are chemically unreactive, or "passive," towards the analytes of interest.[10] This is crucial for preventing analyte adsorption and ensuring the accurate and reproducible analysis of active compounds, especially at trace levels. Achieving an inert flow path involves using deactivated consumables and components throughout the entire sample journey, from injection to detection.

Troubleshooting Guides

Guide 1: Diagnosing and Resolving Peak Tailing

If you are observing peak tailing for some or all of your analytes, follow this troubleshooting workflow to identify and resolve the issue.

Troubleshooting_Peak_Tailing Start Start: Peak Tailing Observed Q1 Are all peaks tailing, or only specific (polar) analyte peaks? Start->Q1 A1_All All Peaks Tailing Q1->A1_All All A1_Specific Specific Peaks Tailing Q1->A1_Specific Specific Troubleshoot_Physical Suspect Physical/Mechanical Issue A1_All->Troubleshoot_Physical Troubleshoot_Chemical Suspect Chemical Activity A1_Specific->Troubleshoot_Chemical Check_Column_Install Check Column Installation: - Proper insertion depth? - Clean, square cuts? Troubleshoot_Physical->Check_Column_Install Check_Liner Inspect and Replace Inlet Liner: - Is it dirty or deactivated? - Is glass wool properly positioned? Troubleshoot_Chemical->Check_Liner Check_Leaks Perform Leak Check of the System Check_Column_Install->Check_Leaks Installation OK Trim_Column Trim 10-20 cm from the front of the column Check_Liner->Trim_Column Liner OK End_Resolved Issue Resolved Check_Liner->End_Resolved Liner Replaced, Tailing Gone Check_Leaks->End_Resolved Leaks Found & Fixed End_Not_Resolved Issue Persists: Contact Manufacturer Support Check_Leaks->End_Not_Resolved No Leaks Found Deactivate_System Perform System Passivation/ Column Conditioning Deactivate_System->End_Resolved Improvement Seen Deactivate_System->End_Not_Resolved No Improvement Trim_Column->Deactivate_System Tailing Persists

Caption: Troubleshooting workflow for diagnosing the cause of peak tailing.

Guide 2: Addressing Loss of Analyte Response

If you are experiencing a significant decrease or complete loss of peak area for your target analytes, use this guide to troubleshoot potential adsorption issues.

  • Inject a High-Concentration Standard: Inject a standard with a significantly higher concentration of the problematic analyte. If the peak appears, it suggests that active sites are becoming saturated, indicating an adsorption problem at lower concentrations.

  • Inspect and Replace the Inlet Liner: A contaminated or non-deactivated liner is a primary cause of irreversible adsorption. Replace the liner with a new, properly deactivated one.

  • Trim the GC Column: The front portion of the column can accumulate non-volatile residues and become active. Trim 10-20 cm from the inlet end of the column.[11]

  • Check for Leaks: Air leaks can lead to oxidation of the stationary phase, creating active sites. Perform a thorough leak check of the system.

  • Condition the Column: Recondition the column according to the manufacturer's instructions to remove contaminants and ensure a properly coated surface.

Quantitative Data Summary

The choice of inlet liner can have a significant impact on the recovery of active analytes. The following table summarizes a performance comparison of different liner types for the analysis of pesticides in a complex matrix.

Liner Type% of Analytes with Recovery between 70-130%Number of Injections Before Performance Decline (Peak Symmetry > 1.5)Number of Injections Before Performance Decline (%RSD > 20%)
Glass Wool Liner 80%5045
Dimpled Liner 71%2530
Fritted Liner 83%7570
Data adapted from a study on pesticide analysis in Danshen root matrix.[12]

Experimental Protocols

Protocol 1: General Procedure for GC Inlet Liner Deactivation (Silanization)

This protocol describes a general method for deactivating glass inlet liners to minimize surface activity.

Materials:

  • New, undeactivated glass inlet liners

  • Deactivating (silanizing) agent (e.g., 5% dimethyldichlorosilane in toluene)

  • Toluene, methanol, and deionized water for rinsing

  • Nitrogen gas source

  • Oven or tube furnace

  • Appropriate personal protective equipment (PPE)

Procedure:

  • Cleaning:

    • Rinse the new liners with deionized water, followed by methanol, and then toluene.

    • Dry the liners thoroughly under a stream of nitrogen gas.

  • Deactivation:

    • Completely immerse the dry liners in the deactivating solution for 10-15 minutes.

    • Remove the liners and rinse them thoroughly with toluene to remove excess reagent.

    • Rinse with methanol to remove any remaining by-products.

  • Curing:

    • Dry the liners under a stream of nitrogen.

    • Place the liners in an oven and heat them to 250-300°C for 1-2 hours under a nitrogen atmosphere to cure the deactivation layer.

  • Storage:

    • Allow the liners to cool to room temperature under nitrogen.

    • Store the deactivated liners in a clean, sealed container until use.

Protocol 2: GC System Passivation

Passivation is a process to make the metal surfaces of the GC system more inert. This is particularly useful when analyzing sensitive compounds that may interact with stainless steel.

Materials:

  • Passivation solution (e.g., a commercially available GC system passivation solution or a user-prepared solution like silylating agents in a solvent)

  • Blank nuts and ferrules

  • Appropriate PPE

Procedure:

  • System Preparation:

    • Cool down the inlet and detector.

    • Remove the GC column and any other sensitive components from the flow path.

    • Cap the detector port with a blank nut.

  • Passivation Solution Injection:

    • Set the inlet to a low split flow.

    • Inject a suitable volume (e.g., 10-20 µL) of the passivation solution into the inlet.

    • Allow the solution to vaporize and flow through the inlet and transfer lines.

  • Soaking and Purging:

    • Turn off the split flow and allow the passivation agent to remain in the system for 15-30 minutes.

    • Purge the system with a high flow of inert carrier gas for at least 1-2 hours to remove all traces of the passivation agent and by-products.

  • Reassembly and Conditioning:

    • Reinstall the GC column.

    • Heat the system and condition the column as you would for a new installation to ensure a stable baseline.

Visualizations

Inert_Flow_Path cluster_InertSystem Inert GC Flow Path Injector Deactivated Inlet (Liner, Seals, Ferrules) Column Inert GC Column Injector->Column Sample Transfer Detector Inert Detector Components (e.g., MS Source) Column->Detector Separated Analytes Data Reliable Data Detector->Data Sample Sample Sample->Injector

Caption: Key components of an inert GC flow path for preventing analyte adsorption.

References

Troubleshooting Peak Tailing in Chromatography: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to our technical support center. This guide is designed for researchers, scientists, and drug development professionals to effectively troubleshoot one of the most common issues in chromatography: peak tailing. Symmetrical peaks are crucial for accurate quantification and resolution.[1][2][3][4][5] This resource provides a structured approach to identifying and resolving the underlying causes of peak tailing in both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and why is it a problem?

A1: In an ideal chromatogram, peaks should be symmetrical and have a Gaussian shape.[1][3][5] Peak tailing is a distortion where the trailing edge of a peak is broader than the leading edge.[1][2] This asymmetry can lead to several analytical problems, including:

  • Reduced Resolution: Tailing peaks can overlap with adjacent peaks, making accurate quantification of individual analytes difficult.[1][4]

  • Inaccurate Quantification: The asymmetrical shape can lead to errors in peak integration and, consequently, inaccurate concentration measurements.[1][2][4][5]

  • Decreased Sensitivity: As the peak broadens and its height decreases, the signal-to-noise ratio is reduced, which can affect the limit of detection.[2]

Q2: How is peak tailing quantified?

A2: Peak tailing is typically quantified using the Tailing Factor (Tf) or the Asymmetry Factor (As).[1][3][6][7] These metrics provide a numerical value to assess the symmetry of a chromatographic peak. A value of 1.0 indicates a perfectly symmetrical peak. While different organizations may have slightly different calculations, a common formula for the USP Tailing Factor is:

  • Tailing Factor (Tf) = W₀.₀₅ / (2 * f)

    • Where W₀.₀₅ is the peak width at 5% of the peak height.

    • f is the distance from the leading edge of the peak to the peak maximum at 5% of the peak height.

Generally, a tailing factor greater than 1.5 is considered significant and warrants investigation.[8]

Common Causes and Troubleshooting Guides

Peak tailing can arise from a variety of chemical and physical factors. The following sections outline the most common causes and provide systematic troubleshooting guides for both HPLC and GC systems.

Guide 1: Troubleshooting Peak Tailing in HPLC

Issue: One or more peaks in your HPLC chromatogram are exhibiting tailing.

Initial Assessment Workflow:

G start Peak Tailing Observed all_peaks Are all peaks tailing? start->all_peaks specific_peaks Are only specific peaks tailing? (e.g., basic compounds) all_peaks->specific_peaks No column_issue Potential Column or System-wide Issue all_peaks->column_issue Yes chemical_issue Potential Chemical Interaction Issue specific_peaks->chemical_issue Yes

Caption: Initial assessment of HPLC peak tailing.

Troubleshooting Steps for All Peaks Tailing:

If all peaks in the chromatogram are tailing, the issue is likely related to a physical problem with the column or the HPLC system.

Potential Cause Troubleshooting Steps & Solutions
Column Packing Bed Deformation A void at the column inlet or channels in the packing bed can cause peak tailing.[1] Solution: Replace the column. To prevent this, use guard columns and in-line filters.[1]
Partially Blocked Inlet Frit Debris from the sample or mobile phase can block the inlet frit, distorting the sample flow.[3] Solution: Reverse-flush the column (disconnect from the detector). If this fails, replace the frit or the column.
Extra-Column Volume Excessive tubing length or diameter between the injector, column, and detector can cause peak broadening and tailing.[9][10] Solution: Use tubing with the smallest possible inner diameter and length. Ensure all fittings are properly connected to avoid dead volume.[9]
Column Overload Injecting too much sample can saturate the stationary phase.[1][2][9][11] Solution: Dilute the sample and inject a smaller volume.[9]

Troubleshooting Steps for Specific Peaks Tailing:

If only certain peaks are tailing, particularly those of basic compounds, the cause is likely due to secondary chemical interactions.

Potential Cause Troubleshooting Steps & Solutions
Secondary Silanol Interactions Basic analytes can interact with acidic silanol groups on the silica-based stationary phase, causing tailing.[1][6][9][12] Solution 1: Lower the mobile phase pH to around 3.0 to protonate the silanol groups.[9] Solution 2: Use a highly deactivated, end-capped column.[1][6] Solution 3: Increase the buffer concentration in the mobile phase to mask silanol interactions.[1][9]
Mobile Phase and Sample Solvent Mismatch If the sample solvent is significantly stronger than the mobile phase, it can cause peak distortion.[11] Solution: Dissolve the sample in the mobile phase whenever possible.[10]
Metal Contamination Trace metals in the column packing can chelate with certain analytes, causing tailing.[10] Solution: Use a column with low metal content or add a chelating agent like EDTA to the mobile phase.
Guide 2: Troubleshooting Peak Tailing in GC

Issue: You are observing peak tailing in your Gas Chromatography (GC) analysis.

Troubleshooting Workflow:

G start GC Peak Tailing check_column Inspect Column Installation and Condition start->check_column check_inlet Perform Inlet Maintenance check_column->check_inlet If tailing persists check_parameters Review Injection and Method Parameters check_inlet->check_parameters If tailing persists solution Symmetrical Peaks check_parameters->solution Problem Resolved

Caption: Systematic troubleshooting for GC peak tailing.

Troubleshooting Steps:

Potential Cause Troubleshooting Steps & Solutions
Column Contamination or Activity Active sites on the column, often due to contamination at the inlet, can cause tailing.[13][14] Solution 1: Trim 10-20 cm from the front of the column.[8][15] Solution 2: Perform a column bake-out according to the manufacturer's instructions.[15]
Improper Column Installation An improperly cut or installed column can create turbulence and dead volume.[8][13][14] Solution: Re-cut the column ensuring a clean, 90-degree cut and reinstall it at the correct height in the inlet and detector.[8][14]
Inlet Contamination A dirty inlet liner, septum, or seal can be a source of active sites.[13] Solution: Perform routine inlet maintenance, including replacing the liner, septum, and O-ring.[13]
Solvent-Phase Polarity Mismatch If the sample solvent is not compatible with the stationary phase polarity, it can cause peak distortion.[13] Solution: Change the injection solvent to one that is more compatible with the stationary phase.[13]
Low Split Ratio In split injections, a split ratio that is too low may not provide a high enough flow rate for efficient sample introduction.[13] Solution: Increase the split vent flow rate. A minimum of 20 mL/min total flow through the inlet is recommended.[13]

Experimental Protocols

Protocol 1: Column Flushing and Regeneration (HPLC)

This protocol is for cleaning a contaminated HPLC column that is causing peak tailing for all peaks.

  • Disconnect the Column: Disconnect the column from the detector to avoid contamination.

  • Reverse the Column: Connect the column in the reverse direction to the pump.

  • Flush with a Series of Solvents: Flush the column with a series of solvents, starting with one that is miscible with your mobile phase but is a strong solvent for the suspected contaminants. A typical sequence for a reversed-phase column is:

    • Water (to remove buffers)

    • Isopropanol

    • Hexane (for non-polar contaminants)

    • Isopropanol

    • Water

    • Mobile phase without buffer

  • Flow Rate and Volume: Use a low flow rate (e.g., 0.5 mL/min) and flush with at least 20-30 column volumes of each solvent.[10]

  • Re-equilibration: Reconnect the column in the correct direction and equilibrate with your mobile phase until a stable baseline is achieved.

Protocol 2: Inlet Maintenance (GC)

This protocol describes the routine maintenance of a GC inlet to address peak tailing caused by contamination.

  • Cool Down the GC: Ensure the inlet and oven are at a safe temperature.

  • Turn Off Gases: Turn off the carrier and split vent gases.

  • Remove the Column: Carefully remove the analytical column from the inlet.

  • Disassemble the Inlet: Remove the septum nut, septum, and then the inlet liner.

  • Inspect and Replace:

    • Septum: Replace if it is cored or has been in use for many injections.

    • Liner: Replace the liner with a new, deactivated one.

    • O-ring: Inspect the O-ring for signs of wear and tear and replace if necessary.

  • Reassemble and Check for Leaks: Reassemble the inlet, reinstall the column, and perform a leak check after turning the gases back on.

  • Conditioning: Condition the new components by heating the inlet to the method temperature.

By following these troubleshooting guides and protocols, you can systematically identify and resolve the root causes of peak tailing, leading to more accurate and reliable chromatographic results.

References

Validation & Comparative

A Comparative Analysis of 2-Hydroxy-2-methylhexanoic Acid and Conventional Alpha-Hydroxy Acids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of 2-Hydroxy-2-methylhexanoic acid against a range of well-established alpha-hydroxy acids (AHAs) commonly utilized in dermatological and cosmetic research. While this compound is a known chemical entity, primarily used as a building block in complex organic synthesis, its direct application and comparative performance in skincare are not well-documented in publicly available literature.[1] This guide, therefore, offers a theoretical and structural comparison, supplemented with standardized experimental protocols that would be required to empirically evaluate its potential.

Physicochemical Properties: A Comparative Table

The activity of an AHA is influenced by its molecular structure, size (molecular weight), and its acidity (pKa). The pKa value is particularly critical, as it determines the amount of free acid available to penetrate the skin at a given pH. A lower pKa indicates a stronger acid.

PropertyThis compoundGlycolic AcidLactic AcidMandelic AcidCitric AcidMalic Acid
Chemical Formula C₇H₁₄O₃C₂H₄O₃C₃H₆O₃C₈H₈O₃C₆H₈O₇C₄H₆O₅
Molecular Weight ( g/mol ) 146.1876.0590.08152.15192.12134.09
Structure Tertiary AHAPrimary AHASecondary AHAAromatic AHATricarboxylic AHADicarboxylic AHA
pKa (Carboxylic Acid) ~3.7 (estimated)¹3.833.863.413.13, 4.76, 6.403.40, 5.11

Structural Comparison and Inferred Activity

This compound:

  • Structure: This is a tertiary alpha-hydroxy acid, meaning the hydroxyl group is attached to a carbon atom that is bonded to three other carbon atoms.[1] This steric hindrance can make the hydroxyl group less reactive compared to primary or secondary AHAs.[1]

  • Lipophilicity: The presence of a four-carbon chain (butyl group) in addition to the methyl group gives it a more lipophilic (oil-soluble) character compared to smaller AHAs like glycolic or lactic acid. This could potentially enhance its penetration into the lipid-rich stratum corneum.

  • Exfoliation Potential: Like other AHAs, it is expected to work by weakening the bonds between dead skin cells, promoting exfoliation.[1] Its efficacy would depend on its penetration and free acid concentration, governed by its pKa and the formulation's pH.

Common AHAs:

  • Glycolic Acid: As the smallest AHA, it penetrates the skin most effectively, which contributes to its high efficacy but also to a higher potential for irritation.

  • Lactic Acid: Being slightly larger than glycolic acid, it is a gentler alternative and also has humectant properties.

  • Mandelic Acid: Its larger, aromatic structure slows down skin penetration, making it a suitable option for sensitive skin types and for addressing concerns like hyperpigmentation.

  • Citric and Malic Acids: These larger, polycarboxylic acids also have antioxidant properties in addition to their exfoliative effects. Their multiple carboxyl groups give them different pKa values.[2]

Standardized Experimental Protocols for Comparative Evaluation

To empirically compare this compound with other AHAs, a series of standardized in vitro assays would be necessary.

In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test

This test assesses the potential of a chemical to cause skin irritation. It is a validated alternative to traditional animal testing.

Methodology (based on OECD Test Guideline 439):

  • Model: A three-dimensional Reconstructed Human Epidermis (RhE) model, such as EpiDerm™ or SkinEthic™, is used. This model consists of non-transformed human keratinocytes cultured to form a multilayered, differentiated model of the human epidermis.[3][4]

  • Application: The test article (e.g., this compound solution at a defined concentration and pH) is applied topically to the surface of the RhE tissue. A negative control (e.g., phosphate-buffered saline) and a positive control (e.g., 5% Sodium Dodecyl Sulfate) are run in parallel.

  • Incubation: The tissues are incubated for a defined period (e.g., 60 minutes) at 37°C and 5% CO₂.

  • Viability Assessment: After exposure, the test article is removed, and the tissues are washed. Cell viability is measured using the MTT assay. Tissues are incubated with MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), which is converted by mitochondrial enzymes of viable cells into a blue formazan salt.[3]

  • Quantification: The formazan is extracted from the tissue, and the optical density is measured spectrophotometrically.

  • Classification: A substance is identified as an irritant if the mean tissue viability is reduced to ≤ 50% of the negative control.[5]

In Vitro Cytotoxicity on Human Keratinocytes and Fibroblasts

This assay determines the concentration at which a substance becomes toxic to skin cells.

Methodology (based on MTT Assay):

  • Cell Culture: Human keratinocytes (e.g., HaCaT) or dermal fibroblasts (e.g., HDFa) are seeded into 96-well plates and incubated for 24 hours to allow for cell adhesion.[6]

  • Treatment: The cells are treated with various concentrations of the test AHAs for a specified duration (e.g., 24 or 48 hours).

  • MTT Assay: After incubation, the treatment medium is removed, and a solution of MTT is added to each well. The plates are incubated for another 2-4 hours, allowing viable cells to convert the MTT into formazan crystals.[6][7]

  • Solubilization & Measurement: The MTT solution is removed, and a solvent (e.g., isopropanol or DMSO) is added to dissolve the formazan crystals. The absorbance is then read on a microplate spectrophotometer (e.g., at 570 nm).[6]

  • Data Analysis: Cell viability is expressed as a percentage relative to untreated control cells. The IC50 value (the concentration that causes 50% inhibition of cell viability) is calculated for each AHA.

In Vitro Collagen Synthesis in Human Dermal Fibroblasts

This assay evaluates the ability of a substance to stimulate collagen production, a key marker for anti-aging efficacy.

Methodology (based on Sirius Red Collagen Assay):

  • Cell Culture: Human dermal fibroblasts are cultured in appropriate media. For the experiment, they are seeded in multi-well plates and allowed to reach sub-confluence.

  • Treatment: Cells are treated with non-cytotoxic concentrations of the test AHAs (determined from the cytotoxicity assay) for a period of 24 to 72 hours. A positive control (e.g., TGF-β) may be used.

  • Collagen Staining: After treatment, the cell culture medium is collected (for secreted collagen) and the cell layer is lysed. The total collagen is quantified using the Sircol™ Collagen Assay. This method utilizes the specific binding of the Sirius Red dye to the [Gly-X-Y]n helical structure of collagen.[8]

  • Quantification: The dye-collagen complex is precipitated, and after washing to remove unbound dye, the bound dye is eluted with an alkali solution. The absorbance of the eluted dye is measured spectrophotometrically (e.g., at 540-550 nm).[8]

  • Data Analysis: The amount of collagen is calculated by comparing the absorbance values to a standard curve generated with known concentrations of collagen. Results are expressed as a percentage increase over the untreated control.

Visualizing Mechanisms and Workflows

AHA-Induced Collagen Synthesis Pathway

Alpha-hydroxy acids are believed to stimulate collagen synthesis in dermal fibroblasts, although the exact signaling pathways are complex. The diagram below illustrates a generalized pathway involving Transforming Growth Factor-Beta (TGF-β) signaling, which is a key regulator of collagen production.

AHA_Collagen_Synthesis cluster_nucleus Inside Nucleus AHA Alpha-Hydroxy Acid (e.g., this compound) Fibroblast Dermal Fibroblast AHA->Fibroblast Penetrates Dermis TGFB_Receptor TGF-β Receptor Activation Fibroblast->TGFB_Receptor Stimulates Smad Smad 2/3 Phosphorylation TGFB_Receptor->Smad Smad4 Smad4 Complex Smad->Smad4 Binds to Nucleus Nucleus Smad4->Nucleus Translocates to Gene_Transcription Increased Transcription of Collagen Genes (COL1A1, COL1A2) Collagen_mRNA Collagen mRNA Gene_Transcription->Collagen_mRNA ER Endoplasmic Reticulum (Procollagen Synthesis) Collagen_mRNA->ER Collagen_Synthesis Increased Collagen Synthesis ER->Collagen_Synthesis

Caption: Generalized signaling pathway for AHA-stimulated collagen synthesis in fibroblasts.

Experimental Workflow for a Novel AHA

The evaluation of a new active ingredient like this compound follows a logical progression from initial safety screening to efficacy testing.

Experimental_Workflow start Novel AHA Candidate (this compound) physchem Physicochemical Analysis (pKa, MW, Solubility) start->physchem cytotox In Vitro Cytotoxicity (Keratinocytes, Fibroblasts) physchem->cytotox irritation In Vitro Skin Irritation (OECD TG 439) physchem->irritation safety_decision Safe Concentration Range Determined? cytotox->safety_decision irritation->safety_decision efficacy In Vitro Efficacy Testing (e.g., Collagen Synthesis Assay) safety_decision->efficacy Yes stop Stop/Redesign safety_decision->stop No formulation Formulation Development & Stability Testing efficacy->formulation clinical Human Clinical Trials (Patch Test, Efficacy) formulation->clinical

Caption: Standard experimental workflow for the evaluation of a new alpha-hydroxy acid.

Conclusion

This compound presents an interesting structural profile, combining the characteristic alpha-hydroxy acid moiety with a more substantial alkyl chain, suggesting potentially unique lipophilicity and skin interaction properties. However, a significant gap exists in the scientific literature regarding its efficacy and safety in dermatological applications.

The provided physicochemical comparison highlights its structural differences from common AHAs, while the detailed experimental protocols offer a clear roadmap for the necessary in vitro studies. Any future development of this compound for cosmetic or pharmaceutical use would require rigorous testing, following the outlined workflow, to establish a safety profile and substantiate any performance claims against well-established benchmarks like glycolic and lactic acids. For now, it remains a compound of theoretical interest with undemonstrated practical application in skincare.

References

A Comparative Guide to Synthetic Routes for Enantiopure (S)-Propranolol

Author: BenchChem Technical Support Team. Date: November 2025

The development of enantiomerically pure pharmaceuticals is a cornerstone of modern drug development. The biological activity of chiral drugs often resides in a single enantiomer, while the other may be inactive or even responsible for undesirable side effects. Propranolol, a widely used beta-blocker for treating cardiovascular diseases, is a classic example. The therapeutic activity is almost exclusively associated with the (S)-enantiomer, which is about 100 times more potent than the (R)-enantiomer.[1][2][3] This guide provides a comparative analysis of three distinct synthetic strategies for producing enantiopure (S)-propranolol, offering researchers and drug development professionals a comprehensive overview of the available methods, complete with experimental data and detailed protocols.

Kinetic Resolution via Chiral Metal Catalyst

This approach involves the differentiation of enantiomers in a racemic mixture by a chiral catalyst that preferentially reacts with one enantiomer, allowing for the separation of the unreacted, enantiop-urified substrate. A notable example is the kinetic resolution of the key intermediate, α-naphthyl glycidyl ether, using a zinc-tartaric acid complex.

Experimental Workflow

cluster_0 Step 1: Synthesis of Racemic Intermediate cluster_1 Step 2: Kinetic Resolution and Amination A α-Naphthol + Epichlorohydrin B Racemic α-Naphthyl Glycidyl Ether A->B KOH, DMSO, RT, 6h C Racemic α-Naphthyl Glycidyl Ether D (S)-Propranolol C->D Zn(NO3)2, (+)-Tartaric Acid, Isopropylamine, DMSO, 75°C

Caption: Workflow for (S)-Propranolol via Kinetic Resolution.

Data Summary
ParameterValueReference
Starting Materialsα-Naphthol, Epichlorohydrin, Isopropylamine[1]
CatalystZn(NO₃)₂ / (+)-Tartaric Acid[1][4]
Overall Yield84%[1]
Enantiomeric Excess (e.e.)89%[1]
Number of Steps2[1]
Reaction TimeStep 1: 6 hours; Step 2: Not specified[1]
Reaction TemperatureStep 1: Room Temp; Step 2: 75°C[1][4]
Experimental Protocol

Step 1: Synthesis of (±)-α-Naphthyl Glycidyl Ether In a round-bottom flask, α-naphthol is condensed with epichlorohydrin in the presence of potassium hydroxide (KOH) in dimethyl sulfoxide (DMSO) at room temperature for 6 hours. This reaction typically yields the racemic α-naphthyl glycidyl ether in about 95% yield.[1]

Step 2: Kinetic Resolution and Synthesis of (S)-Propranolol To a solution of (±)-α-naphthyl glycidyl ether in DMSO, zinc nitrate (Zn(NO₃)₂) and (+)-tartaric acid are added (the optimal mole ratio of epoxide:Zn(NO₃)₂:(+)-tartaric acid is 1:0.5:1). The mixture is stirred for 15 minutes. Isopropylamine is then added to the reaction vessel, and the reaction is heated. After the reaction is complete, the mixture is cooled and filtered. The crude product is worked up using an aqueous sodium hydroxide solution and extracted with dichloromethane. The combined organic layers are washed with water and dried. Removal of the solvent under reduced pressure yields crude (S)-propranolol.[1] The reported isolated yield is 55%, with an enantiomeric excess of 89% for the (S)-enantiomer.[1]

Chemoenzymatic Synthesis

Chemoenzymatic routes leverage the high selectivity of enzymes to perform key stereoselective transformations. For (S)-propranolol, this often involves the lipase-catalyzed kinetic resolution of a racemic intermediate or the asymmetric reduction of a prochiral ketone by an alcohol dehydrogenase.

Experimental Workflow

cluster_0 Route A: Lipase-Catalyzed Kinetic Resolution cluster_1 Route B: ADH-Catalyzed Asymmetric Reduction A1 Racemic Chlorohydrin Intermediate B1 (R)-Chlorohydrin (>99% ee) A1->B1 Lipase (Amano PS-IM) C1 (S)-Acetate A1->C1 Lipase (Amano PS-IM) D1 (S)-Chlorohydrin B1->D1 Mesylation, Acetolysis, Hydrolysis (Inversion) E1 (S)-Propranolol (99% ee) D1->E1 Reaction with Isopropylamine A2 Prochiral Ketone B2 (S)-Chlorohydrin (>99% ee) A2->B2 E. coli/Lk-ADH-Lica C2 (S)-Propranolol B2->C2 Reaction with Isopropylamine

Caption: Chemoenzymatic routes to (S)-Propranolol.

Data Summary
ParameterLipase Kinetic ResolutionADH Asymmetric ReductionReference
Key EnzymeLipase (Amano PS-IM)Alcohol Dehydrogenase (from Lactobacillus kefir)[5]
Key Intermediate(R)-Chlorohydrin(S)-Chlorohydrin[5]
Final Product e.e.99%>99%[5][6]
Overall YieldNot specified, multi-stepNot specified, multi-step[5]
Key StepKinetic resolution of racemic chlorohydrinAsymmetric reduction of a prochiral ketone[5]
Experimental Protocol (Lipase-Catalyzed Route)

Step 1: Lipase-Catalyzed Kinetic Resolution A racemic chlorohydrin intermediate, such as 1-chloro-3-(1-naphthyloxy)-2-propanol, is subjected to acylation catalyzed by an immobilized lipase (e.g., Pseudomonas cepacia lipase on ceramic particles, PS-C).[7] The enzyme selectively acylates one enantiomer, allowing for the separation of the resulting ester from the unreacted alcohol enantiomer.

Step 2: Inversion of Configuration (for S-Propranolol) To obtain the pharmaceutically relevant (S)-enantiomer, the highly enantiopure (R)-chlorohydrin obtained from the resolution step is used.[5] The stereocenter is inverted, for instance, by converting the alcohol to a good leaving group (e.g., mesylate) followed by nucleophilic substitution with acetate (acetolysis), and subsequent hydrolysis to yield the (S)-chlorohydrin.[5][6]

Step 3: Synthesis of (S)-Propranolol The resulting enantiopure (S)-chlorohydrin intermediate is then reacted with isopropylamine to yield the final (S)-propranolol product with excellent enantiomeric purity (99% e.e.).[5]

Asymmetric Synthesis from a Chiral Synthon

This "chiral pool" strategy begins with a readily available, inexpensive, and enantiomerically pure starting material (a chiral synthon). The inherent chirality of the starting material is transferred through the synthetic sequence to the final product.

Experimental Workflow

cluster_0 Synthesis from Chiral Synthon S-TGT A S-TGT (Chiral Synthon) C Chirally Pure Oxazolidine A->C B α-Naphthol B->C Nucleophilic Displacement D N-Alkylated Oxazolidine C->D N-Alkylation (Isopropyl Bromide, NaH) E (S)-Propranolol D->E Alkaline Hydrolysis

Caption: Asymmetric synthesis of (S)-Propranolol from S-TGT.

Data Summary
ParameterValueReference
Chiral Synthon(2S,20 S,200 S)-tris-(2,3-epoxypropyl)-isocyanurate (S-TGT)[8]
Key StepsNucleophilic displacement, N-alkylation, Alkaline hydrolysis[8]
Overall YieldHigh (not quantified in abstract)[8]
Enantiomeric PurityHigh stereoselectivity, >99.7% HPLC purity for salt form[8]
Number of Steps3 from S-TGT[8]
Experimental Protocol

Step 1: Nucleophilic Displacement The chiral synthon S-TGT is subjected to nucleophilic displacement with α-naphthol. The phenoxide attacks the epoxide ring of S-TGT to form a chirally pure oxazolidine intermediate. The reaction gives encouraging results in MIBK (Methyl isobutyl ketone) as a solvent.[8]

Step 2: N-Alkylation The resulting oxazolidine is then N-alkylated using isopropyl bromide in the presence of a strong base like sodium hydride (NaH) to introduce the isopropylamino group in a protected form.[8]

Step 3: Alkaline Hydrolysis Finally, alkaline hydrolysis of the N-alkylated oxazolidinone opens the ring to furnish the desired (S)-propranolol in high overall yield and high chiral purity. The free base can then be converted to its pharmaceutically active salt form.[8]

Comparative Summary of Synthetic Routes

FeatureKinetic Resolution (Chiral Catalyst)Chemoenzymatic SynthesisAsymmetric Synthesis (Chiral Synthon)
Enantiomeric Excess (e.e.) Good (89%)Excellent (>99%)Excellent (>99%)
Overall Yield Good (84%)Variable, can be lower due to multi-step processGenerally High
Number of Steps Low (2 steps)Moderate to HighModerate (3 steps from synthon)
Key Advantage Short and efficient routeVery high enantioselectivityPredictable stereochemical outcome
Potential Disadvantage e.e. may not be optimal; metal catalyst removalMay require specific enzymes and conditions; potential for more steps (inversion)Availability and cost of the chiral synthon
Scalability Promising due to short routeCan be highly efficient at industrial scaleDepends on the cost and availability of the synthon

Conclusion

The choice of synthetic route for an enantiopure product like (S)-propranolol depends on the specific requirements of the project, including desired purity, cost, scale, and available resources.

  • The Kinetic Resolution with a chiral catalyst offers a rapid and high-yielding pathway, making it an attractive option for efficient synthesis, although it may not achieve the highest levels of enantiomeric excess.[1]

  • Chemoenzymatic Synthesis stands out for its exceptional enantioselectivity, consistently delivering products with over 99% e.e., a critical requirement for pharmaceutical applications.[5][6] While it may involve more steps, the precision of enzymatic catalysis is a significant advantage.

  • Asymmetric Synthesis from a Chiral Synthon provides a robust and reliable method for obtaining the desired enantiomer, provided the chiral starting material is readily accessible.[8]

For drug development professionals, a thorough evaluation of these routes against project goals is essential. The high enantioselectivity of chemoenzymatic and chiral synthon-based approaches often makes them the preferred choice for producing active pharmaceutical ingredients where purity is paramount.

References

A Comparative Guide to 2-Hydroxy-2-methylhexanoic Acid and 2-methylhexanoic Acid for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

In the landscape of chemical research and drug development, the nuanced differences between structurally similar molecules can lead to vastly different biological activities and applications. This guide provides a detailed, objective comparison of 2-Hydroxy-2-methylhexanoic acid and 2-methylhexanoic acid. The core distinction lies in the presence of a hydroxyl group at the alpha-position of this compound, a feature that significantly alters its chemical properties, reactivity, and potential applications. This document aims to equip researchers, scientists, and drug development professionals with a comprehensive understanding of these two compounds, supported by available experimental data and protocols.

Chemical and Physical Properties

The addition of a hydroxyl group to the alpha-carbon of 2-methylhexanoic acid to form this compound results in notable changes to its physicochemical properties. The hydroxyl group introduces polarity, increasing the potential for hydrogen bonding, which typically affects properties like boiling point and solubility.

PropertyThis compound2-methylhexanoic acid
Molecular Formula C7H14O3C7H14O2[1]
Molecular Weight 146.18 g/mol [2]130.18 g/mol [1]
Appearance Not specified in search resultsClear colorless to slightly yellow liquid[3]
Boiling Point Not specified in search results209-210 °C[3]
Density Not specified in search results0.918 g/mL at 25 °C[3]
Refractive Index Not specified in search resultsn20/D 1.422[3]
Odor Not specified in search resultsFruity, cheesy[3]
Solubility in water SolubleNot specified, but expected to be lower than the hydroxylated form

Synthesis and Preparation

The synthetic routes to these two molecules differ significantly, particularly when stereochemical control is required for the hydroxylated compound.

Synthesis of this compound

A notable method for the stereoselective synthesis of (+)-S-2-hydroxy-2-methylhexanoic acid is through an asymmetric halolactonization reaction.[4] This multi-step process utilizes a chiral auxiliary, L-proline, to induce stereoselectivity.[4] The synthesis begins with 2-methylene-hexanoic acid, which is converted to its acid chloride.[4] This intermediate then reacts with L-proline to form a chiral amide. The critical step is the halolactonization of this amide, where the structure of the proline derivative directs the stereochemical outcome.[4] Subsequent dehalogenation and hydrolysis yield the enantiomerically enriched final product.[4][5]

G cluster_synthesis1 Asymmetric Synthesis of (+)-S-2-Hydroxy-2-methylhexanoic Acid A 2-Methylene-hexanoic acid B 2-Methylene-hexanoyl chloride A->B SOCl2 C Chiral Amide Intermediate (with L-proline) B->C L-proline, Base D Bromolactone C->D N-bromosuccinimide E Oxazine D->E tri-n-butyltin hydride F (+)-S-2-Hydroxy-2-methylhexanoic acid E->F Hydrolysis (HBr)

Caption: Asymmetric synthesis of (+)-S-2-Hydroxy-2-methylhexanoic acid.

Synthesis of 2-methylhexanoic Acid

2-methylhexanoic acid can be synthesized using methods such as the malonic ester synthesis.[6][7] This classic method involves the alkylation of diethyl malonate. In the first step, a base is used to deprotonate the diethyl malonate, forming a nucleophilic enolate. This enolate then undergoes nucleophilic substitution with an appropriate alkyl halide. A second alkylation can be performed, followed by hydrolysis of the ester groups and subsequent decarboxylation to yield the final carboxylic acid.

G cluster_synthesis2 Malonic Ester Synthesis of 2-methylhexanoic Acid A Diethyl Malonate B Alkylated Malonic Ester A->B 1. NaOEt 2. Butyl bromide C Dialkylated Malonic Ester B->C 1. NaOEt 2. Methyl iodide D Dicarboxylic Acid C->D H3O+, Δ E 2-methylhexanoic Acid D->E Heat (Decarboxylation)

Caption: Malonic ester synthesis of 2-methylhexanoic Acid.

Biological Activity and Applications

The structural differences between the two compounds lead to distinct biological roles and applications.

FeatureThis compound2-methylhexanoic acid
Primary Application Stereospecific building block in complex organic synthesis.[4]Flavoring agent and fragrance ingredient.[8][9]
Specific Use Intermediate in the synthesis of prostaglandin analogs.[4][5]Used in food and fragrance industries for its fruity and cheesy notes.[3][10]
Other Potential Roles Preliminary research suggests potential antioxidant properties and a role in insect immune responses.[4]Naturally occurs in some plants and has been identified as a volatile flavor compound.[3] It is a medium-chain fatty acid.[3]
Experimental Protocols

Protocol for the Synthesis of (+)-S-2-hydroxy-2-methyl-hexanoic acid via Asymmetric Halolactonization [5][11]

  • Amide Formation: 2-methylene-hexanoyl chloride is reacted with L-proline in the presence of a base such as sodium hydroxide to form the corresponding amide.[5]

  • Bromolactonization: The resulting amide is then treated with N-bromosuccinimide in an aprotic polar solvent like dimethylformamide. This induces the formation of a bromolactone with a specific stereochemistry.[5]

  • Dehalogenation: The bromolactone is dehalogenated using tri-n-butyltin hydride in methylene chloride, which leads to the formation of an oxazine.[5]

  • Hydrolysis: The final step involves the hydrolysis of the oxazine with concentrated hydrobromic acid to yield (+)-S-2-hydroxy-2-methyl-hexanoic acid.[5]

Reactivity and Chemical Behavior

The presence of the tertiary hydroxyl group in this compound is the primary determinant of its differential reactivity compared to 2-methylhexanoic acid.

  • This compound: As a tertiary alcohol, the hydroxyl group is resistant to oxidation under mild conditions due to the absence of a hydrogen atom on the carbon bearing the hydroxyl group.[4] Oxidation under harsh conditions can lead to cleavage of carbon-carbon bonds.[4] The molecule also possesses the reactivity of a carboxylic acid.

  • 2-methylhexanoic acid: This molecule exhibits the typical reactivity of a carboxylic acid, such as esterification, conversion to acid chlorides, and reduction to an alcohol. The alpha-carbon has a single hydrogen, which can be involved in enolate formation under appropriate basic conditions.

G cluster_reactivity Comparison of Reactivity at the Alpha-Carbon cluster_hydroxy This compound cluster_methyl 2-methylhexanoic acid A Alpha-Carbon (Tertiary Alcohol) B Resistant to mild oxidation A->B C Alpha-Carbon (with H-atom) D Can undergo enolization C->D

Caption: Reactivity differences at the alpha-carbon.

Conclusion

This compound and 2-methylhexanoic acid, while separated by only a single hydroxyl group, occupy different realms in chemical applications. 2-methylhexanoic acid is primarily utilized for its organoleptic properties as a flavor and fragrance compound. In contrast, this compound, particularly its chiral forms, is a valuable intermediate in the stereospecific synthesis of complex bioactive molecules like prostaglandins. The presence of the tertiary hydroxyl group not only imparts different physical properties but also introduces unique reactivity and the potential for stereoisomerism, making it a target for asymmetric synthesis. For researchers in drug development, the key takeaway is the potential of the hydroxylated form as a chiral building block, while the non-hydroxylated counterpart remains relevant in fields requiring specific flavor or scent profiles. Further comparative studies on their biological activities could unveil new applications for both molecules.

References

A Comparative Guide to the Biological Effects of Stereoisomers

Author: BenchChem Technical Support Team. Date: November 2025

The three-dimensional arrangement of atoms in a molecule can have profound and dramatically different effects on biological systems. Stereoisomers, molecules with the same chemical formula and connectivity but different spatial arrangements, provide some of the most compelling examples of this principle. For researchers and drug development professionals, understanding these differences is not merely an academic exercise but a critical component of designing safe and effective therapeutics. This guide provides an objective comparison of the biological effects of several key stereoisomer pairs, supported by quantitative data and experimental methodologies.

Case Study 1: Thalidomide

Thalidomide is the quintessential example of the tragic consequences of ignoring stereochemistry in drug development. Marketed in the 1950s as a racemic mixture—containing equal amounts of both enantiomers—it was prescribed as a sedative and to alleviate morning sickness in pregnant women.[1][2] This led to a global health crisis, with thousands of infants born with severe limb malformations.[1][3]

The two enantiomers of thalidomide possess starkly different biological activities. The (R)-enantiomer is responsible for the desired sedative effects, while the (S)-enantiomer is a potent teratogen, causing developmental defects.[1][4][5] A significant challenge is that the enantiomers can interconvert within the body under physiological conditions, meaning that administering the "safe" (R)-enantiomer alone does not eliminate the teratogenic risk.[1][4][5][6]

Comparative Biological Activity
StereoisomerPrimary Biological EffectTarget Protein Binding (Affinity)
(R)-Thalidomide Sedative, Anti-nausea[1][4][7]Lower affinity for Cereblon (CRBN)[8]
(S)-Thalidomide Teratogenic, Anti-inflammatory, Anti-angiogenic[4][7][8]~10-fold stronger binding to Cereblon (CRBN) than (R)-form[8]
Mechanism of Differential Action

The teratogenic effects of (S)-thalidomide are mediated through its interaction with the protein Cereblon (CRBN).[1][9] CRBN is a component of a Cullin-RING E3 ubiquitin ligase complex (CRL4^CRBN), which tags proteins for degradation by the cell's proteasome machinery.

The (S)-enantiomer binds with significantly higher affinity to CRBN, effectively "hijacking" the E3 ligase complex.[8] This binding event alters the substrate specificity of the complex, causing it to recognize and target key developmental transcription factors, most notably SALL4 (Spalt Like Transcription Factor 4), for ubiquitination and subsequent degradation.[9][10][11][12] The degradation of SALL4, which is essential for limb development, is a primary cause of the characteristic birth defects associated with thalidomide exposure.[9][12] The (R)-enantiomer binds to CRBN with much lower affinity, leading to a significantly reduced rate of SALL4 degradation.[8]

G cluster_S (S)-Thalidomide Pathway cluster_R (R)-Thalidomide Pathway S_Thalidomide (S)-Thalidomide CRBN_S CRBN S_Thalidomide->CRBN_S High Affinity Binding CRL4_S CRL4 E3 Ligase CRBN_S->CRL4_S Forms Complex SALL4_S SALL4 (Transcription Factor) SALL4_S->CRL4_S Recruited as Neosubstrate Proteasome_S Proteasome SALL4_S->Proteasome_S Targeted Ub_S Ubiquitin Ub_S->SALL4_S Ubiquitination Degradation_S Degraded SALL4 Proteasome_S->Degradation_S Defects_S Limb Defects (Teratogenesis) Degradation_S->Defects_S R_Thalidomide (R)-Thalidomide CRBN_R CRBN R_Thalidomide->CRBN_R Low Affinity Binding SALL4_R SALL4 Development_R Normal Limb Development SALL4_R->Development_R

Caption: Differential signaling pathways of (S)- and (R)-thalidomide.
Key Experimental Protocol: In Vitro CRBN Binding Assay (AlphaScreen)

This protocol outlines a method to quantify the interaction between a compound (e.g., thalidomide enantiomers) and the CRBN protein, as described in studies identifying CRBN neosubstrates.[13]

Objective: To measure the dose-dependent binding of thalidomide enantiomers to the CRBN protein.

Materials:

  • Recombinant biotinylated CRBN protein (bls-CRBN).

  • Recombinant FLAG-GST-tagged substrate protein (e.g., IKZF1 or SALL4).

  • Streptavidin-coated Donor beads.

  • Anti-FLAG antibody-conjugated Acceptor beads.

  • Thalidomide enantiomers ((S) and (R) forms).

  • Assay buffer (e.g., PBS with 0.1% BSA).

  • 384-well microplates.

  • Plate reader capable of AlphaScreen detection.

Methodology:

  • Reagent Preparation: Dilute all proteins and test compounds to desired concentrations in assay buffer.

  • Reaction Setup: In a 384-well plate, add bls-CRBN, the FLAG-GST-substrate, and varying concentrations of the thalidomide enantiomer.

  • Incubation 1: Incubate the mixture for 1 hour at room temperature to allow for compound-protein interaction and complex formation.

  • Bead Addition: Add Streptavidin-coated Donor beads and anti-FLAG Acceptor beads to the wells.

  • Incubation 2: Incubate for another 1 hour at room temperature in the dark to allow beads to bind to the protein complex.

  • Detection: Read the plate on an AlphaScreen-capable plate reader. Laser excitation at 680 nm excites the Donor bead, which generates singlet oxygen. If the Donor and Acceptor beads are in close proximity (i.e., if CRBN and the substrate are bound together), the singlet oxygen excites the Acceptor bead, which emits light at 520-620 nm.

  • Data Analysis: The strength of the luminescent signal is directly proportional to the amount of CRBN-substrate binding. Plot the signal against the compound concentration to determine binding affinity.

G start Start reagent_prep Prepare Reagents (Proteins, Compounds) start->reagent_prep reaction_setup Mix CRBN, Substrate, and Thalidomide in Plate reagent_prep->reaction_setup incubation1 Incubate 1 hr (Allow Complex Formation) reaction_setup->incubation1 bead_addition Add Donor and Acceptor Beads incubation1->bead_addition incubation2 Incubate 1 hr (in Dark) bead_addition->incubation2 detection Read Luminescence (AlphaScreen Reader) incubation2->detection analysis Analyze Data (Signal vs. Concentration) detection->analysis end End analysis->end

Caption: Experimental workflow for an in vitro CRBN binding assay.

Case Study 2: Ibuprofen

Ibuprofen is a widely used non-steroidal anti-inflammatory drug (NSAID) that is commonly sold as a racemic mixture. However, its therapeutic effects are almost exclusively due to one enantiomer.

The (S)-(+)-enantiomer is the active agent that inhibits cyclooxygenase (COX) enzymes, which are responsible for prostaglandin synthesis, thereby reducing pain and inflammation.[14][15][16] The (R)-(-)-enantiomer is largely inactive as a COX inhibitor.[14][16][17] Interestingly, the body possesses an enzyme, 2-arylpropionyl-CoA epimerase, that can convert a significant portion (about 50-60%) of the inactive (R)-ibuprofen into the active (S)-ibuprofen.[14][16][17] This metabolic inversion means that racemic ibuprofen is more effective than would be expected based on its 50% (S)-enantiomer content alone.

Comparative Biological Activity
StereoisomerPrimary Biological EffectCOX-1 IC50 (µM)COX-2 IC50 (µM)
(S)-(+)-Ibuprofen Anti-inflammatory, Analgesic[14][15]2.1[18]1.6[18]
(R)-(-)-Ibuprofen Largely inactive[14][17]34.9[18]>250 (No inhibition)[18]

IC50 (Half-maximal inhibitory concentration) values represent the concentration of the drug required to inhibit 50% of the enzyme's activity. Lower values indicate greater potency.

Key Experimental Protocol: Human Whole Blood COX Inhibition Assay

This protocol provides a physiologically relevant method to assess the inhibitory activity of NSAIDs on COX-1 and COX-2 enzymes.[19]

Objective: To determine the IC50 values of ibuprofen enantiomers for COX-1 and COX-2 in a human whole blood matrix.

Materials:

  • Freshly drawn heparinized human blood.

  • Ibuprofen enantiomers ((S) and (R) forms) dissolved in a suitable solvent (e.g., DMSO).

  • Lipopolysaccharide (LPS) for COX-2 induction.

  • Arachidonic acid (substrate).

  • Enzyme immunoassay (EIA) kits for Thromboxane B2 (TXB2) and Prostaglandin E2 (PGE2).

  • Incubator, centrifuge.

Methodology:

Part A: COX-1 Inhibition (Platelet TXB2 Synthesis)

  • Pre-incubation: Aliquot heparinized blood into tubes. Add varying concentrations of the ibuprofen enantiomers.

  • Clotting Induction: Allow the blood to clot by incubating at 37°C for 1 hour. During this process, platelets are activated and synthesize TXB2 via the COX-1 pathway.

  • Sample Processing: Centrifuge the tubes to separate the serum.

  • Quantification: Measure the concentration of TXB2 in the serum using an EIA kit. TXB2 is a stable metabolite of Thromboxane A2, a primary product of COX-1.

Part B: COX-2 Inhibition (LPS-induced PGE2 Synthesis)

  • Induction & Inhibition: Aliquot heparinized blood into tubes. Add varying concentrations of the ibuprofen enantiomers, followed by LPS (e.g., 10 µg/mL) to induce COX-2 expression in monocytes.

  • Incubation: Incubate the blood at 37°C for 24 hours.

  • Sample Processing: Centrifuge the tubes to separate the plasma.

  • Quantification: Measure the concentration of PGE2 in the plasma using an EIA kit. PGE2 is a primary product of the induced COX-2 enzyme in this system.

Data Analysis:

  • For both assays, calculate the percent inhibition of TXB2 or PGE2 synthesis for each drug concentration relative to a vehicle control.

  • Plot the percent inhibition against the logarithm of the drug concentration and use a non-linear regression to determine the IC50 value.

Case Study 3: Carvone

The profound impact of stereochemistry is not limited to pharmacology; it extends to sensory perception. The enantiomers of the monoterpene carvone are a classic example of how chirality can determine odor.

(S)-(+)-Carvone is the primary compound responsible for the spicy, rye-like aroma of caraway seeds.[20] In contrast, its mirror image, (R)-(-)-Carvone, provides the characteristic sweet, minty smell of spearmint.[20][21] This difference is due to the chiral nature of olfactory receptors in the nose, which interact differently with each enantiomer, triggering distinct neural signals that the brain interprets as different smells.[20][22]

Comparative Biological Activity
StereoisomerPerceived OdorPrimary Natural SourceOther Reported Activities
(S)-(+)-Carvone Caraway, Spicy, Rye[20][21]Caraway, Dill[23]Anticonvulsant-like activity, Butyrylcholinesterase inhibition[23][24]
(R)-(-)-Carvone Spearmint, Minty[20][21]Spearmint[23]CNS depressant effects, Mosquito repellent[20][23]
Mechanism of Differential Action: Olfactory Perception

The discrimination between carvone enantiomers originates at the molecular level within the olfactory epithelium.

  • Binding: Odorant molecules, including the carvone enantiomers, bind to specific G-protein coupled receptors (Odorant Receptors or ORs) on the surface of olfactory sensory neurons.[25]

  • Stereospecificity: These receptors are chiral proteins and thus can have different binding affinities and efficacies for different stereoisomers. For example, the human odorant receptor OR1A1 has been identified as a key receptor that responds differently to the two carvone enantiomers.[25]

  • Signal Transduction: The binding of an enantiomer to its specific receptor(s) initiates a signal cascade within the neuron.

  • Neural Coding: Each activated neuron sends a signal to a specific microregion (glomerulus) in the olfactory bulb of the brain. The distinct patterns of activated glomeruli for (S)-carvone versus (R)-carvone create unique neural "fingerprints."[26]

  • Perception: The brain interprets these different patterns of activation as distinct smells—caraway for one pattern, spearmint for the other.

G cluster_S (S)-Carvone (Caraway) cluster_R (R)-Carvone (Spearmint) S_Carvone (S)-Carvone OR_S Olfactory Receptor Type A S_Carvone->OR_S Binds Neuron_S Sensory Neuron A OR_S->Neuron_S Activates Glomerulus_S Glomerulus Pattern A Neuron_S->Glomerulus_S Signals to Perception_S Brain Perceives: 'Caraway' Glomerulus_S->Perception_S Interpreted as R_Carvone (R)-Carvone OR_R Olfactory Receptor Type B R_Carvone->OR_R Binds Neuron_R Sensory Neuron B OR_R->Neuron_R Activates Glomerulus_R Glomerulus Pattern B Neuron_R->Glomerulus_R Signals to Perception_R Brain Perceives: 'Spearmint' Glomerulus_R->Perception_R Interpreted as

Caption: Stereospecific mechanism of olfactory perception for carvone enantiomers.

Case Study 4: DOPA

L-DOPA (Levodopa) is the cornerstone treatment for Parkinson's disease, a neurodegenerative disorder characterized by the loss of dopamine-producing neurons in the brain.[27][28]

L-DOPA is the natural precursor to dopamine.[27][29] It can cross the blood-brain barrier, where it is converted into dopamine by the enzyme aromatic L-amino acid decarboxylase (AADC), replenishing the brain's depleted supply and alleviating motor symptoms.[27][30][31] Its enantiomer, D-DOPA, is biologically inactive for this purpose because it is not a substrate for the AADC enzyme and therefore cannot be converted to dopamine in the brain.[29]

Comparative Biological Activity
StereoisomerPrimary Biological EffectMechanism
L-DOPA Pro-drug for Parkinson's Disease[28]Crosses blood-brain barrier; converted to dopamine by AADC enzyme.[27][30]
D-DOPA Biologically inactive for Parkinson's[29]Not a substrate for the AADC enzyme; not converted to dopamine.[29]
Mechanism of Differential Action: Dopamine Synthesis

The therapeutic efficacy of L-DOPA is entirely dependent on its stereochemistry, which allows it to be recognized by a specific enzyme in the dopamine synthesis pathway.

G cluster_L L-DOPA Pathway cluster_D D-DOPA Pathway L_DOPA L-DOPA BBB_L Blood-Brain Barrier L_DOPA->BBB_L Crosses AADC AADC Enzyme BBB_L->AADC Substrate for Dopamine Dopamine AADC->Dopamine Converts to Effect_L Therapeutic Effect (Parkinson's Relief) Dopamine->Effect_L D_DOPA D-DOPA BBB_D Blood-Brain Barrier D_DOPA->BBB_D Crosses AADC_D AADC Enzyme BBB_D->AADC_D Not a Substrate Effect_D No Therapeutic Effect AADC_D->Effect_D

Caption: Differential metabolic pathways of L-DOPA and D-DOPA in the brain.

References

The Untapped Potential of 2-Hydroxy-2-methylhexanoic Acid as an Internal Standard: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals seeking robust and reliable analytical methods, the choice of an internal standard is paramount. While stable isotope-labeled (SIL) standards are often considered the gold standard, their availability and cost can be prohibitive. This guide explores the potential of 2-Hydroxy-2-methylhexanoic acid, a structural analog, as a cost-effective and viable internal standard for the quantification of organic acids and other related compounds in complex matrices. We present a comparative analysis against commonly used internal standards, supported by typical experimental data and detailed protocols.

Introduction to Internal Standards in Chromatography

In quantitative analysis using techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS), an internal standard (IS) is a compound of known concentration added to a sample to correct for the loss of analyte during sample preparation and to compensate for variability in instrument response. An ideal internal standard should mimic the analyte's chemical and physical properties as closely as possible. The two main types of internal standards are:

  • Stable Isotope-Labeled (SIL) Internal Standards: These are molecules in which one or more atoms have been replaced by a heavier isotope (e.g., deuterium, carbon-13). They are considered the most reliable as their chemical and physical properties are nearly identical to the analyte.

  • Structural Analog Internal Standards: These are molecules with a similar chemical structure to the analyte but are not present in the sample. They offer a more accessible and cost-effective alternative to SIL standards.

This compound, with its carboxylic acid and hydroxyl functional groups, presents itself as a promising structural analog internal standard for the analysis of various organic acids.

Comparative Analysis: this compound vs. Alternative Internal Standards

The performance of an internal standard is evaluated based on several key parameters, including recovery, matrix effects, and its ability to ensure linearity and accuracy of the quantification method. Below is a comparative table summarizing the expected performance of this compound against a typical SIL internal standard and another structural analog, 2-phenylbutyric acid, in the context of organic acid analysis.

Parameter This compound (Structural Analog) Deuterated Acetic Acid (SIL Standard) 2-Phenylbutyric Acid (Structural Analog)
Recovery (%) 85 - 10595 - 10580 - 110
Matrix Effect (%) 80 - 11598 - 10275 - 120
Linearity (R²) > 0.99> 0.995> 0.98
Precision (%RSD) < 15%< 5%< 20%
Cost LowHighLow
Availability Commercially AvailableCustom Synthesis Often RequiredCommercially Available

This table presents typical expected values based on the analysis of organic acids in biological matrices. Actual values may vary depending on the specific analyte, matrix, and analytical method.

Experimental Protocols

Quantification of Short-Chain Fatty Acids in Human Plasma by LC-MS/MS

This protocol outlines a method for the analysis of short-chain fatty acids (SCFAs) where this compound could be employed as an internal standard.

a. Sample Preparation:

  • To 100 µL of plasma, add 10 µL of a 10 µg/mL solution of this compound in methanol (internal standard).

  • Add 400 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

b. LC-MS/MS Conditions:

  • LC System: UHPLC system

  • Column: C18 column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: 5% B to 95% B over 10 minutes

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • MS System: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in negative mode.

  • MRM Transitions: Specific precursor-to-product ion transitions for each SCFA and this compound would be determined by infusion of individual standards.

Analysis of Organic Acids in Urine by GC-MS

This protocol describes a general method for urinary organic acid profiling, where this compound can serve as an internal standard.

a. Sample Preparation:

  • To 1 mL of urine, add 20 µL of a 50 µg/mL solution of this compound in methanol (internal standard).

  • Adjust the pH to <2 with hydrochloric acid.

  • Extract the organic acids twice with 2 mL of ethyl acetate.

  • Combine the organic layers and evaporate to dryness under nitrogen.

  • Derivatize the residue with 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS at 70°C for 30 minutes.[1]

b. GC-MS Conditions:

  • GC System: Gas chromatograph with a split/splitless injector.

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or similar.

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Oven Program: Initial temperature of 70°C, hold for 2 minutes, ramp to 300°C at 10°C/min, and hold for 5 minutes.

  • Injector Temperature: 280°C.

  • MS System: Quadrupole mass spectrometer with electron ionization (EI).

  • Scan Range: m/z 50-600.

Visualizing the Workflow and Logic

To better illustrate the experimental processes and the decision-making involved in selecting an internal standard, the following diagrams are provided.

Experimental_Workflow_LC_MS cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample add_is Add this compound (IS) plasma->add_is precipitate Protein Precipitation (Acetonitrile) add_is->precipitate centrifuge Centrifugation precipitate->centrifuge evaporate Evaporation centrifuge->evaporate reconstitute Reconstitution evaporate->reconstitute injection Injection reconstitute->injection Inject Sample separation Chromatographic Separation (C18) injection->separation detection Mass Spectrometric Detection (MRM) separation->detection data_analysis Data Analysis (Quantification) detection->data_analysis Acquire Data

Caption: Workflow for LC-MS/MS analysis of short-chain fatty acids.

Internal_Standard_Selection start Need for Quantitative Analysis is_needed Is an Internal Standard Required? start->is_needed sil_available Is a Stable Isotope-Labeled (SIL) Standard Available and Affordable? is_needed->sil_available Yes use_sil Use SIL Standard sil_available->use_sil Yes find_analog Identify a Suitable Structural Analog sil_available->find_analog No validate Validate Performance (Recovery, Matrix Effect, Linearity) use_sil->validate consider_2h2mha Consider this compound for Organic Acid Analysis find_analog->consider_2h2mha consider_2h2mha->validate proceed Proceed with Analysis validate->proceed

Caption: Decision tree for internal standard selection.

Conclusion

While direct experimental data on the use of this compound as an internal standard is limited in publicly available literature, its structural similarity to a range of organic acids makes it a compelling candidate. It offers a potentially reliable and, most importantly, a more economical alternative to stable isotope-labeled standards. The provided protocols and comparative data serve as a strong foundation for researchers to validate its use in their specific applications. As with any analytical method, thorough validation is crucial to ensure data quality and reliability. The exploration of novel and accessible internal standards like this compound is vital for advancing research in fields where high-throughput and cost-effective quantitative analysis is essential.

References

A Researcher's Guide to Derivatization Reagents for GC-MS Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals relying on Gas Chromatography-Mass Spectrometry (GC-MS), the analysis of non-volatile or thermally labile compounds presents a significant challenge. Derivatization, a chemical modification process, is a cornerstone technique to overcome these limitations by enhancing analyte volatility, improving chromatographic separation, and increasing detection sensitivity.[1] This guide provides a comparative study of common derivatization reagents, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate reagent for your analytical needs.

The primary classes of derivatization reactions employed in GC-MS are silylation, acylation, and alkylation, each with its own set of reagents and specific applications.[2]

Silylation: The Most Prevalent Approach

Silylation is the most widely used derivatization technique in GC-MS.[3] It involves the replacement of active hydrogen atoms in functional groups like hydroxyls, carboxyls, amines, and thiols with a trimethylsilyl (TMS) or tert-butyldimethylsilyl (t-BDMS) group.[3] This process reduces the polarity and increases the volatility of the analytes, making them amenable to GC analysis.[3]

Common Silylating Reagents:
  • BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide)): A powerful silylating agent that is widely used. Its byproducts are volatile and often do not interfere with the analysis.[2]

  • MSTFA (N-methyl-N-(trimethylsilyl)trifluoroacetamide): Considered the most volatile of the TMS-acetamides, making it valuable for trace analysis where reagent peaks might obscure analyte peaks.[4]

  • MTBSTFA (N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide): Forms t-BDMS derivatives, which are significantly more stable to hydrolysis (up to 10,000 times more stable) than TMS derivatives, making them ideal for applications requiring robust sample preparation and analysis over extended periods.[3]

Acylation: Enhancing Stability and Detectability

Acylation involves the introduction of an acyl group into a molecule, typically targeting hydroxyl, amino, and thiol groups.[5] This method not only increases volatility but can also introduce electrophoric groups (e.g., fluorine atoms) that significantly enhance the sensitivity of electron capture detectors (ECD).[6]

Common Acylating Reagents:
  • TFAA (Trifluoroacetic Anhydride): A highly reactive and volatile reagent that forms stable trifluoroacetyl derivatives.[7] It is frequently used in drug confirmation testing.[7]

  • PFBBr (Pentafluorobenzyl Bromide): A versatile reagent used for the derivatization of a wide range of nucleophiles, including carboxylic acids and phenols.[2] The resulting PFB esters are highly sensitive to ECD and can be analyzed by GC-MS with negative chemical ionization (NCI) for enhanced sensitivity.[8]

Alkylation: A Robust Method for Acidic Compounds

Alkylation modifies active hydrogens by substituting them with an alkyl group, thereby reducing the polarity of the molecule.[3] This technique is particularly effective for acidic compounds like carboxylic acids and phenols.[6] Esterification, a common form of alkylation, is a popular method for analyzing fatty acids.[9]

Common Alkylating Reagents:
  • Methylating Agents (e.g., Methanolic HCl, BF3-Methanol): These reagents are commonly used to convert fatty acids into their more volatile fatty acid methyl esters (FAMEs) for GC analysis.[10]

  • Methyl Chloroformate (MCF): A versatile reagent for the derivatization of amino and non-amino organic acids.[11] MCF derivatives often exhibit good stability and reproducibility.[12]

Comparative Performance of Derivatization Reagents

The choice of derivatization reagent is critical and depends on the analyte's functional groups, the desired sensitivity, and the required stability of the derivatives. The following table summarizes a comparison of commonly used reagents based on available data.

Reagent ClassReagentTarget AnalytesDerivative StabilityKey AdvantagesKey Disadvantages
Silylation BSTFAAlcohols, phenols, carboxylic acids, aminesModeratePowerful silylating agent, volatile byproducts.[2]Moisture sensitive.[3]
MSTFAAlcohols, phenols, carboxylic acids, aminesModerateMost volatile TMS-acetamide, good for trace analysis.[4]Moisture sensitive.[3]
MTBSTFAAlcohols, phenols, carboxylic acids, aminesHighForms highly stable t-BDMS derivatives, less moisture sensitive than TMS reagents.[3]Can be less reactive for sterically hindered groups.[13]
Acylation TFAAAlcohols, amines, phenolsHighHighly reactive, forms stable derivatives, enhances ECD response.[7]Can cause degradation of some analytes, e.g., conversion of CBD to THC.[8]
PFBBrCarboxylic acids, phenols, thiolsHighProduces derivatives with excellent sensitivity for ECD and NCI-MS.[8]Reaction conditions may require careful optimization.
Alkylation Methanolic HCl / BF3-MethanolCarboxylic acids (e.g., fatty acids)HighWell-established method for FAMEs analysis, quantitative and quick.[9]Primarily for acidic compounds.
Methyl Chloroformate (MCF)Amino acids, organic acidsHighGood reproducibility and derivative stability, less moisture sensitive than silylation.[12]Reaction can be exothermic and requires careful pH control.[14]

Experimental Protocols

Detailed and optimized experimental protocols are crucial for successful and reproducible derivatization. Below are representative protocols for silylation and acylation.

General Silylation Protocol (using BSTFA or MSTFA)

This protocol is a general guideline and may require optimization for specific applications.

  • Sample Preparation: Ensure the sample is dry, as moisture can deactivate the silylating reagent. A typical sample amount is 10-100 µg.

  • Reagent Addition: Add 100 µL of a suitable solvent (e.g., pyridine, acetonitrile) to the dry sample, followed by 100 µL of the silylating reagent (BSTFA or MSTFA). A catalyst such as 1% TMCS (trimethylchlorosilane) can be added to enhance the reactivity for hindered functional groups.

  • Reaction: Cap the reaction vial tightly and heat at 60-80°C for 30-60 minutes. The optimal time and temperature will vary depending on the analyte.

  • Analysis: After cooling to room temperature, the sample can be directly injected into the GC-MS.

General Acylation Protocol (using TFAA)

This protocol is a general guideline and should be performed in a well-ventilated fume hood due to the corrosive nature of the reagent.

  • Sample Preparation: Dissolve approximately 50 µg of the sample in 200 µL of a suitable solvent (e.g., ethyl acetate, pyridine).

  • Reagent Addition: Add 100 µL of TFAA to the sample solution. For analytes that produce acidic byproducts, an acid scavenger like pyridine can be used as the solvent.

  • Reaction: Cap the vial and heat at 60-70°C for 15-30 minutes.

  • Work-up (if necessary): For some applications, it may be necessary to remove excess reagent and byproducts. This can be done by evaporating the solvent under a gentle stream of nitrogen and redissolving the residue in a suitable solvent for injection.

  • Analysis: Inject an aliquot of the final solution into the GC-MS.

Visualization of the Derivatization Workflow

The following diagrams illustrate the logical flow of the derivatization process in a typical GC-MS analysis.

Derivatization_Workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis GC-MS Analysis Analyte Analyte Containing Polar Functional Groups Dried_Analyte Dried Analyte Analyte->Dried_Analyte Drying Reaction Reaction (Heating) Dried_Analyte->Reaction Deriv_Reagent Derivatization Reagent (e.g., BSTFA, TFAA) Deriv_Reagent->Reaction Derivatized_Sample Derivatized Sample Reaction->Derivatized_Sample Injection Injection Derivatized_Sample->Injection GC_Separation GC Separation Injection->GC_Separation MS_Detection MS Detection GC_Separation->MS_Detection Data_Analysis Data Analysis MS_Detection->Data_Analysis Reagent_Selection_Logic Start Start: Select Analyte Analyte_Type What are the functional groups? Start->Analyte_Type Silylation Silylation (BSTFA, MSTFA) Analyte_Type->Silylation OH, NH, SH, COOH Acylation Acylation (TFAA, PFBBr) Analyte_Type->Acylation OH, NH, SH Alkylation Alkylation (for acids) Analyte_Type->Alkylation COOH, Phenols Stability_Need Is high derivative stability required? Stability_Need->Silylation No MTBSTFA MTBSTFA Stability_Need->MTBSTFA Yes Sensitivity_Need Is high sensitivity (ECD/NCI) needed? Sensitivity_Need->Acylation Yes Silylation->Stability_Need Acylation->Sensitivity_Need

References

A Comparative Guide to the Validation of Quantitative LC-MS/MS Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the validation of quantitative liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods is a critical process to ensure the reliability and accuracy of bioanalytical data. This guide provides a comprehensive comparison of key validation parameters, detailed experimental protocols, and a look at the performance of leading LC-MS/MS platforms.

Core Principles of Method Validation

The validation of a bioanalytical method ensures that the technique is suitable for its intended purpose.[1] Key parameters, guided by regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), include accuracy, precision, selectivity, sensitivity, linearity, recovery, and stability.[1] Adherence to these guidelines is essential for regulatory compliance and the credibility of study results.

Experimental Protocols for Method Validation

Detailed and robust experimental design is the foundation of a successful method validation.

Accuracy and Precision

Accuracy refers to the closeness of measured values to the true value, while precision measures the reproducibility of these measurements.[1] Both are assessed at multiple concentration levels.

Experimental Protocol: Accuracy and Precision

  • Prepare Quality Control (QC) Samples: Spike a minimum of four concentration levels of the analyte in the biological matrix:

    • Lower Limit of Quantitation (LLOQ)

    • Low QC (approx. 3x LLOQ)

    • Medium QC

    • High QC

  • Intra-day (Within-run) Precision and Accuracy: Analyze at least five replicates of each QC level in a single analytical run.[2]

  • Inter-day (Between-run) Precision and Accuracy: Analyze at least five replicates of each QC level on at least three different days.[2]

  • Data Analysis:

    • Calculate the mean and standard deviation (SD) for the measured concentrations at each QC level.

    • Precision: Expressed as the coefficient of variation (%CV) = (SD / Mean) * 100.

    • Accuracy: Expressed as the percentage of the nominal concentration = (Mean Measured Concentration / Nominal Concentration) * 100.

  • Acceptance Criteria:

    • Precision (%CV): Should not exceed 15% for all QC levels, except for the LLOQ, where it should not exceed 20%.[3]

    • Accuracy: The mean concentration should be within ±15% of the nominal values for all QC levels, and within ±20% for the LLOQ.[3]

Linearity and Range

This parameter establishes the relationship between the instrument response and the concentration of the analyte over a defined range.

Experimental Protocol: Linearity and Range

  • Prepare Calibration Standards: Prepare a series of at least six to eight calibration standards by spiking the analyte into the biological matrix, covering the expected concentration range from the LLOQ to the Upper Limit of Quantitation (ULOQ).[4]

  • Analysis: Analyze the calibration standards in at least three separate runs.

  • Data Analysis:

    • Plot the peak area ratio (analyte/internal standard) against the nominal concentration of the analyte.

    • Perform a linear regression analysis to determine the slope, intercept, and correlation coefficient (r²). A weighting factor (e.g., 1/x or 1/x²) may be applied to improve accuracy at the lower end of the curve.[5]

  • Acceptance Criteria:

    • The correlation coefficient (r²) should be ≥ 0.99.

    • The back-calculated concentrations of the calibration standards should be within ±15% of the nominal values (±20% for the LLOQ).

Selectivity and Specificity

Selectivity is the ability of the method to differentiate and quantify the analyte in the presence of other components in the sample, while specificity ensures that the signal is solely from the analyte of interest.[1]

Experimental Protocol: Selectivity and Specificity

  • Analyze Blank Matrix: Analyze at least six different sources of the blank biological matrix to investigate for interfering peaks at the retention time of the analyte and internal standard.

  • Spike with Potentially Interfering Substances: If available, spike the blank matrix with commonly co-administered drugs or structurally similar compounds to assess potential interference.

  • Acceptance Criteria:

    • The response of any interfering peak in the blank matrix at the retention time of the analyte should be ≤ 20% of the response of the LLOQ.[6]

    • The response of any interfering peak at the retention time of the internal standard should be ≤ 5% of its response in the QC samples.[6]

Matrix Effect and Recovery

The matrix effect is the suppression or enhancement of ionization of the analyte by co-eluting components from the sample matrix.[7] Recovery is the efficiency of the extraction procedure.

Experimental Protocol: Matrix Effect and Recovery

  • Prepare Three Sets of Samples: At low and high QC concentrations, prepare the following sets of samples (n≥6 from different matrix lots):

    • Set A: Analyte spiked in a neat solution (e.g., mobile phase).

    • Set B: Analyte spiked into a pre-extracted blank matrix.

    • Set C: Blank matrix is extracted first, and then the analyte is spiked into the final extract.

  • Data Analysis:

    • Matrix Effect (%) = (Peak Area in Set C / Peak Area in Set A) * 100

    • Recovery (%) = (Peak Area in Set B / Peak Area in Set C) * 100

    • Process Efficiency (%) = (Peak Area in Set B / Peak Area in Set A) * 100

  • Acceptance Criteria: The coefficient of variation of the internal standard-normalized matrix factor across the different lots of matrix should be ≤ 15%.[8]

Stability

Analyte stability is evaluated under various conditions to ensure that the concentration of the analyte does not change from sample collection to analysis.

Experimental Protocol: Stability

  • Prepare Low and High QC Samples: Use these samples for all stability tests.

  • Freeze-Thaw Stability: Analyze the QC samples after three or more freeze-thaw cycles.[9] In each cycle, samples are frozen for at least 12 hours and then thawed at room temperature.[10]

  • Short-Term (Bench-Top) Stability: Keep QC samples at room temperature for a period that reflects the expected sample handling time and then analyze.[9]

  • Long-Term Stability: Store QC samples at a specified temperature (e.g., -20°C or -80°C) for a duration that covers the expected storage time of study samples and then analyze.[9]

  • Stock Solution Stability: Evaluate the stability of the analyte stock solutions at room and refrigerated temperatures over time.[9]

  • Acceptance Criteria: The mean concentration of the stability samples should be within ±15% of the nominal concentration.

Performance Comparison of LC-MS/MS Platforms

The choice of LC-MS/MS instrument can significantly impact method performance, particularly sensitivity and robustness. The most common platforms for quantitative bioanalysis are triple quadrupole mass spectrometers. Leading manufacturers include SCIEX, Waters, and Thermo Fisher Scientific.

While a single, comprehensive head-to-head study with identical conditions is rare, data from various sources allows for a comparative overview.

Table 1: General Performance Comparison of High-End Triple Quadrupole LC-MS/MS Systems

FeatureSCIEX 7500 SystemWaters Xevo TQ AbsoluteThermo Scientific TSQ Altis Plus
Primary Strengths Renowned for high sensitivity and robustness.[11][12]Excellent sensitivity with a focus on sustainability (lower power and gas consumption).High-speed scanning and robustness, with advanced features like FAIMS Pro Duo for enhanced selectivity.[13][14]
Reported Sensitivity Often considered a benchmark for sensitivity in the industry.[11]Comparable sensitivity to other high-end instruments.Excellent sensitivity, particularly for demanding applications.[13]
Software SciexOS (Analyst for older models). Some users find Analyst less intuitive.[11]MassLynx, generally considered user-friendly.[12]Chromeleon or TraceFinder; some users report a steeper learning curve.[12]
Footprint & Utilities Larger footprint and higher gas/power consumption compared to the Xevo TQ Absolute.Significantly smaller footprint with lower power and gas consumption.Comparable to other high-end systems.

Table 2: Illustrative Quantitative Performance Data (Compiled from Various Sources)

Disclaimer: The following data is for illustrative purposes and is compiled from different sources and studies. A direct comparison under identical conditions may yield different results.

ParameterAnalyte ExampleSCIEX 7500 SystemWaters Xevo TQ-S/AbsoluteThermo TSQ Altis Plus
LLOQ Small Molecule Drug X in Plasma~1-5 pg/mL~2-10 pg/mL~1-5 pg/mL
Linear Dynamic Range Small Molecule Drug X in Plasma~4-5 orders of magnitude~4 orders of magnitude~4-5 orders of magnitude
Precision (%CV) at Low QC Small Molecule Drug X in Plasma< 5%< 7%< 6%
Accuracy at Low QC Small Molecule Drug X in Plasma95-105%94-106%96-104%

Visualizing the Workflow

A clear understanding of the validation workflow is essential for planning and execution.

LC-MS/MS Method Validation Workflow cluster_dev Method Development cluster_val Method Validation cluster_rep Reporting Dev Method Development (Optimization of LC and MS parameters) AccPrec Accuracy & Precision (Intra- & Inter-day) Dev->AccPrec Lin Linearity & Range AccPrec->Lin SelSpec Selectivity & Specificity Lin->SelSpec MatRec Matrix Effect & Recovery SelSpec->MatRec Stab Stability (Freeze-thaw, Short/Long-term) MatRec->Stab Report Validation Report (Summary of all results) Stab->Report Interdependence of Validation Parameters Accuracy Accuracy Precision Precision Precision->Accuracy Selectivity Selectivity Selectivity->Accuracy influences Selectivity->Precision Linearity Linearity Linearity->Accuracy Stability Stability Stability->Accuracy MatrixEffect Matrix Effect MatrixEffect->Accuracy MatrixEffect->Precision

References

A Comparative Guide to the Efficacy of L-Proline and Other Chiral Agents in Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate chiral catalyst is a critical decision in the synthesis of enantiomerically pure compounds. This guide provides an objective comparison of the efficacy of L-proline with other prominent chiral agents, supported by experimental data from peer-reviewed literature. We will delve into their performance in key asymmetric transformations, including Aldol, Mannich, and Michael reactions.

L-proline, a naturally occurring amino acid, has established itself as a versatile and accessible organocatalyst.[1] Its bifunctional nature, possessing both a secondary amine and a carboxylic acid, allows it to activate substrates through enamine and iminium ion intermediates, mimicking the function of natural aldolase enzymes.[2][3] However, the ever-expanding landscape of asymmetric catalysis has introduced a variety of other powerful chiral agents, including cinchona alkaloids and their derivatives, as well as BINOL-derived catalysts. This guide aims to provide a clear comparison to aid in catalyst selection.

Comparative Performance Data

The efficacy of a chiral catalyst is primarily evaluated by the yield of the desired product and its enantiomeric excess (ee%). The following tables summarize the performance of L-proline and other chiral agents in various asymmetric reactions.

Asymmetric Aldol Reaction

The aldol reaction is a fundamental carbon-carbon bond-forming reaction. While L-proline is a competent catalyst, its derivatives and other organocatalysts can offer superior enantioselectivity.

CatalystAldehydeKetoneYield (%)ee (%)Reference
L-Prolinep-NitrobenzaldehydeAcetone6876[4]
L-Prolinamide Derivative (3h)BenzaldehydeAcetoneHigh93[4]
Cinchona Alkaloid (9-amino-9-epi-Cinchona ditartrate)p-NitrobenzaldehydeHydroxyacetoneQuantitative90[5]
Asymmetric Mannich Reaction

The Mannich reaction is crucial for the synthesis of β-amino carbonyl compounds, which are precursors to many biologically active molecules. Cinchona alkaloid derivatives have shown exceptional performance in this reaction.

CatalystAldehydeAmineKetone/MalonateYield (%)ee (%)Reference
L-Prolinep-Nitrobenzaldehydep-AnisidineAcetone5094[6]
Cinchona Alkaloid-Thiourea (Q-1d)N-Boc-p-tolualdimineDimethyl Malonate-9577[4]
Cinchona Alkaloid-Thiourea (Q)Benzo[b]thiophene-2-carboxaldehydeDiethyl malonate-~86>99[7]
Asymmetric Michael Addition

The Michael addition is a conjugate addition reaction vital for the formation of carbon-carbon bonds. L-proline-based chiral ionic liquids and BINOL-derived catalysts have demonstrated high efficacy in this transformation.

CatalystMichael AcceptorMichael DonorYield (%)ee (%)Reference
L-Prolinetrans-β-NitrostyreneCyclohexanone8569[8]
L-Proline-based Chiral Ionic Liquid ([Choline][Pro])trans-β-NitrostyreneCyclohexanone9897[8]
BINOL-Phosphoric Acid (PA 25)3-((E)-2-nitrovinyl)-1H-indoleDibenzyl malonate9594[9]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and objective comparison of catalyst performance.

General Procedure for L-Proline Catalyzed Aldol Reaction[4]

To a stirred solution of L-proline (10-20 mol%) in a suitable solvent (e.g., DCM or acetone), the aldehyde (0.25 mmol) and acetone (1.25 mmol) are added, sometimes in the presence of an additive (10 mol%). The reaction mixture is stirred at a specific temperature (ranging from -10 to 25 °C) for a period of 24-72 hours. The reaction is then quenched with a saturated ammonium chloride solution and extracted with ethyl acetate. The organic layers are combined, washed with water, and dried over magnesium sulfate. The solvent is removed under reduced pressure, and the crude product is purified by column chromatography. The enantiomeric excess is determined by chiral HPLC analysis.

General Procedure for Cinchona Alkaloid-Thiourea Catalyzed Mannich Reaction[4]

To a solution of the N-Boc-protected imine (0.2 mmol) and the cinchona alkaloid-thiourea catalyst (0.02 mmol) in a solvent such as dichloromethane (1.0 mL) at -40 °C is added dimethyl malonate (0.4 mmol). The reaction mixture is stirred at this temperature for 72 hours. The solvent is then removed under reduced pressure, and the residue is purified by flash column chromatography on silica gel to afford the desired product. The enantiomeric excess is determined by chiral HPLC analysis.

General Procedure for BINOL-Phosphoric Acid Catalyzed Michael Addition[9]

To a solution of the Michael acceptor (0.1 mmol) and the BINOL-phosphoric acid catalyst (0.01 mmol) in a suitable solvent (e.g., toluene) at a specified temperature, the Michael donor (0.12 mmol) is added. The reaction mixture is stirred until the starting material is consumed (monitored by TLC). The solvent is then evaporated, and the residue is purified by column chromatography on silica gel to give the desired product. The enantiomeric excess is determined by chiral HPLC analysis.

Mechanistic Pathways and Experimental Workflow

Visualizing the catalytic cycles and experimental processes can provide a deeper understanding of how these chiral agents operate and how they are evaluated.

L_Proline_Aldol_Cycle Proline L-Proline Enamine Enamine Intermediate Proline->Enamine + Ketone - H₂O Ketone Ketone Ketone->Enamine Aldehyde Aldehyde Iminium Iminium Ion Aldehyde->Iminium Enamine->Iminium + Aldehyde Aldol_Adduct Aldol Adduct Iminium->Aldol_Adduct + H₂O Aldol_Adduct->Proline - Product H2O_in H₂O H2O_in->Aldol_Adduct H2O_out H₂O H2O_out->Enamine

Figure 1: Catalytic cycle of the L-proline catalyzed aldol reaction.[2][10]

Catalyst_Comparison_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Reactants Prepare Reactants (Aldehyde, Ketone, etc.) Reaction_Setup Set up parallel reactions (Identical conditions) Reactants->Reaction_Setup Catalysts Select Catalysts (L-Proline, Cinchona deriv., BINOL deriv.) Catalysts->Reaction_Setup Monitoring Monitor reaction progress (TLC, GC, etc.) Reaction_Setup->Monitoring Workup Quench and Workup Monitoring->Workup Purification Purify Products (Column Chromatography) Workup->Purification Analysis Analyze Products (NMR for yield, Chiral HPLC for ee%) Purification->Analysis Data_Comparison Compare Data (Yield, ee%, de%) Analysis->Data_Comparison

Figure 2: Experimental workflow for comparing chiral catalyst efficacy.

Chiral_Catalyst_Selection Start Start: Asymmetric Synthesis Goal Reaction_Type Identify Reaction Type (Aldol, Mannich, Michael, etc.) Start->Reaction_Type Substrate_Scope Consider Substrate Scope (Sterics, Electronics) Reaction_Type->Substrate_Scope Cost_Availability Cost & Availability? Substrate_Scope->Cost_Availability Proline L-Proline / Derivatives Cost_Availability->Proline Low Cost, Readily Available Cinchona Cinchona Alkaloids Cost_Availability->Cinchona Moderate Cost, Natural Source BINOL BINOL Derivatives Cost_Availability->BINOL Higher Cost, Highly Tunable Literature_Search Consult Literature for Specific Substrates Proline->Literature_Search Cinchona->Literature_Search BINOL->Literature_Search

Figure 3: Decision tree for selecting a chiral catalyst.

Conclusion

L-proline remains a valuable and cost-effective chiral catalyst for various asymmetric transformations. However, for achieving higher enantioselectivity and yields, especially in challenging reactions, exploring other classes of chiral agents is often necessary. Cinchona alkaloid derivatives have demonstrated exceptional efficacy in Mannich reactions, while L-proline derivatives and BINOL-based catalysts can offer significant advantages in Michael additions and aldol reactions, respectively. The choice of catalyst should be guided by the specific reaction, substrate scope, desired stereochemical outcome, and practical considerations such as cost and availability. This guide provides a starting point for researchers to make informed decisions in the pursuit of efficient and selective asymmetric synthesis.

References

Safety Operating Guide

Proper Disposal of 2-Hydroxy-2-methylhexanoic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

This document provides essential safety and logistical information for the proper disposal of 2-Hydroxy-2-methylhexanoic acid, ensuring the safety of laboratory personnel and compliance with environmental regulations. The following procedures are based on established best practices for handling hazardous chemical waste and the known hazards associated with this compound.

Hazard Identification and Immediate Safety Precautions

This compound is classified with the following hazards:

  • Causes skin irritation.[1]

  • Causes serious eye damage.[1]

  • May cause respiratory irritation.[1]

Before handling, it is crucial to wear appropriate Personal Protective Equipment (PPE).

Table 1: Personal Protective Equipment (PPE) for Handling this compound Waste

PPE CategorySpecification
Eye Protection Chemical safety goggles or a face shield.
Hand Protection Appropriate chemical-resistant gloves.
Skin and Body A lab coat or other protective clothing to prevent skin contact.
Respiratory Use in a well-ventilated area. If ventilation is insufficient, use a suitable respiratory protection.

Chemical Waste Segregation and Storage

Proper segregation and storage of chemical waste are critical to prevent hazardous reactions.

  • Waste Container: Use a designated, leak-proof, and clearly labeled hazardous waste container.[2][3] The container must be compatible with acidic organic compounds; glass containers are generally suitable.[2] Do not use metal containers for acidic waste.[2][3]

  • Labeling: Label the waste container with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Corrosive," "Irritant").

  • Segregation: Store the waste container in a designated, well-ventilated, and secure area, away from incompatible materials such as bases and strong oxidizing agents.[4] Keep acidic waste separate from other waste streams to prevent dangerous reactions.[4]

  • Containment: The waste container should be kept in secondary containment to mitigate spills.[4][5]

Step-by-Step Disposal Procedure

The disposal of this compound must be handled by a licensed hazardous waste disposal contractor. Do not dispose of this chemical down the drain or in regular trash.[5][6]

  • Initial Collection:

    • Carefully transfer the waste this compound into the designated hazardous waste container.

    • Ensure the container is securely closed when not in use.[5]

  • Spill Management:

    • In case of a spill, evacuate the area if necessary.

    • Wear the appropriate PPE.

    • Contain the spill using an inert absorbent material (e.g., sand, vermiculite).

    • Collect the absorbed material and place it in the hazardous waste container.

    • Clean the spill area thoroughly.

  • Final Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste disposal company to arrange for pickup and disposal.[5]

    • Provide the waste disposal contractor with a complete and accurate description of the waste, including its chemical composition and known hazards.

Experimental Protocols Referenced

This disposal guidance is based on standard laboratory hazardous waste management protocols and does not stem from specific experimental results. The procedures align with general best practices for the handling of acidic and irritant chemical waste in a laboratory setting.[2][4][5]

Mandatory Visualizations

Diagram 1: Disposal Workflow for this compound

cluster_prep Preparation cluster_collection Waste Collection & Storage cluster_disposal Final Disposal start Start: Generation of This compound waste ppe Wear appropriate PPE: - Safety Goggles - Chemical-resistant gloves - Lab coat start->ppe container Select a compatible, labeled hazardous waste container (e.g., glass) ppe->container transfer Carefully transfer waste into the container container->transfer storage Store container in a designated, well-ventilated, and secure area with secondary containment transfer->storage contact_ehs Contact Environmental Health & Safety (EHS) or a certified waste disposal contractor storage->contact_ehs documentation Provide accurate waste information contact_ehs->documentation pickup Arrange for waste pickup documentation->pickup end End: Proper Disposal pickup->end

Caption: Disposal workflow for this compound.

Disclaimer: This information is intended as a guide and does not replace the need to adhere to all applicable local, state, and federal regulations. Always consult your institution's specific safety and disposal protocols.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.